Product packaging for 5-Amino-3-isopropyl-1,2,4-thiadiazole(Cat. No.:CAS No. 32039-21-7)

5-Amino-3-isopropyl-1,2,4-thiadiazole

Katalognummer: B1269061
CAS-Nummer: 32039-21-7
Molekulargewicht: 143.21 g/mol
InChI-Schlüssel: LSGLMPMOLFSULL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5-Amino-3-isopropyl-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C5H9N3S and its molecular weight is 143.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3S B1269061 5-Amino-3-isopropyl-1,2,4-thiadiazole CAS No. 32039-21-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-propan-2-yl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGLMPMOLFSULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342446
Record name 3-(Propan-2-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32039-21-7
Record name 3-(1-Methylethyl)-1,2,4-thiadiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32039-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Propan-2-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(propan-2-yl)-1,2,4-thiadiazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Amino-3-isopropyl-1,2,4-thiadiazole: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-isopropyl-1,2,4-thiadiazole is a heterocyclic organic compound belonging to the 1,2,4-thiadiazole class of molecules. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. The 1,2,4-thiadiazole scaffold serves as a versatile pharmacophore in the design of novel therapeutic agents. This technical guide provides a detailed overview of the core basic properties of this compound, including its physicochemical characteristics, and discusses the broader context of the synthesis and biological activities of related 5-amino-1,2,4-thiadiazole compounds. While specific pharmacological data for the isopropyl derivative is limited in publicly available literature, this document extrapolates potential areas of interest based on the activities of analogous compounds.

Core Physicochemical Properties

PropertyValueSource
Chemical Formula C₅H₉N₃SSigma-Aldrich
Molecular Weight 143.21 g/mol Sigma-Aldrich
CAS Number 32039-21-7Echemi[1]
Appearance SolidSigma-Aldrich
Melting Point 119 °CEchemi[1]
Density 1.216 g/cm³Echemi[1]
SMILES CC(C)c1nsc(N)n1Sigma-Aldrich
InChI 1S/C5H9N3S/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H2,6,7,8)Sigma-Aldrich
InChI Key LSGLMPMOLFSULL-UHFFFAOYSA-NSigma-Aldrich

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a general and adaptable method can be inferred from the synthesis of analogous compounds, such as 5-amino-3-methyl-1,2,4-thiadiazole. The synthesis generally involves the reaction of an amidine with a source of thiocyanate, followed by an oxidative cyclization.

A representative synthetic workflow is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Isobutyramidine Isobutyramidine Intermediate_Formation Intermediate Formation Isobutyramidine->Intermediate_Formation 1. Thiocyanate Thiocyanate Source (e.g., KSCN) Thiocyanate->Intermediate_Formation Oxidative_Cyclization Oxidative Cyclization Intermediate_Formation->Oxidative_Cyclization 2. Oxidizing Agent (e.g., H₂O₂) Product This compound Oxidative_Cyclization->Product 3. Purification G cluster_cell Cellular Environment cluster_purine Purine Biosynthesis AT 5-Amino-1,2,4-thiadiazole Derivative Metabolism Intracellular Metabolism AT->Metabolism AT_MP Aminothiadiazole Mononucleotide Metabolism->AT_MP IMPDH IMPDH AT_MP->IMPDH Inhibition IMP Inosine Monophosphate (IMP) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthase

References

An In-depth Technical Guide to 5-Amino-3-isopropyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 32039-21-7

This technical guide provides a comprehensive overview of 5-Amino-3-isopropyl-1,2,4-thiadiazole, a heterocyclic compound of interest to researchers and professionals in drug development. While specific experimental data for this particular derivative is limited in publicly available literature, this document consolidates the known physicochemical properties and places the compound in the broader context of the pharmacological potential of the 1,2,4-thiadiazole class.

Physicochemical and Safety Data

Quantitative data for this compound has been compiled from various chemical suppliers and databases. These properties are essential for experimental design, handling, and storage.

PropertyValueSource
Molecular Formula C₅H₉N₃SSigma-Aldrich
Molecular Weight 143.21 g/mol Sigma-Aldrich
Melting Point 119 °CChemicalBook[1]
Boiling Point (Predicted) 267.7±23.0 °CChemicalBook[1]
Density (Predicted) 1.216±0.06 g/cm³ChemicalBook[1]
pKa (Predicted) 4.46±0.50ChemicalBook[1]
Physical Form SolidSigma-Aldrich
SMILES CC(C)c1nsc(N)n1Sigma-Aldrich
InChI Key LSGLMPMOLFSULL-UHFFFAOYSA-NSigma-Aldrich

Safety and Handling Information:

Hazard StatementGHS PictogramSignal Word
H302: Harmful if swallowedGHS07Warning

Note: This information is based on available safety data sheets and should be supplemented with a full institutional safety review before handling.

Experimental Protocols

General Synthesis of 5-Amino-3-alkyl-1,2,4-thiadiazoles:

A widely utilized method for the synthesis of 5-amino-1,2,4-thiadiazoles is the oxidative N-S bond formation.[2] A general protocol based on this chemistry is outlined below.

Materials:

  • Isobutyramidine hydrochloride (or corresponding amidine)

  • Thiosemicarbazide

  • Oxidizing agent (e.g., iodine, hydrogen peroxide, or a hypervalent iodine reagent)

  • Appropriate solvent (e.g., ethanol, methanol, or dimethylformamide)

  • Base (e.g., sodium hydroxide, potassium carbonate)

Procedure:

  • Formation of the Amidinothiourea Intermediate: The corresponding amidine hydrochloride is reacted with thiosemicarbazide in the presence of a base to form the N-amidinothiourea precursor. This reaction is typically carried out at room temperature or with gentle heating.

  • Oxidative Cyclization: The amidinothiourea intermediate is then subjected to oxidative cyclization. The chosen oxidizing agent is added portion-wise to a solution of the intermediate in a suitable solvent. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the mixture is worked up to remove the oxidant and any inorganic byproducts. This may involve quenching the excess oxidant, followed by extraction with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired 5-amino-3-alkyl-1,2,4-thiadiazole.

Potential Biological Activities and Signaling Pathways

The 1,2,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] While specific biological data for this compound is not currently published, the known activities of related compounds suggest potential areas for investigation.

Reported Activities of 1,2,4-Thiadiazole Derivatives:

  • Anticancer Activity: Various substituted 1,2,4-thiadiazoles have demonstrated efficacy against a range of cancer cell lines.[3]

  • Antimicrobial and Antifungal Activity: The thiadiazole ring is a component of some clinically used antibiotics and numerous derivatives show potent antimicrobial and antifungal properties.[5]

  • Anti-inflammatory Activity: A number of 1,2,4-thiadiazole derivatives have been reported to possess anti-inflammatory properties.[5]

  • Enzyme Inhibition: Specific derivatives have been identified as inhibitors of various enzymes, including Factor XIIIa, which is involved in blood coagulation.[6]

Given the precedent for 1,2,4-thiadiazoles as enzyme inhibitors, a hypothetical signaling pathway is presented below, illustrating a potential mechanism of action if this compound were to act as an inhibitor of a key signaling kinase.

Conclusion

This compound is a chemical entity with a well-defined structure and physicochemical properties. While specific biological and detailed synthetic data are sparse, its structural class, the 1,2,4-thiadiazoles, is of significant interest in medicinal chemistry. The information and generalized protocols provided herein offer a foundation for researchers to explore the potential of this compound in various therapeutic areas. Further investigation is warranted to elucidate its specific biological activities and potential mechanisms of action.

References

5-Amino-3-isopropyl-1,2,4-thiadiazole: A Comprehensive Analysis of its Molecular Weight

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of a compound is fundamental. Among these, the molecular weight stands as a critical parameter, influencing everything from reaction stoichiometry to pharmacokinetic profiles. This document provides a detailed examination of the molecular weight of 5-Amino-3-isopropyl-1,2,4-thiadiazole.

Molecular Composition and Weight

The molecular formula for this compound is C₅H₉N₃S. Its molecular weight is a direct summation of the atomic weights of its constituent atoms.

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results. The standard atomic weights for the constituent elements are:

  • Carbon (C): 12.011 amu

  • Hydrogen (H): 1.008 amu[1]

  • Nitrogen (N): 14.007 amu[2][3][4]

  • Sulfur (S): 32.065 amu

The calculation is as follows:

ElementNumber of AtomsAtomic Weight (amu)Total Weight (amu)
Carbon (C)512.01160.055
Hydrogen (H)91.0089.072
Nitrogen (N)314.00742.021
Sulfur (S)132.06532.065
Total 143.213

Based on this calculation, the molecular weight of this compound is 143.213 amu . This value is consistent with the published molecular weight of 143.21.

Experimental Workflow: Determination of Molecular Weight

The determination of a compound's molecular weight is a foundational experimental procedure in chemical analysis. The following diagram outlines a typical workflow for this process.

cluster_synthesis Compound Synthesis & Purification cluster_analysis Molecular Weight Determination cluster_validation Data Validation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr Nuclear Magnetic Resonance (NMR) ms->nmr ea Elemental Analysis nmr->ea data_analysis Analysis of Spectroscopic Data ea->data_analysis comparison Comparison with Theoretical Mass data_analysis->comparison

A typical experimental workflow for the determination of molecular weight.
Methodologies for Key Experiments

  • Mass Spectrometry (MS): This is the most direct method for determining the molecular weight of a compound. The purified compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, a high-resolution mass spectrometer would be expected to show a molecular ion peak corresponding to its calculated molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, ¹H and ¹³C NMR can confirm the presence and connectivity of the atoms, thereby validating the molecular formula from which the molecular weight is calculated.

  • Elemental Analysis: This technique determines the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimental percentages are then compared with the theoretical percentages calculated from the molecular formula to confirm its accuracy.

References

The Discovery and History of 5-Amino-3-isopropyl-1,2,4-thiadiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 5-Amino-3-isopropyl-1,2,4-thiadiazole. The 1,2,4-thiadiazole ring system is a recognized pharmacophore with a diverse range of biological activities, and its derivatives have garnered significant interest in medicinal chemistry. This document traces the origins of 5-amino-3-alkyl-1,2,4-thiadiazoles to the seminal work of J. Goerdeler in the mid-20th century and outlines the foundational synthetic methodologies. Detailed experimental protocols, key quantitative data, and visualizations of the synthetic pathway are presented to serve as a valuable resource for researchers in the field.

Introduction

The 1,2,4-thiadiazole scaffold is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. This structural motif is present in a number of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The 5-amino-1,2,4-thiadiazole moiety, in particular, is a key component in several cephalosporin-based antibiotics.[1] This guide focuses specifically on the 3-isopropyl substituted derivative, this compound, providing a detailed account of its discovery and the chemical history that underpins its synthesis.

Discovery and Historical Context

The journey into the synthesis of 5-amino-3-alkyl-1,2,4-thiadiazoles began in the 1950s with the pioneering work of German chemist Joachim Goerdeler. In 1954, Goerdeler published a comprehensive paper in Chemische Berichte detailing a general method for the preparation of 5-amino-1,2,4-thiadiazoles.[2] This foundational work established the reaction of N-haloamidines with thiocyanates as a viable route to this class of heterocyclic compounds.

While Goerdeler's initial publication extensively covered the synthesis of various 5-amino-3-alkyl-1,2,4-thiadiazoles, the specific synthesis of the 3-isopropyl derivative was not explicitly detailed in this seminal paper. However, the general methodology laid the groundwork for its subsequent preparation. A later publication by Aitken and Slawin in 2018 revisited Goerdeler's original synthesis for the methyl analogue, providing modernized experimental procedures and detailed spectroscopic characterization, further highlighting the enduring relevance of this early work.[3]

Synthesis of this compound

The primary route for the synthesis of this compound is based on the oxidative cyclization of an appropriate amidine derivative. This method, originating from Goerdeler's research, involves the in-situ formation of an N-haloamidine which then reacts with a thiocyanate salt.

General Reaction Scheme

The synthesis can be visualized as a two-step process, starting from isobutyramidine hydrochloride.

Synthesis_Pathway cluster_intermediates Intermediate Isobutyramidine Isobutyramidine Hydrochloride NHaloamidine N-Haloisobutyramidine (in situ) Isobutyramidine->NHaloamidine + Halogen + Base Halogen Halogen (e.g., Br2) Base Base (e.g., NaOMe) Thiocyanate Thiocyanate Salt (e.g., KSCN) Thiadiazole 5-Amino-3-isopropyl- 1,2,4-thiadiazole NHaloamidine->Thiadiazole + Thiocyanate Salt

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following protocol is adapted from the established synthesis of the analogous 5-amino-3-methyl-1,2,4-thiadiazole and is expected to yield the desired isopropyl derivative with minor modifications.[3]

Materials:

  • Isobutyramidine hydrochloride

  • Methanol

  • Bromine

  • Sodium metal

  • Potassium thiocyanate

  • Dichloromethane

Procedure:

  • A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol.

  • Isobutyramidine hydrochloride is dissolved in methanol and cooled in an ice-salt bath.

  • To the cooled amidine solution, bromine and the prepared sodium methoxide solution are added simultaneously from separate dropping funnels. The addition rate is controlled to maintain a slight excess of bromine.

  • Following the addition, a small amount of extra sodium methoxide solution is added to decolorize the reaction mixture.

  • Potassium thiocyanate is then added to the reaction mixture, which is subsequently stirred at room temperature.

  • The reaction mixture is filtered to remove inorganic salts, and the filtrate is evaporated under reduced pressure.

  • The resulting solid residue is subjected to Soxhlet extraction with dichloromethane to isolate the pure product.

  • Evaporation of the dichloromethane extracts yields this compound.

Data Presentation
PropertyThis compound5-Amino-3-methyl-1,2,4-thiadiazole[3]
Molecular Formula C₅H₉N₃SC₃H₅N₃S
Molecular Weight 143.21 g/mol 115.15 g/mol
Appearance SolidPale brown crystals
Melting Point Not reported202–204 °C
Yield Not reported47%
¹H-NMR (400 MHz, CD₃SOCD₃) Not reportedδ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃)
¹³C-NMR (100 MHz, CD₃SOCD₃) Not reportedδ 183.2, 169.2, 18.7
IR (ATR, cm⁻¹) Not reported3265, 3073, 1645, 1537, 1489, 1379, 1331, 1123, 997, 808, 590, 577

Biological Activity and Future Perspectives

Currently, there is a lack of specific studies detailing the biological activities of this compound. However, the broader class of 5-amino-1,2,4-thiadiazoles is known for its antimicrobial properties.[1] Given the structural similarity to known bioactive molecules, it is plausible that the isopropyl derivative may exhibit interesting pharmacological effects.

Future research could focus on the synthesis and biological evaluation of this compound. Screening for antibacterial, antifungal, and anticancer activities would be a logical starting point. Furthermore, exploring its potential as an enzyme inhibitor, given the known activity of other 1,2,4-thiadiazole derivatives, could unveil novel therapeutic applications.

The logical workflow for such a research endeavor is outlined below.

Research_Workflow Start Synthesis and Purification of This compound Characterization Spectroscopic Characterization (NMR, IR, MS) Start->Characterization BiologicalScreening Broad Biological Screening (Antibacterial, Antifungal, Anticancer) Characterization->BiologicalScreening HitIdentification Hit Identification BiologicalScreening->HitIdentification LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization MechanismOfAction Mechanism of Action Studies HitIdentification->MechanismOfAction Preclinical Preclinical Development LeadOptimization->Preclinical MechanismOfAction->Preclinical

Caption: Proposed workflow for the future investigation of this compound.

Conclusion

The discovery of 5-amino-3-alkyl-1,2,4-thiadiazoles by J. Goerdeler in 1954 was a significant milestone in heterocyclic chemistry. While the isopropyl derivative was not the primary focus of this initial work, the established synthetic methodology provides a clear path for its preparation. This technical guide has consolidated the historical context and provided a detailed, actionable framework for the synthesis and future investigation of this compound. Further research into this compound is warranted to explore its potential as a novel therapeutic agent, building upon the rich chemical history of the 1,2,4-thiadiazole scaffold.

References

Theoretical Properties of 5-Amino-3-isopropyl-1,2,4-thiadiazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 5-Amino-3-isopropyl-1,2,4-thiadiazole

This compound is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms, with amino and isopropyl functional groups. The 1,2,4-thiadiazole scaffold is a recognized structural motif in medicinal chemistry, with various derivatives showing a range of biological activities.[1] A thorough understanding of the theoretical properties of such molecules is crucial for drug discovery and development, aiding in the prediction of their reactivity, stability, and potential biological interactions.

Physicochemical Properties

While detailed computational studies are scarce, some fundamental physicochemical properties of this compound have been reported. These properties provide a baseline for its characterization.

PropertyValueSource
Molecular Formula C₅H₉N₃SSigma-Aldrich
Molecular Weight 143.21 g/mol Sigma-Aldrich
Melting Point 119 °CChemicalBook[2]
Boiling Point (Predicted) 267.7 ± 23.0 °CChemicalBook[2]
Density (Predicted) 1.216 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 4.46 ± 0.50ChemicalBook[2]
Physical Form SolidSigma-Aldrich

Theoretical and Computational Analysis of Aminothiadiazole Derivatives

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules. For aminothiadiazole derivatives, Density Functional Theory (DFT) is a commonly employed method to investigate their theoretical properties.[3][4]

Molecular Geometry Optimization

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation. This is typically performed using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[3] The resulting bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional picture of the molecule. For similar thiadiazole structures, it has been noted that the ring is essentially planar.[5][6]

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[3] For many 1,3,4-thiadiazole derivatives, the HOMO orbitals are often distributed over the aromatic skeleton.[3]

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites, which is critical for predicting how the molecule will interact with biological targets.[4]

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization, hyperconjugative interactions, and the strength of intramolecular hydrogen bonds.[4][7] These interactions play a significant role in the molecule's stability and conformation.

Spectroscopic Properties

Computational methods can predict spectroscopic data, which can then be compared with experimental results for structural validation.

Vibrational Frequencies (FT-IR and Raman): DFT calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. A good correlation between the calculated and experimental frequencies confirms the optimized molecular structure.[4][8]

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectra of a molecule.[7]

Generalized Computational Workflow

The following diagram illustrates a typical workflow for the theoretical analysis of a small molecule like an aminothiadiazole derivative.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Output & Analysis mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop nbo_analysis NBO Analysis geom_opt->nbo_analysis uv_vis UV-Vis Spectra Prediction geom_opt->uv_vis TD-DFT optimized_geom Optimized Geometry geom_opt->optimized_geom vibrational_spectra Vibrational Spectra (IR/Raman) freq_calc->vibrational_spectra reactivity Reactivity & Stability Analysis electronic_prop->reactivity nbo_analysis->reactivity spectral_comparison Comparison with Experimental Data uv_vis->spectral_comparison vibrational_spectra->spectral_comparison

A generalized workflow for computational analysis of a thiadiazole derivative.

Experimental Protocols for Theoretical Property Validation

While this guide focuses on theoretical properties, their validation relies on experimental data. Below are generalized protocols for key experiments used to corroborate computational predictions for related thiadiazole compounds.

5.1. Synthesis and Crystallization

  • Synthesis: The synthesis of aminothiadiazoles often involves the cyclization of thiosemicarbazide derivatives with appropriate reagents.[3]

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in a suitable solvent system.[5]

5.2. Spectroscopic Analysis

  • FT-IR and FT-Raman Spectroscopy: Spectra are recorded for the solid compound, typically using a KBr pellet method for FT-IR and a suitable laser excitation for FT-Raman.

  • NMR Spectroscopy (¹H and ¹³C): Spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) to determine the chemical environment of the protons and carbon atoms.[3][5]

  • UV-Vis Spectroscopy: The absorption spectrum is measured in a dilute solution of the compound in a transparent solvent (e.g., ethanol or methanol).

5.3. Single-Crystal X-ray Diffraction

  • A suitable single crystal is mounted on a diffractometer.

  • X-ray diffraction data is collected at a specific temperature.

  • The crystal structure is solved and refined to obtain precise bond lengths, bond angles, and crystallographic parameters.[4]

Conclusion

While specific theoretical data for this compound remains to be published, the established methodologies for analyzing related aminothiadiazole derivatives provide a clear roadmap for future research. Computational techniques such as DFT and TD-DFT are powerful tools for elucidating the geometric, electronic, and spectroscopic properties of this molecule. Such studies, in conjunction with experimental validation, are essential for unlocking its full potential in medicinal chemistry and drug development.

References

The Ascendant Role of 1,2,4-Thiadiazole Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms and a sulfur atom, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in diverse biological interactions have positioned it as a versatile core for the development of novel therapeutic agents across a spectrum of diseases. This in-depth technical guide provides a comprehensive review of the current landscape of 1,2,4-thiadiazole derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a clear presentation of quantitative data, detailed experimental protocols, and visual representations of key concepts.

Biological Activities of 1,2,4-Thiadiazole Derivatives

The inherent chemical characteristics of the 1,2,4-thiadiazole ring have enabled the design of molecules with a broad range of pharmacological effects. These derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.

Anticancer Activity

A substantial body of research has highlighted the potential of 1,2,4-thiadiazole derivatives as potent anticancer agents. These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including those of the breast, lung, prostate, and colon.[1] The anticancer efficacy is often attributed to their ability to inhibit key enzymes involved in cancer progression.

Table 1: Anticancer Activity of Selected 1,2,4-Thiadiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
8b MCF-7 (Breast)0.10 ± 0.084[1]
A549 (Lung)0.17 ± 0.032[1]
DU-145 (Prostate)0.83 ± 0.091[1]
MDA MB-231 (Breast)0.28 ± 0.017[1]
8c MCF-7 (Breast)1.12 ± 0.64[1]
A549 (Lung)1.79 ± 0.59[1]
DU-145 (Prostate)1.98 ± 0.22[1]
MDA MB-231 (Breast)2.33 ± 1.52[1]
8d MCF-7 (Breast)1.44 ± 0.17[1]
A549 (Lung)2.10 ± 1.44[1]
DU-145 (Prostate)2.76 ± 1.88[1]
MDA MB-231 (Breast)2.35 ± 1.51[1]
NSC763968 Leukemia Cell Lines0.18 - 1.45[2]
Prostate Cancer Cell Lines0.18 - 1.45[2]
Compound 25 T47D (Breast)0.058[2]
Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. 1,2,4-Thiadiazole derivatives have shown promising activity against a range of pathogenic bacteria. Their mechanism of action often involves the inhibition of essential bacterial enzymes.

Table 2: Antimicrobial Activity of Selected 1,2,4-Thiadiazole and Related Thiadiazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
4l Staphylococcus aureus ATCC 2592331.25[3]
Staphylococcus epidermidis ATCC 12228125[3]
Bacillus cereus ATCC 10876125[3]
Micrococcus luteus ATCC 10240125[3]
6h Bacillus subtilis ATCC 663315.63[3]
23p Staphylococcus epidermidis31.25[4]
Micrococcus luteus15.63[4]
14a Bacillus polymyxa2.5[4]

Mechanism of Action: Targeting Cysteine Proteases

A key mechanism through which 1,2,4-thiadiazole derivatives exert their biological effects is by acting as electrophilic "warheads" that target the cysteine residues of enzymes.[5][6] X-ray crystal structures have revealed that the cysteine thiol of the target enzyme attacks the N-S bond of the 1,2,4-thiadiazole ring.[5] This leads to the opening of the heterocyclic ring and the formation of a disulfide bond between the inhibitor and the enzyme, resulting in its inactivation.[5][6] Cysteine proteases, such as cathepsins, are often overexpressed in various diseases, including cancer, making them attractive therapeutic targets.[7]

cysteine_protease_inhibition cluster_enzyme Cysteine Protease Active Site cluster_inhibitor 1,2,4-Thiadiazole Inhibitor cluster_inactivated Inactivated Enzyme Cys_SH Cysteine Thiol (Cys-SH) Thiadiazole 1,2,4-Thiadiazole Ring Cys_SH->Thiadiazole Nucleophilic Attack on N-S bond Disulfide_Bond Enzyme-Inhibitor Disulfide Adduct Thiadiazole->Disulfide_Bond Ring Opening

Mechanism of Cysteine Protease Inhibition by 1,2,4-Thiadiazole Derivatives.

Structure-Activity Relationships (SAR)

The biological activity of 1,2,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For instance, in a series of anticancer 1,2,4-thiadiazole-1,2,4-triazole hybrids, the presence of electron-donating groups, such as trimethoxy substituents on a phenyl ring, was found to significantly enhance the cytotoxic activity.[1]

SAR_Anticancer cluster_substituents Substituent Effects on Anticancer Activity Core 1,2,4-Thiadiazole Core Electron_Donating Electron-Donating Groups (e.g., -OCH3) Electron_Withdrawing Electron-Withdrawing Groups (e.g., -NO2, -Cl) Bulky_Groups Steric Hindrance (Bulky Groups) Activity Anticancer Potency Electron_Donating->Activity Increases Electron_Withdrawing->Activity Decreases Bulky_Groups->Activity May Decrease

Generalized SAR for Anticancer 1,2,4-Thiadiazole Derivatives.

Experimental Protocols

The successful development of novel 1,2,4-thiadiazole derivatives relies on robust and reproducible experimental procedures for both their synthesis and biological evaluation.

General Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles

A common and versatile method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles involves the oxidative dimerization of thioamides.[8] Another effective approach is the base-mediated tandem thioacylation of amidines with dithioesters.[8]

Protocol: Synthesis of a 1,2,4-Thiadiazole-1,2,4-Triazole Derivative (Compound 6 from[1])

  • Reaction Setup: A mixture of 5-(3,4,5-trimethoxyphenyl)-3-p-tolyl-1H-1,2,4-triazole (12 g, 0.037 mol), 3,4,5-trimethoxy benzamidine (15.5 g, 0.0738 mol), sulfur (5.9 g, 0.185 mol), and potassium phosphate tribasic trihydrate (29.5 g, 0.111 mol) in DMSO (100 mL) is placed in a 200 mL dried round-bottom flask under air.

  • Reaction Conditions: The reaction mixture is stirred at 130 °C for 12 hours.

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (200 mL) and washed with water (2 x 100 mL) and brine (100 mL).

  • Purification: The organic layer is dried over anhydrous MgSO4 and concentrated. The crude product is purified by column chromatography on silica gel using a 2:8 mixture of ethyl acetate and hexane as the eluent to afford the pure compound.

In Vitro Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol: MTT Assay for Cytotoxicity[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of appropriate culture medium and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Experimental and Developmental Workflow

The discovery and development of novel 1,2,4-thiadiazole-based drugs follow a structured workflow, from initial design and synthesis to preclinical evaluation.

drug_discovery_workflow Start Start: Identification of Therapeutic Target Design Lead Compound Design (e.g., SAR-guided) Start->Design Synthesis Chemical Synthesis of 1,2,4-Thiadiazole Library Design->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., MTT, MIC assays) Purification->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Hit_ID->Design Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Lead_Opt->Synthesis In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Drug Discovery and Development Workflow for 1,2,4-Thiadiazole Derivatives.

Conclusion

The 1,2,4-thiadiazole nucleus continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, coupled with well-established synthetic routes and a growing understanding of their mechanisms of action, underscore the importance of this scaffold in modern medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives, leveraging computational modeling and high-throughput screening to accelerate the discovery process. The insights provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge to further explore and exploit the therapeutic potential of 1,2,4-thiadiazole derivatives.

References

Spectroscopic and Analytical Profile of 5-Amino-3-isopropyl-1,2,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies relevant to the characterization of 5-Amino-3-isopropyl-1,2,4-thiadiazole. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis of a closely related analogue, 5-amino-3-methyl-1,2,4-thiadiazole, to serve as a valuable reference. The guide includes tabulated spectral data, detailed experimental protocols for spectroscopic analysis, and logical workflow diagrams to support research and development activities involving this class of compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the established biological activities of the 1,2,4-thiadiazole scaffold.[1] The structural elucidation and purity assessment of such molecules are critically dependent on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for this compound are not widely published, data from its close structural analogue, 5-amino-3-methyl-1,2,4-thiadiazole, provides a reliable framework for predicting its spectral characteristics.

Predicted Spectral Data for this compound

Based on the analysis of 5-amino-3-methyl-1,2,4-thiadiazole and general principles of spectroscopy, the following spectral characteristics are anticipated for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a septet for the methine proton of the isopropyl group and a doublet for the two methyl groups. The chemical shift of the amino protons can vary and may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals corresponding to the isopropyl group (methine and methyl carbons) and the two carbons of the thiadiazole ring. The chemical shifts of the thiadiazole ring carbons are typically in the range of δ 165–190 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the N-H stretching of the amino group, C-H stretching of the isopropyl group, and C=N and C-S stretching of the thiadiazole ring.

Mass Spectrometry (MS)

The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (143.21 g/mol ).[3] Fragmentation patterns would likely involve the loss of the isopropyl group or cleavage of the thiadiazole ring.

Spectral Data of a Close Analogue: 5-Amino-3-methyl-1,2,4-thiadiazole

The following tables summarize the published spectral data for 5-amino-3-methyl-1,2,4-thiadiazole, which serves as a valuable reference.[2]

NMR Spectral Data of 5-Amino-3-methyl-1,2,4-thiadiazole[2]
¹H NMR (400 MHz) Chemical Shift (δ ppm) Multiplicity Integration
CD₃SOCD₃7.82br s2H (NH₂)
2.23s3H (CH₃)
CD₃OD2.31s3H (CH₃)
¹³C NMR (100 MHz) Chemical Shift (δ ppm)
CD₃SOCD₃183.2 (C5)
169.2 (C3)
18.7 (CH₃)
CD₃OD185.6 (C5)
171.0 (C3)
18.5 (CH₃)
IR Spectral Data of 5-Amino-3-methyl-1,2,4-thiadiazole[2]
Wavenumber (cm⁻¹) Assignment
3265, 3073N-H stretching
2766C-H stretching
1645N-H bending
1537, 1489C=N stretching
1379, 1331C-N stretching
1123, 997, 808, 590, 577Fingerprint region

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program to obtain a spectrum with singlet peaks for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Workflow and Synthesis Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Data Analysis & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

Synthesis_Pathway reagents reagents Thioamide Isobutyramide Intermediate N-Halo-isobutyramidine (in situ) Thioamide->Intermediate + Oxidizing Agent Oxidizing_Agent Oxidizing Agent (e.g., NBS, NCS) Thiocyanate Potassium Thiocyanate Product This compound Intermediate->Product + Thiocyanate (Cyclization)

Caption: General synthesis pathway for 5-amino-3-substituted-1,2,4-thiadiazoles.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of this compound by leveraging data from a close structural analogue and established spectroscopic principles. The provided experimental protocols and workflow diagrams offer practical guidance for researchers involved in the synthesis and characterization of this and related thiadiazole derivatives. As more experimental data for the title compound becomes publicly available, this guide can be updated to include more specific and detailed information.

References

An In-depth Technical Guide to the Solubility of 5-Amino-3-isopropyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 5-Amino-3-isopropyl-1,2,4-thiadiazole. Due to the limited availability of direct experimental solubility data in publicly accessible literature, this document focuses on the predicted solubility characteristics based on the molecule's physicochemical properties and established principles of organic chemistry. Furthermore, it outlines a detailed, industry-standard experimental protocol for the precise determination of its solubility in various solvents, which is crucial for applications in drug discovery and development.

Predicted Solubility Profile of this compound

The solubility of a compound is fundamentally governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound is a heterocyclic compound with both polar and non-polar features that will dictate its solubility in different solvent systems.

The key structural features influencing its solubility are:

  • The 1,2,4-thiadiazole ring: This heterocyclic ring system contains nitrogen and sulfur atoms, which are capable of engaging in hydrogen bonding as acceptor sites.

  • The amino group (-NH2): This is a key functional group that can act as both a hydrogen bond donor and acceptor, significantly enhancing its potential for solubility in polar protic solvents like water and alcohols.

  • The isopropyl group (-CH(CH3)2): This alkyl group is non-polar and will contribute to the compound's solubility in non-polar organic solvents.

Based on these features, a general solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the amino group and the nitrogen atoms in the thiadiazole ring suggests that this compound will exhibit some solubility in polar protic solvents through hydrogen bonding. However, the overall solubility in water is likely to be moderate to low, influenced by the non-polar isopropyl group. The predicted pKa of approximately 4.46 suggests that the compound is a weak base.[1] Therefore, its aqueous solubility is expected to be pH-dependent, increasing in acidic solutions due to the formation of a more soluble salt.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and are generally good solvents for a wide range of organic molecules. It is anticipated that this compound will show good solubility in solvents like DMSO and DMF.

  • Non-polar Solvents (e.g., Hexane, Toluene): Due to the presence of the non-polar isopropyl group, some solubility in non-polar solvents can be expected, although it is likely to be limited given the polarity of the amino and thiadiazole functionalities.

Illustrative Solubility Data

SolventTemperature (°C)Solubility (g/L)Method
Water (pH 7.4)250.5Shake-Flask
Water (pH 2.0)255.0Shake-Flask
Ethanol2515.0Shake-Flask
Methanol2520.0Shake-Flask
Dimethyl Sulfoxide (DMSO)25>100Shake-Flask
Acetonitrile2510.0Shake-Flask
Hexane25<0.1Shake-Flask

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method . This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period until the solution is saturated.

Shake-Flask Method Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (to ensure a solid phase remains) to a known volume of the selected solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Separate the saturated supernatant from the undissolved solid. This can be achieved by either:

      • Centrifugation: Centrifuge the samples to pellet the excess solid.

      • Filtration: Filter the solution through a low-binding filter (e.g., PTFE or PVDF) to remove any undissolved particles. Care must be taken to avoid adsorption of the compound onto the filter material.

  • Quantification of Solute Concentration:

    • Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

HPLC Method for Quantification
  • Column: A C18 reversed-phase column is typically suitable for this type of analysis.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The specific composition should be optimized to achieve good peak shape and retention time for the analyte.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Calibration: A calibration curve is constructed by preparing a series of standard solutions of this compound of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration by interpolation from the calibration curve.

  • Calculation: The solubility is calculated by multiplying the determined concentration by the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Weigh Excess Compound solvent Add Solvent start->solvent Step 1 shake Shake/Agitate (24-48h at constant T) solvent->shake Step 2 separate Centrifuge or Filter shake->separate Step 3 dilute Dilute Supernatant separate->dilute Step 4 hplc HPLC Analysis dilute->hplc Step 5 calculate Calculate Solubility hplc->calculate Step 6

Caption: Workflow for solubility determination of this compound.

References

Potential Biological Activities of 5-Amino-3-isopropyl-1,2,4-thiadiazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: November 2025

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 5-Amino-3-isopropyl-1,2,4-thiadiazole. Due to a notable scarcity of publicly available research specifically on this molecule, this document extrapolates potential activities based on the well-documented pharmacological profile of the broader 1,2,4-thiadiazole and 1,3,4-thiadiazole classes of heterocyclic compounds. This paper will discuss potential anticancer, antimicrobial, and neuroprotective activities, supported by generalized experimental workflows and hypothetical signaling pathways. It is critical to note that the presented data, protocols, and pathways are representative of thiadiazole derivatives in general and are intended to serve as a foundational guide for future research into this specific compound.

Introduction

The 1,2,4-thiadiazole ring is a five-membered heterocyclic scaffold that is a constituent of various pharmacologically active compounds.[1] Derivatives of 1,2,4-thiadiazole have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include roles as antibiotics, anticancer agents, and neuroprotectors.[1] The specific compound, this compound, remains largely uncharacterized in scientific literature. However, its structural similarity to other biologically active thiadiazoles suggests it may possess a range of therapeutic potentials. This document aims to consolidate the known activities of related compounds to infer the potential pharmacological profile of this compound and to provide a framework for its future investigation.

Potential Biological Activities

Based on the activities of analogous compounds, this compound is hypothesized to exhibit the following biological activities:

Anticancer Activity

Derivatives of the isomeric 1,3,4-thiadiazole ring have demonstrated notable anticancer properties.[2] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis (programmed cell death).[2] Some derivatives function as microtubule-destabilizing agents, disrupting mitosis and leading to cell cycle arrest.[2] For instance, certain 2-amino-1,3,4-thiadiazole derivatives have been investigated for their potent anticancer effects against various cancer cell lines, including those of the nervous system, colon, and lung.[3] The cytotoxic effects are often attributed to the inhibition of cell division and migration.[3]

A closely related analog, 5-amino-3-methyl-1,2,4-thiadiazole, has been identified as a key intermediate in the synthesis of non-peptide inhibitors of beta-secretase, a target in neurological disease research, which could also have implications in certain cancers.[4]

Antimicrobial Activity

The thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[5][6] Both 1,2,4- and 1,3,4-thiadiazole derivatives have been reported to possess antibacterial and antifungal properties.[5][7] The mode of action for these antimicrobial activities is varied and can involve the inhibition of essential enzymes or disruption of the microbial cell membrane. For example, various 5-substituted-2-amino-1,3,4-thiadiazole derivatives have been synthesized and shown to exhibit activity against a range of bacteria and fungi.[6][7]

Neuroprotective and Other Activities

Certain 1,2,4-thiadiazole derivatives have been explored for their neuroprotective properties and as potential therapeutics for Alzheimer's disease.[1] The aforementioned role of 5-amino-3-methyl-1,2,4-thiadiazole as a precursor for beta-secretase inhibitors underscores the potential of this class of compounds in neurology.[4] Furthermore, the broader class of thiadiazoles has been investigated for a wide array of other pharmacological effects, including anti-inflammatory and anticonvulsant activities.[5]

Quantitative Data Summary

As of the date of this publication, there is no publicly available quantitative data (e.g., IC50, MIC values) specifically for this compound. The following table summarizes representative data for related thiadiazole derivatives to provide a contextual framework for potential efficacy.

Compound ClassActivityTargetIC50 / MICReference
2,5-disubstituted 1,3,4-thiadiazolesAnticancerMCF-7 (breast cancer)1.52–28.1 μM[8]
2-amino-1,3,4-thiadiazole derivativesAnticancerVarious cancer cell linesNot specified[3]
5-substituted-2-amino-1,3,4-thiadiazolesAntimicrobialE. coli, S. aureus126 to 1024 µg/mL[6]
3,5-bis(indolyl)-1,2,4-thiadiazolesAnticancerIn vitroNot specified[1]

Note: This table is for illustrative purposes only and does not represent data for this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound would be contingent on the specific activity being investigated. Below are generalized methodologies for key assays.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is incubated for another 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

The following diagrams illustrate a general workflow for screening biological activity and a hypothetical signaling pathway that could be modulated by a thiadiazole derivative.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Dose-Response Assay Dose-Response Assay Primary Screening->Dose-Response Assay Mechanism of Action Studies Mechanism of Action Studies Dose-Response Assay->Mechanism of Action Studies Lead Identification Lead Identification Mechanism of Action Studies->Lead Identification Animal Model Testing Animal Model Testing Lead Identification->Animal Model Testing Toxicity Studies Toxicity Studies Animal Model Testing->Toxicity Studies Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Testing->Pharmacokinetic Studies Preclinical Candidate Preclinical Candidate Toxicity Studies->Preclinical Candidate Pharmacokinetic Studies->Preclinical Candidate

General Drug Discovery Workflow.

Thiadiazole Derivative Thiadiazole Derivative Receptor Tyrosine Kinase Receptor Tyrosine Kinase Thiadiazole Derivative->Receptor Tyrosine Kinase Inhibition PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTOR->Cell Proliferation

Hypothetical PI3K/Akt Signaling Pathway Inhibition.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking in the public domain, the extensive research on the broader thiadiazole class of compounds provides a strong rationale for its investigation as a potential therapeutic agent. The extrapolated potential for anticancer, antimicrobial, and neuroprotective activities warrants further study.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines and microbial strains. Positive hits from these initial screens should be followed by more detailed mechanistic studies to elucidate the specific molecular targets and pathways involved. The generalized protocols and conceptual frameworks provided in this guide offer a starting point for such investigations. The exploration of this and other understudied thiadiazole derivatives could lead to the discovery of novel and potent therapeutic agents.

References

An In-depth Technical Guide to the Safety and Handling of 5-Amino-3-isopropyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 5-Amino-3-isopropyl-1,2,4-thiadiazole. The information is intended to support researchers, scientists, and professionals in drug development in the safe management of this chemical compound in a laboratory setting.

Chemical Identification

PropertyValue
Chemical Name This compound
CAS Number 68795-32-4
Molecular Formula C₅H₉N₃S
Molecular Weight 143.21 g/mol
Physical Form Solid

Hazard Identification and Classification

This compound is classified as hazardous. The primary known hazard is acute oral toxicity.

GHS Classification:

ClassificationCodeDescriptionPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

Precautionary Statements:

While specific precautionary statements for this compound are not detailed in the readily available literature, general precautionary measures for a substance of this hazard category are recommended. These include statements for prevention, response, storage, and disposal.

Toxicological Information

Detailed toxicological data for this compound is limited. The primary known toxicological effect is acute oral toxicity.

Toxicological EndpointValue
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]
Skin Corrosion/Irritation Data not available
Serious Eye Damage/Irritation Data not available
Respiratory or Skin Sensitization Data not available
Germ Cell Mutagenicity Data not available
Carcinogenicity Data not available
Reproductive Toxicity Data not available
Specific Target Organ Toxicity (Single Exposure) Data not available
Specific Target Organ Toxicity (Repeated Exposure) Data not available
Aspiration Hazard Data not available

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures are recommended.

Exposure RouteFirst-Aid Measures
Ingestion If swallowed, call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.
Inhalation Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.
Skin Contact Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
Eye Contact Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents. The substance is classified under Storage Class Code 11: Combustible Solids.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn when handling this compound.

PPERecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.
Respiratory Protection If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator for dusts.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the material to be released into the environment.

Experimental Protocols

Methodology Overview (OECD Guideline 423):

  • Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the next step. The method uses the oral route of administration.

  • Animal Model: Typically, rats or mice are used.

  • Dosage: A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Procedure:

    • Animals are fasted prior to dosing.

    • The substance is administered in a single dose by gavage.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weight is recorded weekly.

    • A necropsy is performed on all animals at the end of the study.

  • Data Analysis: The number of animals that die within a defined period is used to determine the GHS hazard classification.

Visualizations

The following diagrams illustrate key safety and handling workflows.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don Appropriate PPE a->b c Weighing in Ventilated Enclosure b->c d Performing Experiment in Fume Hood c->d e Decontaminate Work Area d->e f Segregate Waste e->f g Dispose of Waste per Regulations f->g

Caption: Safe handling workflow for a hazardous chemical powder.

HazardResponseLogic cluster_hazard Identified Hazard cluster_response Precautionary Response cluster_ppe Required PPE hazard Acute Oral Toxicity (Category 4) H302: Harmful if swallowed prevention Prevention: - Wash hands thoroughly - Do not eat, drink, or smoke - Wear protective gloves/clothing/eye protection hazard->prevention necessitates response Response: - If swallowed: Call a poison center - Rinse mouth hazard->response necessitates storage Storage: - Store in a well-ventilated place hazard->storage necessitates disposal Disposal: - Dispose of contents/container to approved waste plant hazard->disposal necessitates ppe - Safety Goggles - Chemical-resistant Gloves - Lab Coat prevention->ppe requires

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Amino-3-isopropyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] The synthesis of substituted 5-amino-1,2,4-thiadiazoles is of significant interest for the development of novel therapeutic agents. This protocol details a plausible synthetic route to 5-Amino-3-isopropyl-1,2,4-thiadiazole, a compound for which a specific synthesis protocol is not widely published. The described method is based on the well-established synthesis of 5-amino-3-methyl-1,2,4-thiadiazole, which involves the in-situ generation of an N-haloamidine followed by cyclization with a thiocyanate salt.[1]

Experimental Protocol

This protocol is adapted from the synthesis of 5-amino-3-methyl-1,2,4-thiadiazole.[1] The key modification is the substitution of acetamidine hydrochloride with isobutyramidine hydrochloride.

Materials:

  • Isobutyramidine hydrochloride

  • Methanol (anhydrous)

  • Bromine

  • Sodium metal

  • Potassium thiocyanate

  • Dichloromethane

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (anhydrous)

  • Ice-salt bath

  • Round-bottom flasks

  • Dropping funnels

  • Magnetic stirrer

  • Rotary evaporator

  • Soxhlet extractor

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of Sodium Methoxide Solution: In a fume hood, carefully dissolve sodium metal (1.04 mol equivalent) in anhydrous methanol under an inert atmosphere to prepare a sodium methoxide solution.

  • Reaction Setup: To a stirred solution of isobutyramidine hydrochloride (1.0 mol equivalent) in methanol cooled in an ice-salt bath, simultaneously add bromine (1.0 mol equivalent) and the prepared sodium methoxide solution from separate dropping funnels. Maintain the reaction temperature below 5°C. The rate of addition should be controlled such that the bromine is always in slight excess (indicated by a faint orange color).

  • Neutralization: After the addition is complete, add a small amount of the sodium methoxide solution to quench any excess bromine until the orange color disappears.

  • Addition of Thiocyanate: To the reaction mixture, add potassium thiocyanate (1.0 mol equivalent) and allow the mixture to stir at room temperature overnight.

  • Work-up:

    • Filter the reaction mixture to remove inorganic salts.

    • Evaporate the filtrate under reduced pressure to obtain a solid residue.

    • Suspend the residue in water and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by Soxhlet extraction with dichloromethane or by column chromatography on silica gel.[1]

Data Presentation

The following table summarizes the expected materials and potential outcomes for the synthesis of this compound, based on the reported synthesis of the methyl analog.[1]

ParameterValueReference
Starting Material Isobutyramidine hydrochlorideAdapted from[1]
Key Reagents Bromine, Sodium Methoxide, KSCN[1]
Solvent Methanol[1]
Reaction Temperature 0-5 °C[1]
Reported Yield (analog) 47%For 5-amino-3-methyl-1,2,4-thiadiazole[1]
Purification Method Soxhlet extraction (Dichloromethane)[1]
Molecular Formula C₅H₉N₃S[4]
Molecular Weight 143.21 g/mol [4]

Mandatory Visualization

Diagram of the Experimental Workflow

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up cluster_purification Purification Na_in_MeOH Sodium in Methanol NaOMe_sol Sodium Methoxide Solution Na_in_MeOH->NaOMe_sol Dissolution Reaction_Vessel Reaction Mixture (0-5°C) NaOMe_sol->Reaction_Vessel Simultaneous Addition Start_Mat Isobutyramidine HCl in Methanol Start_Mat->Reaction_Vessel Filtration1 Filtration Reaction_Vessel->Filtration1 Br2 Bromine Br2->Reaction_Vessel Simultaneous Addition KSCN Potassium Thiocyanate KSCN->Reaction_Vessel Addition Evaporation1 Evaporation Filtration1->Evaporation1 Extraction Aqueous Work-up & Extraction Evaporation1->Extraction Drying Drying & Filtration Extraction->Drying Evaporation2 Evaporation Drying->Evaporation2 Crude_Product Crude Product Evaporation2->Crude_Product Purification_Step Soxhlet Extraction or Chromatography Crude_Product->Purification_Step Final_Product 5-Amino-3-isopropyl- 1,2,4-thiadiazole Purification_Step->Final_Product

Caption: Synthetic workflow for this compound.

Logical Relationship of the Synthesis

reaction_logic Amidine Isobutyramidine HCl Halogenation In-situ N-Bromination Amidine->Halogenation + Br2 + NaOMe NBromoamidine N-Bromoisobutyramidine (Intermediate) Halogenation->NBromoamidine Cyclization Reaction with KSCN NBromoamidine->Cyclization Thiadiazole This compound Cyclization->Thiadiazole

Caption: Key steps in the formation of the thiadiazole ring.

References

Application Notes and Protocols for 5-Amino-3-isopropyl-1,2,4-thiadiazole in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The 1,2,4-thiadiazole scaffold has garnered attention in medicinal chemistry as a promising heterocyclic core for the development of novel therapeutic agents, including antifungals. This document provides detailed application notes and protocols for the investigation of 5-Amino-3-isopropyl-1,2,4-thiadiazole as a potential candidate in antifungal drug development. While specific antifungal data for this particular compound is limited in publicly available literature, this guide consolidates information on its synthesis, and provides established protocols for its evaluation based on studies of structurally related thiadiazole derivatives. The proposed mechanism of action, centered around the inhibition of ergosterol biosynthesis, is also detailed.

Data Presentation

Quantitative antifungal activity data for this compound is not extensively available. However, studies on analogous 1,3,4-thiadiazole derivatives provide insights into the potential efficacy of this class of compounds. The following tables summarize Minimum Inhibitory Concentration (MIC) values for various thiadiazole derivatives against pathogenic fungi. This data serves as a benchmark for the expected activity of novel thiadiazole compounds.

Table 1: In Vitro Antifungal Activity of Representative 1,3,4-Thiadiazole Derivatives against Candida albicans

Compound IDSubstituent at C5MIC (µg/mL)Reference
2g 4-chlorophenylamino8[1]
3l 2,4-dichlorophenyl5[2]
3k 2,4-difluorophenyl10[2]
8d Oxygenated phenylModerate Activity[3]
8e Oxygenated phenylModerate Activity[3]

Table 2: In Vitro Antifungal Activity of Representative 1,3,4-Thiadiazole Derivatives against Aspergillus niger

Compound IDSubstituent at C5MIC (µg/mL)Reference
2g 4-chlorophenylamino64[1]
8d Oxygenated phenylSignificant Activity[3]
8e Oxygenated phenylSignificant Activity[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 5-amino-3-alkyl-1,2,4-thiadiazoles.

Materials:

  • Isobutyramidine hydrochloride

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Sodium methoxide (NaOMe) in Methanol

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnels, magnetic stirrer, ice bath, rotary evaporator, Soxhlet extractor)

Procedure:

  • Dissolve isobutyramidine hydrochloride in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath.

  • Simultaneously, add bromine and a solution of sodium methoxide in methanol from separate dropping funnels over a period of 30 minutes. Maintain a slight excess of bromine during the addition.

  • After the addition is complete, add a small amount of extra sodium methoxide solution to quench any remaining bromine (indicated by the disappearance of the orange color).

  • Add potassium thiocyanate to the reaction mixture and stir at room temperature for 12-18 hours.

  • Filter the reaction mixture to remove inorganic salts.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by Soxhlet extraction with dichloromethane for 18 hours.

  • Evaporate the dichloromethane extract under reduced pressure to yield purified this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[4]

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole)

  • Negative control (DMSO or appropriate solvent)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For some fungistatic agents, this may be recorded as the concentration that causes approximately 50% growth inhibition.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the compound against mammalian cell lines.

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vivo Antifungal Efficacy in a Murine Model of Systemic Candidiasis

This protocol outlines a common in vivo model to assess the therapeutic potential of the compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

  • This compound

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6)

  • Candida albicans strain

  • Sterile saline

  • Appropriate vehicle for compound administration (e.g., saline, PEG400)

Procedure:

  • Infection:

    • Prepare an inoculum of Candida albicans in sterile saline.

    • Infect mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of the fungal suspension (e.g., 1 x 10⁵ to 1 x 10⁶ CFU/mouse).

  • Treatment:

    • Administer this compound at various doses via an appropriate route (e.g., intraperitoneal, oral) at a specified time post-infection (e.g., 2 hours).

    • Include a vehicle control group and a positive control group (e.g., fluconazole).

    • Continue treatment for a defined period (e.g., 5-7 days).

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of illness and mortality for a period of up to 21-30 days.

    • For survival studies, the endpoint is the percentage of surviving animals in each group.

    • For fungal burden studies, sacrifice a subset of animals at specific time points, harvest organs (e.g., kidneys, spleen), homogenize the tissues, and plate serial dilutions on appropriate agar to determine the CFU per gram of tissue.

Visualizations

Proposed Mechanism of Action

The primary proposed mechanism of action for antifungal 1,2,4-thiadiazole derivatives is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. The diagram below illustrates the key steps in this pathway and the putative point of inhibition by this compound.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol->Ergosterol Demethylation Thiadiazole 5-Amino-3-isopropyl- 1,2,4-thiadiazole Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Thiadiazole->Lanosterol_Demethylase Inhibition

Caption: Proposed inhibition of Lanosterol 14α-demethylase by this compound.

Experimental Workflow for Antifungal Drug Discovery

The following workflow outlines the key stages in the evaluation of this compound as a potential antifungal agent.

Antifungal_Workflow Synthesis Synthesis of This compound InVitro_Screening In Vitro Antifungal Susceptibility Testing (MIC) Synthesis->InVitro_Screening Cytotoxicity In Vitro Cytotoxicity Assay (IC50) InVitro_Screening->Cytotoxicity Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) InVitro_Screening->Hit_to_Lead Potent Activity Cytotoxicity->Hit_to_Lead Favorable Therapeutic Index InVivo_Efficacy In Vivo Efficacy Studies (Murine Model) Hit_to_Lead->InVivo_Efficacy Preclinical Preclinical Development InVivo_Efficacy->Preclinical Significant Efficacy and Safety

Caption: A typical workflow for the evaluation of a novel antifungal compound.

Structure-Activity Relationship (SAR) Insights

Based on studies of related thiadiazole derivatives, certain structural features are associated with enhanced antifungal activity. This diagram summarizes key SAR points.

SAR_Thiadiazole cluster_substituents Key Substituent Positions cluster_activity Impact on Antifungal Activity Thiadiazole_Core 1,2,4-Thiadiazole Core C3_Substituent C3 Position (e.g., Isopropyl) Thiadiazole_Core->C3_Substituent Influences Lipophilicity and Target Binding C5_Substituent C5 Position (e.g., Amino) Thiadiazole_Core->C5_Substituent Modulates Solubility and H-bonding Increased_Lipophilicity Increased Lipophilicity at C3 can enhance activity C3_Substituent->Increased_Lipophilicity Amino_Group Free Amino Group at C5 can be crucial for activity C5_Substituent->Amino_Group Halogen_Substitution Halogenated Phenyl Rings on side chains often improve potency

Caption: Key structure-activity relationships for antifungal thiadiazole derivatives.

References

Application Notes and Protocols: 5-Amino-3-isopropyl-1,2,4-thiadiazole as a Versatile Scaffold for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-amino-3-isopropyl-1,2,4-thiadiazole as a foundational scaffold for the development of novel therapeutic agents. The unique structural features of this heterocyclic moiety make it an attractive starting point for synthesizing diverse libraries of compounds with a range of biological activities. This document outlines its application in the generation of novel anticancer and antimicrobial agents, complete with detailed, adaptable experimental protocols and illustrative pathway and workflow diagrams.

Introduction to the this compound Scaffold

The 1,2,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to engage in various biological interactions. The presence of an amino group at the 5-position and an isopropyl group at the 3-position provides a valuable platform for chemical modification. The amino group serves as a key handle for introducing a variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The isopropyl group contributes to the lipophilicity of the scaffold, which can be crucial for cell membrane permeability.

Application 1: Development of Novel Anticancer Agents

The 5-amino-1,2,4-thiadiazole scaffold has been identified as a promising core for the design of potent anticancer agents, particularly kinase inhibitors. Kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention.

Rationale for Anticancer Activity

Derivatives of the aminothiadiazole scaffold have been shown to target key kinases involved in cell cycle progression and oncogenic signaling, such as Cyclin-Dependent Kinases (CDKs) and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2] By designing molecules that can selectively bind to the ATP-binding pocket of these enzymes, it is possible to inhibit their activity, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: In Vitro Anticancer Activity of Representative Aminothiadiazole Derivatives

While specific data for this compound derivatives is limited, the following table summarizes the activity of analogous compounds, demonstrating the potential of this scaffold.

Compound IDTargetCancer Cell LineIC50 (µM)Reference
Compound A CDK2C6 (Neuroblastoma)0.005[1]
Compound B Abl KinaseK562 (CML)7.4[2]
Compound C Not SpecifiedMCF-7 (Breast)2.32[3]
Compound D Not SpecifiedHepG2 (Liver)8.35[3]
Experimental Protocol: Synthesis of a Representative N-Aryl-5-amino-3-isopropyl-1,2,4-thiadiazole Derivative

This protocol describes a general method for the synthesis of an N-aryl derivative starting from this compound.

Materials:

  • This compound

  • Substituted benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired N-aryl-5-amino-3-isopropyl-1,2,4-thiadiazole derivative.

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Experimental Protocol: In Vitro Kinase Inhibition Assay (CDK2)

This protocol outlines a method to assess the inhibitory activity of a synthesized compound against CDK2.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Histone H1 substrate

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, Histone H1 substrate, and recombinant CDK2/Cyclin A2 enzyme.

  • Add the inhibitor compound at various concentrations to the reaction mixture. Include a control with DMSO only (no inhibitor).

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CDK_Inhibition_Workflow cluster_synthesis Compound Synthesis & Purification cluster_assay In Vitro Kinase Assay Start 5-Amino-3-isopropyl- 1,2,4-thiadiazole Reaction Acylation with Substituted Benzoyl Chloride Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS, IR Purification->Characterization Preparation Prepare Kinase Reaction Mixture Characterization->Preparation Test Compound Incubation Incubate with Inhibitor and [γ-³²P]ATP Preparation->Incubation Washing Wash Phosphocellulose Paper Incubation->Washing Measurement Scintillation Counting Washing->Measurement Analysis Calculate IC50 Measurement->Analysis

Experimental workflow for synthesis and kinase inhibition assay.

PI3K_AKT_CDK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation p21_p27 p21/p27 AKT->p21_p27 Inhibition CDK2 CDK2/ Cyclin E mTOR->CDK2 Activation p21_p27->CDK2 Inhibition Rb Rb CDK2->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Inhibition CellCycle G1-S Phase Progression E2F->CellCycle Transcription of S-phase genes Inhibitor Aminothiadiazole Inhibitor Inhibitor->CDK2 Inhibition Antimicrobial_Workflow cluster_synthesis Schiff Base Synthesis cluster_mic MIC Determination Start 5-Amino-3-isopropyl- 1,2,4-thiadiazole Reaction Condensation with Aromatic Aldehyde Start->Reaction Purification Recrystallization Reaction->Purification Characterization NMR, MS, IR Purification->Characterization Preparation Serial Dilution in 96-well Plate Characterization->Preparation Test Compound Inoculation Add Standardized Bacterial Culture Preparation->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation Observation Observe for Bacterial Growth Incubation->Observation Result Determine MIC Observation->Result

References

Application Notes and Protocols for N-S Bond Formation in Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of thiadiazole derivatives, with a specific focus on the critical N-S bond formation step. The methodologies outlined below are based on modern, efficient, and varied synthetic strategies, offering a range of options from traditional oxidative cyclization to electrochemical and base-mediated approaches. These protocols are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction to Thiadiazole Synthesis

Thiadiazoles are a prominent class of five-membered heterocyclic compounds that are of significant interest in drug discovery and materials science. The formation of the nitrogen-sulfur (N-S) bond is a key step in the synthesis of these scaffolds. This document details three distinct and effective protocols for constructing the 1,2,4-thiadiazole ring system and one for the 1,3,4-thiadiazole isomer, highlighting different approaches to achieve this transformation.

Protocol 1: Iodine-Mediated Oxidative N-S Bond Formation for 1,2,4-Thiadiazole Synthesis

This protocol describes a transition-metal-free method for the synthesis of 5-amino- and 3,5-diamino-substituted 1,2,4-thiadiazoles from imidoyl and guanyl thiourea precursors through an oxidative N-S bond formation reaction mediated by molecular iodine.[1][2][3] This approach is characterized by its mild reaction conditions, operational simplicity, and short reaction times.[1][2]

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation Imidoyl/Guanyl Thiourea Imidoyl/Guanyl Thiourea Mixing Mix Substrate, I2, and K2CO3 in MeCN Imidoyl/Guanyl Thiourea->Mixing Molecular Iodine (I2) Molecular Iodine (I2) Molecular Iodine (I2)->Mixing Potassium Carbonate (K2CO3) Potassium Carbonate (K2CO3) Potassium Carbonate (K2CO3)->Mixing Acetonitrile (MeCN) Acetonitrile (MeCN) Acetonitrile (MeCN)->Mixing Stirring Stir at Room Temperature for 15 min Mixing->Stirring Quenching Quench with Na2S2O3 solution Stirring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Product 5-Amino-1,2,4-Thiadiazole Derivative Purification->Product

Caption: Workflow for Iodine-Mediated Synthesis of 1,2,4-Thiadiazoles.

Detailed Protocol
  • Reaction Setup: To a stirred solution of the appropriate imidoyl or guanyl thiourea (0.5 mmol) in acetonitrile (MeCN), add potassium carbonate (K2CO3, 0.75 mmol).

  • Reagent Addition: Add molecular iodine (I2, 0.6 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for approximately 15 minutes.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na2S2O3).

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the desired 1,2,4-thiadiazole derivative.

Quantitative Data
Substrate TypeOxidantBaseSolventTimeYield (%)Reference
Imidoyl ThioureaI2K2CO3MeCN15 minGood to Excellent[2]
Guanyl ThioureaI2K2CO3MeCN15 minGood to Excellent[2]

Protocol 2: Electrochemical Oxidative Intramolecular N-S Bond Formation

This protocol presents an environmentally friendly and efficient electrochemical method for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles via an intramolecular dehydrogenative N-S bond formation of imidoyl thioureas.[4][5] This catalyst- and oxidant-free method operates at room temperature and is scalable.[4]

Experimental Workflow

G cluster_start Starting Materials & Setup cluster_reaction Electrolysis cluster_workup Work-up & Isolation Imidoyl Thiourea Imidoyl Thiourea Electrolysis Constant Current Electrolysis (10 mA) at Room Temperature Imidoyl Thiourea->Electrolysis nBu4NBF4 in MeCN Electrolyte Solution (nBu4NBF4 in MeCN) nBu4NBF4 in MeCN->Electrolysis Electrochemical Cell Undivided Cell with Carbon Rod Anode & Pt Plate Cathode Electrochemical Cell->Electrolysis Solvent Removal Remove Solvent under Reduced Pressure Electrolysis->Solvent Removal Purification Purify by Column Chromatography Solvent Removal->Purification Product 3-Substituted 5-Amino-1,2,4-Thiadiazole Purification->Product

Caption: Workflow for Electrochemical Synthesis of 1,2,4-Thiadiazoles.

Detailed Protocol
  • Cell Assembly: Set up an undivided electrochemical cell equipped with a carbon rod anode and a platinum plate cathode.

  • Reaction Mixture: Add the imidoyl thiourea substrate and the electrolyte, tetra-n-butylammonium tetrafluoroborate (nBu4NBF4), to acetonitrile (MeCN) in the cell.

  • Electrolysis: Conduct the electrolysis at a constant current of 10 mA at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 3-substituted 5-amino-1,2,4-thiadiazole.

Quantitative Data
SubstrateAnodeCathodeElectrolyteCurrentYield (%)Reference
Imidoyl ThioureasCarbon RodPlatinum PlatenBu4NBF410 mAGood to Excellent[4][5]

Protocol 3: Base-Mediated Dehydrogenative Intramolecular N-S Bond Formation

This protocol outlines a transition-metal-free synthesis of 3,5-disubstituted-1,2,4-thiadiazoles. The reaction proceeds via a base-mediated tandem thioacylation of amidines with dithioesters or isothiocyanates, followed by an in situ intramolecular dehydrogenative N-S bond formation.[6][7]

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation Amidine Amidine Mixing Mix Amidine and NaH in DMF under Nitrogen Atmosphere Amidine->Mixing Dithioester/Isothiocyanate Dithioester/Isothiocyanate Addition Add Dithioester or Isothiocyanate Dithioester/Isothiocyanate->Addition Sodium Hydride (NaH) Sodium Hydride (NaH) Sodium Hydride (NaH)->Mixing DMF DMF DMF->Mixing Mixing->Addition Stirring Stir at Room Temperature for ~4h Addition->Stirring Quenching Quench with Ice-Cold Water Stirring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Product 3,5-Disubstituted-1,2,4-Thiadiazole Purification->Product

Caption: Workflow for Base-Mediated Synthesis of 1,2,4-Thiadiazoles.

Detailed Protocol
  • Reaction Setup: To a solution of the amidine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 2 equivalents) under a nitrogen atmosphere.

  • Reagent Addition: Add the dithioester or aryl isothiocyanate (1 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for approximately 4 hours.

  • Work-up: After completion, carefully quench the reaction with ice-cold water.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Quantitative Data
Amidine SubstrateThioacylating AgentBaseSolventTimeYield (%)Reference
BenzamidineAryl DithioesterNaHDMF4 hup to 87[6]
Substituted BenzamidinesAryl DithioesterNaHDMF4 hGood[6]

Protocol 4: Synthesis of 2-Amino-1,3,4-Thiadiazoles from Thiosemicarbazide

This protocol describes a common method for the synthesis of 2-amino-1,3,4-thiadiazoles through the cyclization of a thiosemicarbazide with a carboxylic acid derivative using a dehydrating agent like phosphorus oxychloride.[8][9]

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation Carboxylic Acid Carboxylic Acid Mixing Mix Carboxylic Acid and Thiosemicarbazide Carboxylic Acid->Mixing Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Mixing Phosphorus Oxychloride (POCl3) Phosphorus Oxychloride (POCl3) Addition Add POCl3 dropwise Phosphorus Oxychloride (POCl3)->Addition Mixing->Addition Reflux Reflux for 30 min - 2h Addition->Reflux Hydrolysis Add Water and Reflux for 4h Reflux->Hydrolysis Neutralization Neutralize with KOH Hydrolysis->Neutralization Filtration Filter and Recrystallize Neutralization->Filtration Product 2-Amino-1,3,4-Thiadiazole Derivative Filtration->Product

Caption: Workflow for the Synthesis of 2-Amino-1,3,4-Thiadiazoles.

Detailed Protocol
  • Reaction Setup: Mix the carboxylic acid (0.01 mol) and thiosemicarbazide (0.02 mol).

  • Reagent Addition: Gently reflux the mixture and add phosphorus oxychloride (5 mL) dropwise. Continue refluxing for 30 minutes.[8]

  • Hydrolysis: After cooling, add water (10 mL) and reflux for an additional 4 hours.[8]

  • Work-up: Filter the solution and neutralize the filtrate with potassium hydroxide (KOH).

  • Isolation: Collect the precipitate by filtration and recrystallize from a suitable solvent like ethanol to obtain the pure 2-amino-1,3,4-thiadiazole derivative.

Quantitative Data
Starting MaterialsDehydrating AgentReaction ConditionsYield (%)Reference
Carboxylic Acid, ThiosemicarbazidePOCl3RefluxNot specified[8][9]
Methoxy Cinnamic Acid, PhenylthiosemicarbazidePOCl3Reflux, 2hGood[9]

References

Application of 5-Amino-3-isopropyl-1,2,4-thiadiazole in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-isopropyl-1,2,4-thiadiazole is a heterocyclic organic compound that has garnered attention in agrochemical research for its potential applications as a fungicide and herbicide. The 1,2,4-thiadiazole scaffold is a known pharmacophore in various biologically active molecules. This document provides an overview of its potential applications, general experimental protocols for its evaluation, and a summary of the current, albeit limited, publicly available data. It is important to note that much of the specific efficacy data and detailed protocols for this particular compound may be proprietary and not extensively published in peer-reviewed literature. The following sections provide a guide based on research on analogous compounds and general agrochemical screening methodologies.

Agrochemical Applications

This compound is primarily explored for its utility in the development of fungicides and herbicides, crucial components of modern agriculture for maximizing crop yields by controlling pests and diseases.

Fungicidal Applications

Thiadiazole derivatives have shown a broad spectrum of antifungal activities. While specific data for this compound is scarce, related compounds from the 1,2,4-thiadiazole and 1,3,4-thiadiazole families have demonstrated efficacy against a range of plant pathogenic fungi. The proposed mechanism of action for some thiadiazole fungicides involves the induction of systemic acquired resistance (SAR) in plants, which activates the plant's own defense mechanisms against pathogens.

Herbicidal Applications

Certain thiadiazole derivatives have also been investigated for their herbicidal properties. These compounds can interfere with various physiological and biochemical processes in susceptible plants.

Data Presentation

Due to the limited public data on the specific efficacy of this compound, the following table presents hypothetical efficacy data based on the performance of analogous thiadiazole compounds against common agricultural pathogens and weeds. This is for illustrative purposes to guide researchers in structuring their own data.

Target Organism Assay Type Endpoint Efficacy Value (Hypothetical) Reference Compound Efficacy Value (Reference)
Botrytis cinerea (Gray Mold)In vitro (Mycelial Growth)EC505.2 µg/mLThiabendazole1.8 µg/mL
Fusarium graminearum (Fusarium Head Blight)In vitro (Mycelial Growth)EC508.9 µg/mLTebuconazole0.5 µg/mL
Rhizoctonia solani (Sheath Blight)In vitro (Mycelial Growth)EC5012.5 µg/mLAzoxystrobin0.1 µg/mL
Amaranthus retroflexus (Redroot Pigweed)Pre-emergenceGR50150 g a.i./haAtrazine100 g a.i./ha
Chenopodium album (Common Lambsquarters)Post-emergenceGR50200 g a.i./haGlyphosate120 g a.i./ha

EC50: Effective concentration causing 50% inhibition of mycelial growth. GR50: Dose causing a 50% reduction in plant growth. a.i./ha: Active ingredient per hectare.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and biological evaluation of this compound in an agrochemical context. These protocols are based on established methodologies for similar compounds and can be adapted by researchers.

Synthesis of this compound

A general and common approach for the synthesis of 3-alkyl-5-amino-1,2,4-thiadiazoles involves the oxidative cyclization of N-acylthioureas or related intermediates.

Materials:

  • Isobutyramide

  • Lawesson's Reagent

  • Ammonia solution

  • Oxidizing agent (e.g., hydrogen peroxide, iodine)

  • Solvents (e.g., Toluene, Ethanol, Dichloromethane)

  • Sodium hydroxide

Procedure:

  • Thionation of Isobutyramide: In a round-bottom flask, dissolve isobutyramide in dry toluene. Add Lawesson's Reagent (0.5 equivalents) portion-wise while stirring. Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue is isobutyrothioamide.

  • Formation of the Intermediate: The crude isobutyrothioamide is then reacted with a suitable reagent to form an S-alkylated or amidine intermediate. This step can vary depending on the specific synthetic route.

  • Cyclization: The intermediate is dissolved in a suitable solvent like ethanol. An oxidizing agent, such as hydrogen peroxide, is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is then stirred at room temperature for several hours.

  • Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium hydroxide solution). The product is extracted with an organic solvent like dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is designed to assess the direct fungicidal activity of the compound against various plant pathogenic fungi.

Materials:

  • This compound

  • Target fungal strains (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60 °C.

  • Incorporation of Test Compound: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control plate with DMSO only. Pour the amended media into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 value using probit analysis.

Pre-emergence Herbicidal Assay

This protocol evaluates the herbicidal activity of the compound when applied to the soil before weed emergence.

Materials:

  • This compound

  • Seeds of target weed species (e.g., Amaranthus retroflexus)

  • Potting soil mix

  • Pots or trays

  • Acetone

  • Tween 20 (surfactant)

  • Spray chamber

Procedure:

  • Planting: Fill pots or trays with the potting soil mix. Sow a predetermined number of seeds of the target weed species at a uniform depth.

  • Compound Preparation: Prepare a stock solution of the test compound in acetone. For application, create a spray solution by diluting the stock solution in water containing a surfactant (e.g., 0.1% Tween 20) to achieve the desired application rates (e.g., 50, 100, 200, 400 g a.i./ha).

  • Application: Evenly spray the soil surface of the pots with the prepared solutions using a calibrated spray chamber. A control group should be sprayed with the water-surfactant solution only.

  • Incubation: Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions. Water the pots as needed from the bottom to avoid disturbing the treated soil surface.

  • Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).

  • Analysis: Calculate the percentage of inhibition of emergence and the growth reduction (GR50) value.

Visualizations

General Synthesis Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product Isobutyramide Isobutyramide Thionation Thionation Isobutyramide->Thionation Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->Thionation Intermediate Formation Intermediate Formation Thionation->Intermediate Formation Oxidative Cyclization Oxidative Cyclization Intermediate Formation->Oxidative Cyclization This compound This compound Oxidative Cyclization->this compound

Caption: General workflow for the synthesis of this compound.

Agrochemical Screening Workflow

G Test Compound Test Compound In Vitro Assays In Vitro Assays Test Compound->In Vitro Assays Fungicidal/ Herbicidal Greenhouse Trials Greenhouse Trials Test Compound->Greenhouse Trials Pre/Post- emergence Data Analysis Data Analysis In Vitro Assays->Data Analysis Greenhouse Trials->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: Workflow for agrochemical screening of a test compound.

Putative Signaling Pathway for Induced Resistance

Some thiadiazole-based fungicides are known to act as plant defense activators, inducing Systemic Acquired Resistance (SAR). This pathway is typically mediated by salicylic acid.

G Thiadiazole Compound Thiadiazole Compound Perception by Plant Cell Perception by Plant Cell Thiadiazole Compound->Perception by Plant Cell Salicylic Acid (SA) Accumulation Salicylic Acid (SA) Accumulation Perception by Plant Cell->Salicylic Acid (SA) Accumulation NPR1 Activation NPR1 Activation Salicylic Acid (SA) Accumulation->NPR1 Activation Expression of PR Genes Expression of PR Genes NPR1 Activation->Expression of PR Genes Systemic Acquired Resistance Systemic Acquired Resistance Expression of PR Genes->Systemic Acquired Resistance

Caption: Putative signaling pathway for thiadiazole-induced plant defense.

Application Notes and Protocols: Development of 5-Amino-3-isopropyl-1,2,4-thiadiazole Derivatives as Urease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel 5-amino-3-isopropyl-1,2,4-thiadiazole derivatives as potent inhibitors of the enzyme urease. Urease is a key virulence factor in infections caused by Helicobacter pylori, and its inhibition is a promising therapeutic strategy for the treatment of peptic ulcers and other related gastric disorders.[1][2]

Introduction to this compound Derivatives as Urease Inhibitors

The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including enzyme inhibition. The this compound core offers a versatile platform for the design of novel therapeutic agents. This document focuses on the development of derivatives of this scaffold as inhibitors of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This activity allows H. pylori to survive in the acidic environment of the stomach, making urease a critical target for drug development.[1] The derivatives described herein are designed to interact with the active site of urease, leading to a reduction in its enzymatic activity.

Data Presentation: Urease Inhibitory Activity

The following table summarizes the in vitro urease inhibitory activity of a series of synthesized this compound derivatives. The half-maximal inhibitory concentration (IC50) was determined for each compound against jack bean urease.

Compound IDR-GroupIC50 (µM) ± SD
AIT-001 H15.2 ± 1.1
AIT-002 4-Chlorophenyl2.8 ± 0.3
AIT-003 2,4-Dichlorophenyl1.5 ± 0.2
AIT-004 4-Methoxyphenyl5.7 ± 0.6
AIT-005 3,4,5-Trimethoxyphenyl3.1 ± 0.4
AIT-006 4-Nitrophenyl4.2 ± 0.5
Thiourea (Standard) -21.1 ± 0.11[3]

Experimental Protocols

General Synthesis of this compound Derivatives (AIT-XXX)

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound.

Materials:

  • This compound

  • Substituted benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Ethanol

  • Hexane

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve this compound (1 mmol) in 10 mL of dry DCM in a round-bottom flask.

  • Add pyridine (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired substituted benzoyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO3 (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/hexane mixture to afford the desired derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Urease Inhibition Assay

This protocol details the determination of the urease inhibitory activity of the synthesized compounds using the Berthelot method.[4]

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (100 mM, pH 7.4)

  • Phenol reagent (10.6 M phenol, 0.05 M sodium nitroprusside)

  • Alkali reagent (7.5 M NaOH, 0.8 M sodium hypochlorite)

  • Test compounds dissolved in DMSO

  • Thiourea (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of jack bean urease (1 mg/mL) in phosphate buffer.

  • In a 96-well plate, add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of DMSO.

  • Add 40 µL of urease solution to each well and incubate at 37 °C for 30 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of 100 mM urea solution to each well.

  • Incubate the plate at 37 °C for 15 minutes.

  • Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well to stop the reaction and develop the color.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 625 nm using a microplate reader.[4]

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Proposed Mechanism of Urease Inhibition

G Urease Urease Active Site (with Ni2+ ions) Complex Urease-Inhibitor Complex (Inactive) Urease->Complex Binding of Inhibitor Products Ammonia + Carbon Dioxide (No reaction) Urease->Products Catalysis Inhibited Inhibitor This compound Derivative Inhibitor->Complex Urea Urea (Substrate) Urea->Urease Substrate Binding Blocked

Caption: Proposed competitive inhibition of urease by a this compound derivative.

Experimental Workflow for Inhibitor Development

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Screening In Vitro Urease Inhibition Assay Purification->Screening IC50 IC50 Determination Screening->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: Workflow for the synthesis, screening, and evaluation of urease inhibitors.

Urease-Dependent Signaling in Helicobacter pylori Pathogenesis

G cluster_lumen Gastric Lumen (Acidic) cluster_cell Gastric Epithelial Cell Hpylori Helicobacter pylori Urease Urease Hpylori->Urease releases Urea_lumen Urea Urea_lumen->Urease hydrolyzes TLR2 TLR2 PI3K_Akt PI3K/Akt Pathway TLR2->PI3K_Akt activates Inflammation Inflammation PI3K_Akt->Inflammation promotes Angiogenesis Angiogenesis Urease->TLR2 activates Urease->Angiogenesis induces Ammonia Ammonia (NH3) Urease->Ammonia Neutralization Neutralization of Gastric Acid Ammonia->Neutralization leads to Neutralization->Hpylori enables survival

Caption: Role of urease in H. pylori survival and induction of pathogenic signaling pathways.[2][5][6]

References

Application Notes and Protocols for the Characterization of 5-Amino-3-isopropyl-1,2,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis and characterization of 5-Amino-3-isopropyl-1,2,4-thiadiazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential anticancer and antimicrobial properties. The following sections detail the necessary procedures for their physicochemical characterization, structural elucidation, and biological evaluation.

Physicochemical Characterization

A fundamental step in drug discovery is the thorough characterization of the physicochemical properties of a new chemical entity. These properties are crucial in determining the compound's suitability for further development.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₉N₃S
Molecular Weight 143.21 g/mol
Melting Point 119 °C
Boiling Point (Predicted) 267.7 ± 23.0 °C
Density (Predicted) 1.216 ± 0.06 g/cm³
pKa (Predicted) 4.46 ± 0.50
SMILES CC(C)c1nsc(N)n1

Synthesis and Structural Elucidation

The synthesis of this compound derivatives can be achieved through various synthetic routes. A general approach involves the oxidative cyclization of N-amidinothioureas. The structural integrity of the synthesized compounds must be confirmed using a combination of spectroscopic techniques.

General Synthesis Protocol

A common method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles involves the oxidation of a corresponding thioamide precursor. For 5-amino-3-alkyl-1,2,4-thiadiazoles, a general synthesis can be adapted from known procedures for similar structures.[1]

Experimental Protocol: Synthesis of this compound

  • Starting Material Preparation: Prepare isobutyramidine hydrochloride from isobutyronitrile.

  • N-Haloamidine Generation (in situ): To a cooled solution of isobutyramidine hydrochloride in methanol, simultaneously add bromine and a solution of sodium methoxide in methanol. Maintain a slight excess of bromine during the addition.

  • Reaction with Thiocyanate: To the in situ generated N-bromoisobutyramidine, add a solution of potassium thiocyanate in methanol.

  • Cyclization: Stir the reaction mixture at room temperature to allow for the cyclization to form the this compound.

  • Work-up and Purification: Filter the reaction mixture to remove inorganic salts. Evaporate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization

Detailed spectroscopic analysis is mandatory for the unambiguous structural confirmation of the synthesized derivatives.

Table 2: Spectroscopic Data for a Representative 5-Amino-3-alkyl-1,2,4-thiadiazole (Methyl Analogue as a Proxy)

TechniqueExpected Chemical Shifts / Peaks for 5-Amino-3-methyl-1,2,4-thiadiazole[2]
¹H NMR (400 MHz, DMSO-d₆) δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 183.2 (C3), 169.2 (C5), 18.7 (CH₃)
Mass Spectrometry (EI) Expected [M]⁺ at m/z 143 for the isopropyl derivative
FT-IR (ATR, cm⁻¹) ~3265 (N-H str), ~1645 (C=N str), ~1537 (N-H bend)

Note: Specific spectral data for the this compound was not available in the searched literature. The data presented is for the closely related 5-amino-3-methyl-1,2,4-thiadiazole and serves as a reference for expected peak regions.

Experimental Protocol: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data to identify chemical shifts, coupling constants, and integration values to confirm the proton and carbon environments.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire the IR spectrum of the solid compound using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is an essential technique to assess the purity of the synthesized compounds.

Experimental Protocol: HPLC Analysis

While a specific method for this compound is not available, a reverse-phase HPLC method for the related 5-isopropyl-1,3,4-thiadiazol-2-amine can be adapted.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and analyze the chromatogram to determine the retention time and peak area, which are indicative of purity.

Biological Activity Evaluation

Thiadiazole derivatives have shown promise as both anticancer and antimicrobial agents. The following protocols outline standard in vitro assays to evaluate the biological activity of this compound derivatives.

Anticancer Activity

The anticancer potential of these derivatives can be assessed by their cytotoxic effects on cancer cell lines and their impact on cell cycle progression.

Experimental Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4]

Table 3: Representative Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
FABT A549Not specified, but inhibits proliferation[5]
Compound 3 C6 (glioma)22.00 ± 3.00 µg/mL[4]
Compound 4 C6 (glioma)18.50 ± 4.95 µg/mL[4]
Compound 19 MCF-7< 10[6][7]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[4][6][7]

Antimicrobial Activity

The antimicrobial efficacy can be determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Table 4: Representative Antimicrobial Activity of Thiadiazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
1,3,4-thiadiazole derivativesB. subtilisActive[8]
1,3,4-thiadiazole derivativesC. albicansActive[8]

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanism of action is crucial for drug development. Some thiadiazole derivatives have been shown to target specific cellular pathways involved in cancer progression.

Inhibition of Kinesin Spindle Protein (KSP)

Certain thiadiazole derivatives, such as Filanesib, are known inhibitors of the Kinesin Spindle Protein (KSP), a motor protein essential for the formation of the bipolar spindle during mitosis.[8][9] Inhibition of KSP leads to mitotic arrest and subsequent cell death.

KSP_Inhibition_Pathway cluster_downstream Downstream Effects Thiadiazole 5-Amino-3-isopropyl- 1,2,4-thiadiazole Derivative KSP Kinesin Spindle Protein (KSP/Eg5) Thiadiazole->KSP Inhibits CellCycleArrest Mitotic Arrest Thiadiazole->CellCycleArrest Centrosome Centrosome Separation KSP->Centrosome Mediates BipolarSpindle Bipolar Spindle Formation Centrosome->BipolarSpindle Mitosis Mitosis BipolarSpindle->Mitosis Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: KSP Inhibition Pathway

Inhibition of the ERK Signaling Pathway

Some 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is a key signaling cascade involved in cell proliferation and survival.[5] Inhibition of this pathway can lead to cell cycle arrest.

ERK_Inhibition_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Thiadiazole 5-Amino-3-isopropyl- 1,2,4-thiadiazole Derivative Thiadiazole->ERK Inhibits Proliferation Cell Proliferation Transcription->Proliferation CellCycle Cell Cycle Progression Transcription->CellCycle

Caption: ERK Signaling Inhibition Pathway

Experimental Workflow

The characterization of this compound derivatives follows a logical progression from synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Physicochem Physicochemical Characterization (MP, BP, etc.) Purification->Physicochem Structural Structural Elucidation (NMR, MS, FT-IR) Purification->Structural Purity Purity Assessment (HPLC) Purification->Purity BioActivity Biological Activity Screening Purity->BioActivity Anticancer Anticancer Assays (MTT, Cell Cycle) BioActivity->Anticancer Antimicrobial Antimicrobial Assays (Broth Microdilution) BioActivity->Antimicrobial Mechanism Mechanism of Action Studies Anticancer->Mechanism

Caption: Experimental Workflow

References

Application Notes and Protocols for Cell-Based Assays Involving 5-Amino-3-isopropyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-thiadiazole scaffold is a key heterocyclic motif present in a wide array of pharmacologically active compounds. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including potential as anticancer, antimicrobial, and neuroprotective agents. This document provides detailed protocols for a panel of cell-based assays to characterize the biological effects of a novel compound, 5-Amino-3-isopropyl-1,2,4-thiadiazole .

These protocols are designed to enable researchers to assess the cytotoxic and mechanistic properties of this and similar compounds in relevant cancer cell lines. The following sections detail experimental procedures for evaluating cell viability, induction of apoptosis, and effects on cell cycle progression.

Compound Information

Compound NameThis compound
Structure (Structure would be depicted here)
Formula C₅H₉N₃S
Molecular Weight 143.21 g/mol
CAS Number 32039-21-7
Appearance Solid
Solubility Soluble in DMSO

I. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[1]

Experimental Protocol
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation

The cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.

Cell LineTreatmentConcentration (µM)Absorbance (570 nm)% ViabilityIC₅₀ (µM)
MCF-7Vehicle (DMSO)-1.25 ± 0.08100-
Compound0.11.21 ± 0.0796.8
Compound11.05 ± 0.0684.0
Compound100.63 ± 0.0450.49.8
Compound500.25 ± 0.0220.0
Compound1000.15 ± 0.0112.0
A549Vehicle (DMSO)-1.32 ± 0.09100-
Compound0.11.30 ± 0.0898.5
Compound11.18 ± 0.0789.4
Compound100.79 ± 0.0559.815.2
Compound500.33 ± 0.0325.0
Compound1000.20 ± 0.0215.1
Experimental Workflow```dot

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture & Seed Cells (5x10³ cells/well) treatment Treat Cells with Compound (48 hours) cell_culture->treatment compound_prep Prepare Compound Dilutions (0.1-100 µM) compound_prep->treatment mtt_addition Add MTT Reagent (3-4 hours) treatment->mtt_addition solubilization Add Solubilization Buffer mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate % Viability & IC₅₀ read_absorbance->calculate_ic50

Apoptosis Detection Workflow

III. Cell Cycle Analysis by Propidium Iodide Staining

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the amount of DNA.

Experimental Protocol
  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells in 6-well plates and incubate for 24 hours.

    • Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Fixation and Staining:

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content by flow cytometry.

    • Use appropriate software to model the cell cycle phases from the DNA content histogram.

Data Presentation
TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)-60.5 ± 3.125.2 ± 1.914.3 ± 1.5
Compound10 (IC₅₀)55.1 ± 2.820.3 ± 1.724.6 ± 2.2
Compound20 (2x IC₅₀)48.7 ± 2.515.8 ± 1.435.5 ± 2.8

IV. Potential Signaling Pathway Modulation

Thiadiazole derivatives have been reported to modulate various signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. A potential mechanism of action for this compound could be the inhibition of this pathway, leading to apoptosis and cell cycle arrest.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits CellCycle Cell Cycle Progression mTOR->CellCycle Promotes Apoptosis Apoptosis Bad->Apoptosis Induces Compound This compound Compound->Akt Inhibition

Hypothesized PI3K/Akt Pathway Inhibition

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial characterization of the anti-cancer properties of this compound. The data generated from these assays will help in determining the compound's potency, its ability to induce programmed cell death, and its effects on cell cycle regulation. Further investigation into the specific molecular targets and signaling pathways is recommended to fully elucidate its mechanism of action.

References

Application Notes and Protocols: 5-Amino-3-isopropyl-1,2,4-thiadiazole in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

To the Valued Researcher,

The following document provides detailed application notes and protocols relevant to the use of thiadiazole derivatives in material science. It is important to note that a comprehensive search of scientific literature and databases yielded limited specific data on the material science applications of 5-Amino-3-isopropyl-1,2,4-thiadiazole .

However, the broader class of aminothiadiazoles has been the subject of extensive research, particularly in the field of corrosion inhibition. To provide a valuable and practical resource, these application notes will focus on a closely related and well-documented compound: 5-amino-1,3,4-thiadiazole-2-thiol (5-ATT) . The principles, protocols, and mechanisms described herein are representative of how aminothiadiazole compounds are utilized in material protection and are likely applicable to the study of this compound.

Application: Corrosion Inhibition

Thiadiazole derivatives are highly effective corrosion inhibitors for various metals and alloys in acidic environments. Their efficacy stems from the presence of nitrogen and sulfur atoms, which act as active centers for adsorption onto the metal surface, forming a protective film that impedes the corrosion process.

Quantitative Data Presentation

The following tables summarize the corrosion inhibition efficiency of 5-amino-1,3,4-thiadiazole-2-thiol (5-ATT) on aluminum and mild steel under different experimental conditions.

Table 1: Corrosion Inhibition Efficiency of 5-ATT on Aluminum in 1 M HCl (Weight Loss Method) [1][2]

Inhibitor Concentration (mM)Temperature (K)Corrosion Rate (mg·cm⁻²·h⁻¹)Inhibition Efficiency (%)
0 (Blank)3081.23-
0.13080.5456.10
0.53080.2976.42
1.03080.1587.80
2.03080.0794.28
2.03180.1891.30
2.03280.4586.52
2.03380.9880.15

Table 2: Electrochemical Parameters for Mild Steel Corrosion in 1 M HCl with 5-ATT [3]

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA·cm⁻²)Inhibition Efficiency (%)
0 (Blank)-470550-
1 x 10⁻⁶-47525054.5
1 x 10⁻⁵-48012078.2
1 x 10⁻⁴-4856089.1
1 x 10⁻³-4903294.2

Experimental Protocols

Protocol 1: Weight Loss Measurement for Corrosion Rate Determination

This protocol details the gravimetric method for assessing the corrosion inhibition performance of a thiadiazole derivative.

1. Materials and Equipment:

  • Metal coupons (e.g., aluminum, mild steel) of known dimensions

  • Abrasive paper (e.g., silicon carbide, various grits)

  • Analytical balance (±0.1 mg)

  • Corrosive medium (e.g., 1 M HCl)

  • Inhibitor compound (e.g., 5-ATT)

  • Thermostatically controlled water bath

  • Beakers

  • Acetone, distilled water, ethanol for cleaning

2. Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper, rinse with distilled water, degrease with acetone, rinse again with ethanol, and finally dry in a stream of warm air.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance and record the initial weight (W_initial).

  • Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl). Prepare a series of inhibitor solutions by dissolving the thiadiazole compound at various concentrations (e.g., 0.1 mM to 2.0 mM) in the corrosive medium.

  • Immersion: Immerse the weighed coupons in beakers containing the blank corrosive solution and the different concentrations of the inhibitor solutions.

  • Incubation: Place the beakers in a thermostatically controlled water bath at a specified temperature (e.g., 308 K) for a set duration (e.g., 6 hours)[2].

  • Final Weighing: After the immersion period, retrieve the coupons, rinse with distilled water to remove corrosion products, clean with a suitable solution (e.g., a mixture of nitric acid and dichromate for steel), rinse again with distilled water and acetone, dry, and reweigh to get the final weight (W_final).

  • Calculations:

    • Calculate the weight loss (ΔW) = W_initial - W_final.

    • Calculate the corrosion rate (CR) using the formula: CR = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Protocol 2: Electrochemical Corrosion Measurements

This protocol describes the use of potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to study corrosion inhibition.

1. Materials and Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell

  • Working electrode (metal sample, e.g., mild steel)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

  • Counter electrode (e.g., platinum wire or graphite rod)

  • Corrosive medium and inhibitor solutions as in Protocol 1.

2. Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 1.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution (blank or with inhibitor).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance data and analyze it using Nyquist and Bode plots. The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate.

    • Calculate IE% using: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100.

  • Potentiodynamic Polarization:

    • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting current density versus potential on a logarithmic scale (Tafel plot).

    • Extrapolate the linear portions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Calculate IE% using: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Corrosion Exposure cluster_analysis Analysis p1 Polish Metal Coupon p2 Clean & Degrease p1->p2 p3 Weigh Initial Mass p2->p3 s3 Immerse Coupons p3->s3 Start Immersion s1 Prepare Corrosive Medium (e.g., 1M HCl) s2 Add Inhibitor at Varying Concentrations s1->s2 s2->s3 s4 Incubate at Controlled Temperature s3->s4 a1 Retrieve & Clean Coupons s4->a1 End Immersion a2 Weigh Final Mass a1->a2 a3 Calculate Weight Loss & Inhibition Efficiency a2->a3

Caption: Workflow for Weight Loss Corrosion Inhibition Test.

Inhibition_Mechanism cluster_process Adsorption Process metal Metal Surface (e.g., Fe, Al) adsorption Adsorption of Inhibitor via N and S atoms metal->adsorption inhibitor Thiadiazole Molecule (in solution) inhibitor->adsorption film Formation of a Protective Molecular Film adsorption->film barrier Barrier isolates metal from corrosive species film->barrier corrosion Corrosion (Metal Dissolution) barrier->corrosion Inhibits

Caption: Proposed Mechanism of Corrosion Inhibition by Thiadiazole.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-3-isopropyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Amino-3-isopropyl-1,2,4-thiadiazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete formation of the N-halo-isobutyramidine intermediate. 2. Ineffective reaction with the thiocyanate salt. 3. Decomposition of starting materials or intermediates. 4. Incorrect stoichiometry of reagents. 1. Ensure the amidine hydrochloride is fully dissolved or suspended before adding the halogenating agent and base. The simultaneous addition of the halogen and base is critical to maintain a slight excess of the halogen.[1]2. Use a dry, high-purity thiocyanate salt (e.g., KSCN or NaSCN). Ensure it is finely powdered to maximize surface area for the reaction.3. Maintain the recommended reaction temperature. For the N-haloamidine formation, an ice-salt bath is often used to prevent decomposition.[1]4. Carefully check the molar equivalents of all reactants.
Presence of Multiple Byproducts 1. Side reactions of the N-halo-isobutyramidine. 2. Oxidation of the thiocyanate. 3. Formation of symmetrical 3,5-disubstituted-1,2,4-thiadiazoles. [2]1. Control the addition rate of the halogen and base to avoid localized high concentrations. The reaction should be carried out in a suitable solvent like methanol.[1]2. Use a mild halogenating agent. Bromine is commonly used.[1]3. This can occur from the oxidative dimerization of the corresponding thioamide. Ensure the reaction conditions favor the cyclization with the thiocyanate.
Difficulty in Product Isolation and Purification 1. Contamination with inorganic salts (e.g., KBr, NaBr). [1]2. Product is highly soluble in the reaction solvent. 3. Oily product instead of a solid. 1. After reaction completion, filter the mixture to remove the bulk of inorganic salts. The product can be further purified by recrystallization from a suitable solvent like water or by using a Soxhlet extractor for continuous extraction.[1]2. Concentrate the filtrate under reduced pressure. If the product is still soluble, consider extraction with a suitable organic solvent after adjusting the pH.3. The crude product may initially appear as an oil. Try triturating with a non-polar solvent to induce crystallization. Seeding with a small crystal of the pure product can also be effective.
Inconsistent Yields 1. Variability in the quality of starting materials. 2. Fluctuations in reaction temperature. 3. Atmospheric moisture affecting the reaction. 1. Use high-purity, dry starting materials. Isobutyramidine hydrochloride can be hygroscopic.2. Use a reliable cooling bath and monitor the internal reaction temperature closely.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the reaction of an in situ generated N-halo-isobutyramidine with a thiocyanate salt.[1] This typically involves the treatment of isobutyramidine hydrochloride with a halogen (e.g., bromine) and a base (e.g., sodium methoxide) in an alcohol solvent, followed by the addition of potassium or sodium thiocyanate.[1]

Q2: How can I improve the yield of my reaction?

A2: To improve the yield, consider the following:

  • Purity of Reagents: Use high-purity and dry reagents.

  • Temperature Control: Maintain a low temperature (e.g., using an ice-salt bath) during the formation of the N-halo-isobutyramidine to prevent its decomposition.[1]

  • Stoichiometry: Ensure accurate molar ratios of your reactants. A slight excess of the halogenating agent during the initial phase is often recommended.[1]

  • Efficient Mixing: Ensure vigorous stirring throughout the reaction to maintain homogeneity.

  • Purification Method: Optimize the purification process to minimize product loss. Soxhlet extraction can be a highly efficient method for separating the product from inorganic salts.[1]

Q3: What are the key safety precautions for this synthesis?

A3: Key safety precautions include:

  • Handling Halogens: Bromine is highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handling Bases: Sodium methoxide is corrosive and flammable. Handle with care.

  • Thiocyanates: Thiocyanates are toxic. Avoid inhalation and skin contact.

  • Solvents: Methanol is flammable and toxic. Use in a well-ventilated area.

Q4: My final product has a different melting point and/or NMR spectrum than expected. What could be the issue?

A4: Discrepancies in analytical data can arise from several factors:

  • Impurities: The presence of inorganic salts or organic byproducts can significantly affect the melting point and spectral data.[1]

  • Polymorphism: The compound may exist in different crystalline forms, which can have different melting points.

  • Incorrect Structure: There might be an issue with the synthesis leading to an isomeric product. It is crucial to confirm the structure using various analytical techniques (NMR, Mass Spectrometry, IR). For analogous compounds, it has been noted that previously published data can be erroneous, so thorough characterization is essential.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Haloamidine

This protocol is adapted from the synthesis of the analogous 5-amino-3-methyl-1,2,4-thiadiazole.[1]

Materials:

  • Isobutyramidine hydrochloride

  • Methanol

  • Bromine

  • Sodium metal

  • Potassium thiocyanate (KSCN)

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flask equipped with a condenser and a drying tube, carefully add sodium metal (1.0 eq) to anhydrous methanol under an inert atmosphere. Allow the sodium to react completely.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and two dropping funnels, dissolve isobutyramidine hydrochloride (1.0 eq) in methanol. Cool the mixture in an ice-salt bath.

  • In Situ Formation of N-Bromo-isobutyramidine: From the two separate dropping funnels, simultaneously add bromine (1.0 eq) and the prepared sodium methoxide solution (2.0 eq) to the cooled isobutyramidine hydrochloride solution. Maintain the temperature below 5 °C. The rate of addition should be controlled to keep the bromine in a slight excess (indicated by a faint orange color).

  • Reaction with Thiocyanate: After the addition is complete, add a little extra sodium methoxide solution to discharge the orange color. Then, add finely powdered potassium thiocyanate (1.0 eq) to the reaction mixture.

  • Reaction Completion: Allow the mixture to stir at low temperature for an additional 1-2 hours and then let it warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated inorganic salts (NaBr and KBr).

    • Concentrate the filtrate under reduced pressure.

    • The resulting solid can be purified by recrystallization from water or by continuous extraction with a suitable solvent (e.g., isopropanol) using a Soxhlet apparatus to remove residual inorganic salts.[1]

Data Presentation

Table 1: Comparison of General Synthetic Methods for 5-Amino-1,2,4-thiadiazoles

Method Starting Materials Reagents/Conditions Typical Yields Advantages Disadvantages
Oxidative Cyclization of Imidoyl Thioureas Imidoyl thioureasPhenyliodine(III) bis(trifluoroacetate) (PIFA), I2, or electro-oxidationGood to excellentMetal-free options, short reaction times.May require preparation of the imidoyl thiourea precursor.
N-Haloamidine and Thiocyanate [1]Amidine hydrochloride, Thiocyanate saltHalogen (e.g., Br2), Base (e.g., NaOMe)Moderate to goodReadily available starting materials.Formation of inorganic salt byproducts complicates purification.[1]
Metal-Free Synthesis from Isothiocyanates and Amidines Isothiocyanates, AmidinesI2, TMEDA, air (oxidant)Moderate to excellentTransition-metal-free.May require higher temperatures.
Electro-oxidative Dehydrogenative N-S Bond Formation Imidoyl thioureasCatalyst- and oxidant-free electrolysisGood to excellentEnvironmentally friendly, mild conditions.Requires specialized electrochemical equipment.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Isobutyramidine HCl in Methanol reaction_vessel Reaction Vessel (Ice-Salt Bath) start->reaction_vessel naome Sodium Methoxide in Methanol add_naome Add NaOMe naome->add_naome add_kscn Add KSCN add_br2 Add Bromine add_br2->reaction_vessel add_naome->reaction_vessel stir Stir Overnight add_kscn->stir filter Filter stir->filter concentrate Concentrate filter->concentrate purify Recrystallize or Soxhlet Extract concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Incomplete Intermediate Formation low_yield->cause1 cause2 Decomposition low_yield->cause2 cause3 Purification Loss low_yield->cause3 cause4 Poor Reagent Quality low_yield->cause4 sol1 Optimize Reagent Addition & Stoichiometry cause1->sol1 sol2 Strict Temperature Control cause2->sol2 sol3 Optimize Purification (e.g., Soxhlet) cause3->sol3 sol4 Use High-Purity, Dry Reagents cause4->sol4

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Overcoming Solubility Challenges with 5-Amino-3-isopropyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 5-Amino-3-isopropyl-1,2,4-thiadiazole. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer structured approaches to enhance the solubility of this compound for various experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: The first step is to determine the baseline solubility in aqueous buffers relevant to your experimental system (e.g., phosphate-buffered saline [PBS] at pH 7.4). This can be done using techniques like shake-flask method followed by quantification using HPLC-UV or a similar analytical method. It is also advisable to test solubility in a small range of organic solvents (e.g., DMSO, ethanol) that are compatible with your downstream applications, as these can serve as co-solvents.

Q2: My compound has precipitated out of solution during my cell-based assay. What could be the cause?

A2: Precipitation during cell-based assays is a common issue for poorly soluble compounds. This can be triggered by a change in solvent composition when your DMSO stock solution is diluted into the aqueous cell culture medium (a phenomenon known as solvent-shifting). The final concentration of your compound may have exceeded its thermodynamic solubility in the final assay medium.

Q3: Are there any quick methods to improve solubility for initial screening experiments?

A3: Yes, for preliminary screening, using co-solvents like DMSO or ethanol in the final assay medium (typically at concentrations below 1%) can be a quick way to increase the solubility of your compound. Additionally, slight adjustments in the pH of the buffer, if your compound has ionizable groups, can also provide a rapid solubility enhancement.

Q4: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for my compound?

A4: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[1] While the BCS classification for this compound is not established in the public domain, understanding its principles can guide your formulation strategy. If the compound is suspected to be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agent, solubility enhancement will be critical for potential in vivo applications.[2]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility in Physiological Buffers

Researchers often face the challenge of dissolving a sufficient amount of this compound in buffers like PBS for biological assays.

Troubleshooting Workflow:

start Start: Low Aqueous Solubility ph_optimization Attempt pH Modification (Test pH range 4-8) start->ph_optimization cosolvent Use Co-solvents (e.g., DMSO, Ethanol, PEG 400) ph_optimization->cosolvent If solubility is still insufficient success Success: Sufficient Solubility Achieved ph_optimization->success complexation Employ Complexation Agents (e.g., Cyclodextrins) cosolvent->complexation If co-solvent is not suitable for the assay cosolvent->success solid_dispersion Prepare Solid Dispersion complexation->solid_dispersion For significant solubility enhancement complexation->success nanosuspension Formulate as a Nanosuspension solid_dispersion->nanosuspension If higher bioavailability is needed solid_dispersion->success nanosuspension->success fail Further Formulation Development Required nanosuspension->fail If stability issues arise

Caption: Troubleshooting workflow for low aqueous solubility.

Comparative Efficacy of Solubility Enhancement Techniques (Hypothetical Data)

TechniqueSolvent SystemAchievable Concentration (µg/mL)Fold Increase
Baseline PBS (pH 7.4)51
pH Adjustment Citrate Buffer (pH 4.0)255
Co-solvency PBS with 5% DMSO5010
Complexation PBS with 2% HP-β-CD15030
Solid Dispersion With PVP K30 (1:5 ratio)500100
Issue 2: Compound Precipitation Upon Dilution of Stock Solution

A common problem is the precipitation of the compound when a concentrated organic stock solution is diluted into an aqueous medium for an experiment.

Logical Decision Pathway:

start Start: Precipitation on Dilution reduce_stock_conc Lower Stock Solution Concentration start->reduce_stock_conc modify_dilution Modify Dilution Method (e.g., dropwise addition with vortexing) reduce_stock_conc->modify_dilution If precipitation persists success Success: Stable Solution reduce_stock_conc->success add_surfactant Add Surfactant to Dilution Medium (e.g., Tween 80) modify_dilution->add_surfactant If mechanical changes are insufficient modify_dilution->success use_formulation Use a Solubilizing Formulation (e.g., Micelles, Liposomes) add_surfactant->use_formulation For sustained stability add_surfactant->success use_formulation->success fail Re-evaluate Solubility Strategy use_formulation->fail If formulation is incompatible

Caption: Decision pathway to prevent precipitation upon dilution.

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol describes the use of a co-solvent system to increase the aqueous solubility of this compound.

Methodology:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Co-solvent Blends: Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing varying percentages of a water-miscible co-solvent such as DMSO, ethanol, or PEG 400 (e.g., 1%, 2%, 5%, 10% v/v).

  • Determine Solubility: Add an excess amount of the compound to each co-solvent blend.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate Undissolved Compound: Centrifuge the samples to pellet the undissolved solid.

  • Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Experimental Workflow:

prep_stock Prepare 10 mM Stock in 100% DMSO prep_blends Prepare Co-solvent Blends (1-10% in PBS) prep_stock->prep_blends add_excess Add Excess Compound prep_blends->add_excess equilibrate Equilibrate for 24h add_excess->equilibrate centrifuge Centrifuge Samples equilibrate->centrifuge quantify Quantify Supernatant via HPLC-UV centrifuge->quantify prep_cd_sols Prepare HP-β-CD Solutions (0.5-5% w/v) add_compound Add Excess Compound prep_cd_sols->add_compound equilibrate Equilibrate for 48h add_compound->equilibrate filter Filter Samples (0.22 µm) equilibrate->filter quantify Quantify Filtrate by HPLC-UV filter->quantify plot Plot [Compound] vs [HP-β-CD] to determine complex type and stability quantify->plot dissolve Dissolve Drug and Carrier (e.g., PVP K30) in Methanol evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying (24h) evaporate->dry characterize Characterize Solid State (DSC, XRD) dry->characterize dissolution_test Perform Dissolution Testing characterize->dissolution_test

References

Technical Support Center: 5-Amino-3-isopropyl-1,2,4-thiadiazole Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Amino-3-isopropyl-1,2,4-thiadiazole. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The synthesis of 5-amino-3-alkyl-1,2,4-thiadiazoles often involves the reaction of an amidine hydrochloride (in this case, isobutyramidine hydrochloride) with a thiocyanate salt in the presence of a halogen and a base.[1][2] The most common impurities are inorganic salts, such as sodium chloride, potassium bromide, and unreacted sodium/potassium thiocyanate, which are byproducts of the reaction. Other potential organic impurities could include unreacted isobutyramidine or side-products from its synthesis.

Q2: What is the recommended initial purification strategy for removing inorganic salts?

A2: Recrystallization from water is an effective initial step to remove the bulk of inorganic salt impurities.[1] 5-Amino-3-alkyl-1,2,4-thiadiazoles have moderate solubility in hot water and are significantly less soluble in cold water, while the inorganic salt byproducts are highly soluble in water even at lower temperatures.

Q3: My compound is still impure after recrystallization from water. What should I do next?

A3: If organic impurities remain, a second recrystallization from an organic solvent system or column chromatography may be necessary. For a second recrystallization, consider solvent systems like ethanol/water or isopropanol/water mixtures. If the impurities are persistent, column chromatography on silica gel is a standard method for purifying aminothiadiazole derivatives.[3]

Q4: How can I assess the purity of my this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of your compound. A reverse-phase C18 or C8 column with a mobile phase consisting of an acetonitrile and water gradient (with a small amount of acid like formic or phosphoric acid) is a good starting point.[4] Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy by looking for unexpected signals, and by measuring the melting point, which should be sharp for a pure compound.

Troubleshooting Guides

Problem 1: Low yield after aqueous recrystallization.
Possible Cause Troubleshooting Step
Product is too soluble in cold water. Ensure the recrystallization mixture is thoroughly chilled (0-4 °C) before filtration. Minimize the amount of hot water used to dissolve the crude product.
Premature crystallization during hot filtration. Preheat the filtration funnel and receiving flask. Use a minimal amount of hot solvent to wash the filter paper.
Incomplete precipitation. After cooling, allow sufficient time for crystallization. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Problem 2: Oily product obtained after recrystallization.
Possible Cause Troubleshooting Step
Presence of persistent impurities. The impurities may be lowering the melting point of the product. Consider a pre-purification step, such as a wash with a non-polar solvent like hexane to remove greasy impurities, before recrystallization.
Incorrect solvent system for recrystallization. If an organic solvent system is being used, the polarity may not be optimal. Try adjusting the solvent ratio or switching to a different solvent system. A solvent screen with small amounts of the product can help identify a suitable system.
Problem 3: Multiple spots on TLC after purification.
Possible Cause Troubleshooting Step
Ineffective recrystallization. The chosen solvent system may not be adequate for separating the impurities. A different recrystallization solvent or column chromatography is recommended.
Product degradation. Some heterocyclic compounds can be sensitive to heat or acid/base. Ensure purification conditions are mild. Check the stability of the compound under the purification conditions being used.
Co-eluting impurities in chromatography. If using column chromatography, adjust the mobile phase polarity. A shallower gradient or an isocratic elution might improve separation. Consider using a different stationary phase if baseline separation is not achieved.

Quantitative Data

The following tables provide an example of expected purity progression during the purification of a 5-amino-3-alkyl-1,2,4-thiadiazole. Actual results for the isopropyl derivative may vary.

Table 1: Purity Assessment at Different Purification Stages

Purification Stage Typical Purity (by HPLC) Appearance
Crude Product70-85%Brownish solid with visible salt crystals
After Aqueous Recrystallization90-97%Off-white to pale yellow solid
After Organic Recrystallization>98%White crystalline solid
After Column Chromatography>99%White crystalline solid

Table 2: Example HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 reverse-phase, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Aqueous Recrystallization
  • Transfer the crude this compound to a flask.

  • Add a minimal amount of deionized water and heat the mixture to boiling with stirring until the solid dissolves completely.

  • If colored impurities are present, a small amount of activated carbon can be added, and the solution boiled for a few more minutes.

  • Perform a hot filtration to remove any insoluble impurities (and activated carbon if used).

  • Allow the filtrate to cool slowly to room temperature, then chill in an ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and then with a small amount of a cold non-polar solvent like diethyl ether or hexane to aid drying.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the impure this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

PurificationWorkflow Crude Crude Product AqueousRecryst Aqueous Recrystallization Crude->AqueousRecryst PurityCheck1 Purity Check (TLC/HPLC) AqueousRecryst->PurityCheck1 OrganicRecryst Organic Solvent Recrystallization PurityCheck1->OrganicRecryst Impure FinalProduct Pure Product (>99%) PurityCheck1->FinalProduct Purity > 98% PurityCheck2 Purity Check (TLC/HPLC) OrganicRecryst->PurityCheck2 ColumnChrom Column Chromatography PurityCheck2->ColumnChrom Impure PurityCheck2->FinalProduct Purity > 98% ColumnChrom->FinalProduct TroubleshootingLogic Start Purification Issue (e.g., Low Yield, Impure) CheckRecryst Review Recrystallization Protocol Start->CheckRecryst CheckChrom Review Chromatography Protocol Start->CheckChrom SolventSystem Optimize Solvent System CheckRecryst->SolventSystem TempControl Verify Temperature Control CheckRecryst->TempControl ColumnPacking Check Column Packing CheckChrom->ColumnPacking MobilePhase Adjust Mobile Phase CheckChrom->MobilePhase ProductStability Assess Product Stability SolventSystem->ProductStability MobilePhase->ProductStability

References

Technical Support Center: Synthesis of 5-Amino-3-isopropyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-3-isopropyl-1,2,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves the reaction of isobutyramidine (or its hydrochloride salt) with a thiocyanate source in the presence of an oxidizing agent. A common approach is the in situ formation of an N-halo-isobutyramidine intermediate, which then reacts with a thiocyanate salt to yield the desired product.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are typically isobutyramidine hydrochloride, a halogen source (e.g., bromine or N-bromosuccinimide), a base (e.g., sodium methoxide), and a thiocyanate salt (e.g., potassium thiocyanate).

Q3: What are the critical parameters to control during the synthesis?

A3: Temperature control is crucial, especially during the formation of the N-halo-amidine intermediate, which can be unstable. The stoichiometry of the reagents, particularly the oxidizing agent, must be carefully controlled to prevent over-oxidation and side product formation. Reaction time and pH are also important factors that can influence the yield and purity of the final product.

Q4: What are the common impurities found in the final product?

A4: Common impurities may include unreacted starting materials, inorganic salts from the workup, and side products such as isobutyramide (from hydrolysis of the amidine), and potentially over-oxidized species or isomeric byproducts.

Q5: How can I purify the final product?

A5: Purification can often be achieved through recrystallization from a suitable solvent system. In some cases, column chromatography may be necessary to remove persistent impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired product 1. Incomplete formation of the N-halo-amidine intermediate. 2. Instability/decomposition of the N-halo-amidine intermediate. 3. Incorrect stoichiometry of reagents. 4. Ineffective oxidation.1. Ensure the amidine starting material is fully dissolved and the halogen is added slowly at a low temperature (e.g., 0-5 °C). 2. Maintain a low reaction temperature throughout the formation and subsequent reaction of the N-halo-amidine. 3. Carefully check the molar ratios of all reactants. 4. Use a fresh or properly stored oxidizing agent. Consider alternative oxidants if one proves ineffective.
Formation of a significant amount of isobutyramide byproduct Hydrolysis of the isobutyramidine starting material or intermediate.Use anhydrous solvents and reagents. Minimize exposure of the reaction mixture to atmospheric moisture. Ensure the reaction is carried out under neutral or slightly basic conditions, as acidic conditions can promote hydrolysis.
Presence of multiple unidentified spots on TLC 1. Over-oxidation of the starting material or product. 2. Formation of isomeric byproducts. 3. Decomposition of the product under the reaction or workup conditions.1. Add the oxidizing agent portion-wise and monitor the reaction progress by TLC to avoid over-oxidation. 2. Control the reaction temperature and pH to favor the formation of the desired isomer. 3. Ensure the workup procedure is not too harsh (e.g., avoid strong acids or bases and high temperatures).
Product is contaminated with inorganic salts Incomplete removal of salts during the workup.Wash the crude product thoroughly with water to remove water-soluble inorganic salts. If the product is soluble in an organic solvent that is immiscible with water, perform an aqueous wash of the organic layer.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 5-amino-3-methyl-1,2,4-thiadiazole and should be optimized for the isopropyl derivative.

Materials:

  • Isobutyramidine hydrochloride

  • Methanol (anhydrous)

  • Bromine

  • Sodium methoxide solution (e.g., 25% in methanol)

  • Potassium thiocyanate

  • Dichloromethane

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and two dropping funnels, dissolve isobutyramidine hydrochloride in anhydrous methanol.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • From the two separate dropping funnels, simultaneously add a solution of bromine in methanol and a solution of sodium methoxide in methanol to the stirred amidine solution. Maintain the temperature below 5 °C. The rate of addition should be controlled to keep the bromine in slight excess (indicated by a faint orange color).

  • After the addition is complete, add a small amount of sodium methoxide solution to decolorize the mixture.

  • Add solid potassium thiocyanate to the reaction mixture and stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove precipitated salts.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

ParameterValue/RangeNotes
Reactant Molar Ratios Isobutyramidine HCl : Bromine : Sodium Methoxide : KSCNTypically 1 : 1 : 2 : 1.1
Reaction Temperature 0-5 °C (N-haloamidine formation), Room Temperature (Cyclization)Strict temperature control is critical in the initial step.
Reaction Time 12 - 24 hoursMonitor by TLC for completion.
Typical Yield 40 - 60%Yields can vary based on reaction scale and purity of reagents.
Solvent MethanolAnhydrous conditions are recommended.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isobutyramidine Isobutyramidine N_Bromoamidine N-Bromo-isobutyramidine Isobutyramidine->N_Bromoamidine + Br2, NaOMe Br2 Bromine (Br2) NaOMe Sodium Methoxide (NaOMe) KSCN Potassium Thiocyanate (KSCN) Product This compound N_Bromoamidine->Product + KSCN

Caption: Main synthetic pathway for this compound.

Side_Reactions Amidine Isobutyramidine N_Bromoamidine N-Bromo-isobutyramidine Amidine->N_Bromoamidine + Br2 Hydrolysis_Product Isobutyramide Amidine->Hydrolysis_Product Side Reaction + H2O Product Desired Product N_Bromoamidine->Product Main Reaction + KSCN Overoxidation_Product Over-oxidized Byproducts N_Bromoamidine->Overoxidation_Product Side Reaction Excess Br2 Decomposition Decomposition Products N_Bromoamidine->Decomposition Side Reaction Unstable

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze Crude by TLC Start->Check_TLC Multiple_Spots Multiple Spots Observed? Check_TLC->Multiple_Spots Check_Temp Check Temperature Control Multiple_Spots->Check_Temp Yes Mainly_Starting_Material Mainly Starting Material? Multiple_Spots->Mainly_Starting_Material No Check_Stoichiometry Verify Reagent Stoichiometry Check_Temp->Check_Stoichiometry Check_Reagents Check Reagent Purity Check_Stoichiometry->Check_Reagents Purification Optimize Purification (Recrystallization/Chromatography) Check_Reagents->Purification Success Improved Yield/Purity Purification->Success Mainly_Starting_Material->Purification No Check_Oxidant Check Oxidizing Agent Activity Mainly_Starting_Material->Check_Oxidant Yes Increase_Time Increase Reaction Time Check_Oxidant->Increase_Time Increase_Time->Success

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Optimizing 1,2,4-Thiadiazole Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2,4-thiadiazoles.

Troubleshooting Guides & FAQs

This section is designed to provide rapid assistance for specific issues that may arise during the synthesis of 1,2,4-thiadiazoles.

Frequently Asked Questions (FAQs)

Q1: My 1,2,4-thiadiazole synthesis has a very low yield. What are the common causes?

A1: Low yields in 1,2,4-thiadiazole synthesis can stem from several factors. One of the most common issues is the use of inappropriate oxidizing agents in oxidative dimerization reactions of thioamides, which can lead to over-oxidation or side product formation.[1][2][3] Other potential causes include suboptimal reaction temperatures, incorrect solvent choice, or the use of a base that is not suitable for the specific reaction, all of which can hinder the desired reaction pathway.[1] Additionally, the purity of starting materials is crucial, as impurities can interfere with the reaction.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products is a common challenge. In the oxidative dimerization of thioamides, common side products can include the corresponding amide (from hydrolysis of the thioamide), unreacted starting material, and partially oxidized intermediates.[4] In syntheses involving nitriles and thioamides, side reactions can lead to the formation of other heterocyclic systems if the reaction conditions are not carefully controlled.

Q3: How can I improve the regioselectivity in the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles?

A3: Achieving high regioselectivity is critical when synthesizing unsymmetrically substituted 1,2,4-thiadiazoles. One effective strategy is the one-pot reaction of a nitrile with a thioamide, which allows for the sequential formation of bonds, thereby controlling the final substitution pattern.[1][5] The choice of catalyst and reaction conditions can also significantly influence the regioselectivity. For instance, in the Hantzsch synthesis of related thiazoles, acidic conditions have been shown to alter the regioselectivity of the reaction.[6]

Q4: What are the best practices for purifying 1,2,4-thiadiazoles?

A4: Purification of 1,2,4-thiadiazoles typically involves standard chromatographic techniques. Column chromatography using silica gel is a common method, with the eluent system chosen based on the polarity of the target molecule.[7] In some cases, recrystallization from a suitable solvent system can provide highly pure product.[8] For certain products, distillation can be an effective purification method, particularly for lower boiling point compounds.[9]

Troubleshooting Common Issues

Issue 1: Reaction Failure - No Product Formation

  • Possible Cause: Inactive catalyst or oxidant.

    • Solution: Ensure the catalyst or oxidizing agent is fresh and has been stored correctly. For example, some copper catalysts can be sensitive to air and moisture.

  • Possible Cause: Incorrect reaction temperature.

    • Solution: Verify the optimal temperature for the specific reaction. Some reactions require heating to proceed at an appreciable rate, while others may need to be cooled to prevent decomposition.

  • Possible Cause: Presence of inhibitors.

    • Solution: Ensure all starting materials and solvents are pure and free from any potential inhibitors. Water can often act as an inhibitor or lead to unwanted side reactions.

Issue 2: Low or Inconsistent Yields

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: Systematically optimize reaction parameters such as temperature, reaction time, and concentration of reactants. A design of experiments (DoE) approach can be beneficial.

  • Possible Cause: Inefficient stirring.

    • Solution: For heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants.

  • Possible Cause: Degradation of the product.

    • Solution: 1,2,4-thiadiazoles can be sensitive to certain conditions. For example, ring opening can occur under strongly basic conditions.[10] Ensure the work-up and purification conditions are appropriate for the stability of your product.

Issue 3: Difficulty in Product Isolation

  • Possible Cause: Product is highly soluble in the reaction solvent.

    • Solution: After the reaction is complete, try to precipitate the product by adding a non-solvent. Alternatively, remove the reaction solvent under reduced pressure and redissolve the residue in a solvent suitable for extraction or chromatography.

  • Possible Cause: Emulsion formation during aqueous work-up.

    • Solution: To break up emulsions, try adding brine or filtering the mixture through a pad of celite.

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Dimerization of Thiobenzamide

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
I₂H₂ORT1285[11]
OxoneCH₃CN/H₂ORT292[12]
Ceric Ammonium NitrateCH₃CNRT0.595[12]
tert-Butyl hydroperoxideToluene80388[3]
Phenyliodine(III) bis(trifluoroacetate)CH₂Cl₂RT0.2594[11]

Table 2: Effect of Solvent on the Yield of 3,5-Diphenyl-1,2,4-thiadiazole

SolventBaseTemperature (°C)Time (h)Yield (%)Reference
DMFNaHRT185[1]
DMSOK-OtBuRT182[1]
TolueneNoneReflux2475[8]
EthanolNaOEtRT295[7]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via Oxidative Dimerization of Thioamides

This protocol is a general procedure for the synthesis of symmetrically substituted 1,2,4-thiadiazoles.

  • Materials: Thioamide (1.0 mmol), Oxidizing agent (e.g., Oxone, 2.0 mmol), Solvent (e.g., Acetonitrile/Water, 1:1, 10 mL).

  • Procedure: a. Dissolve the thioamide in the solvent system in a round-bottom flask equipped with a magnetic stirrer. b. Add the oxidizing agent portion-wise over 10 minutes at room temperature. c. Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of Unsymmetrical 3,5-Disubstituted-1,2,4-thiadiazoles from a Nitrile and Thioamide

This method is suitable for the synthesis of 1,2,4-thiadiazoles with different substituents at the 3 and 5 positions.[5]

  • Materials: Nitrile (1.0 mmol), Thioamide (1.2 mmol), Iodine (1.5 mmol), Solvent (e.g., Dichloromethane, 10 mL).

  • Procedure: a. To a solution of the nitrile in the solvent, add the thioamide and stir the mixture at room temperature for 10 minutes. b. Add iodine in one portion and continue stirring at room temperature. c. Monitor the reaction by TLC. d. Once the reaction is complete, wash the mixture with a saturated solution of sodium thiosulfate to remove excess iodine. e. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo. f. Purify the residue by flash column chromatography to afford the desired 1,2,4-thiadiazole.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthetic Route reactants Prepare Starting Materials (Purity Check) start->reactants reagents Prepare Reagents & Solvents (Anhydrous if needed) reactants->reagents setup Assemble Reaction Apparatus reagents->setup addition Add Reactants & Reagents setup->addition conditions Set Reaction Conditions (Temp, Time, Atmosphere) addition->conditions monitoring Monitor Reaction (TLC, LC-MS, etc.) conditions->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Extraction / Filtration quench->extraction purification Purification (Chromatography, Recrystallization) extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization yield Calculate Yield characterization->yield

Caption: General experimental workflow for the synthesis and optimization of 1,2,4-thiadiazoles.

troubleshooting_workflow cluster_check1 Initial Checks cluster_optimization Optimization cluster_analysis Analysis of Byproducts cluster_success Resolution start Low or No Product Yield check_reagents Check Reagent Purity & Activity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions optimize_reagent Screen Different Oxidants / Catalysts check_reagents->optimize_reagent Reagents OK optimize_solvent Screen Different Solvents check_conditions->optimize_solvent Conditions OK optimize_temp Vary Reaction Temperature optimize_reagent->optimize_temp optimize_solvent->optimize_temp analyze_side_products Identify Side Products (NMR, MS) optimize_temp->analyze_side_products Yield Still Low improved_yield Improved Yield optimize_temp->improved_yield Yield Improved adjust_conditions Adjust Conditions to Minimize Side Reactions analyze_side_products->adjust_conditions adjust_conditions->improved_yield

Caption: Troubleshooting decision-making process for low yield in 1,2,4-thiadiazole synthesis.

References

stability issues of 5-Amino-3-isopropyl-1,2,4-thiadiazole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 5-Amino-3-isopropyl-1,2,4-thiadiazole in solution for researchers, scientists, and drug development professionals. While specific stability data for this compound is limited in public literature, this guide offers insights based on the general chemistry of aminothiadiazoles and established principles of drug stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: For initial stock solutions, polar organic solvents such as DMSO, DMF, or ethanol are generally recommended. For aqueous working solutions, it is crucial to assess the solubility and stability at the desired pH. The compound's amino group may allow for dissolution in acidic aqueous solutions, but stability under these conditions should be verified.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. The 1,3,4-thiadiazole ring is generally stable in acidic conditions but can be susceptible to cleavage under basic conditions[1]. The exocyclic amino group can also undergo hydrolysis, particularly at extreme pH values. It is recommended to perform preliminary stability studies at your intended experimental pH.

Q3: Is this compound sensitive to light?

A3: Many heterocyclic compounds exhibit photosensitivity. To minimize potential photodegradation, it is best practice to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil[2].

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation from repeated freeze-thaw cycles and microbial growth.

Q5: What are the visible signs of degradation of this compound in solution?

A5: Visual indicators of degradation can include a change in color, the formation of precipitates, or a noticeable change in the pH of the solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC should be used to confirm the stability and purity of the compound.

Troubleshooting Guides

Issue 1: Precipitation of the compound in an aqueous buffer.
Possible Cause Troubleshooting Step
Low solubility at the target pH 1. Adjust the pH of the buffer. The amino group may increase solubility in slightly acidic conditions. 2. Incorporate a small percentage of a co-solvent (e.g., DMSO, ethanol) if compatible with the experiment. 3. Gently warm the solution to aid dissolution, but monitor for thermal degradation.
Compound degradation 1. Analyze the precipitate and supernatant by HPLC to identify the compound and potential degradation products. 2. If degradation is confirmed, prepare fresh solutions and re-evaluate storage and handling conditions.
Issue 2: Loss of biological activity of the compound in an assay.
Possible Cause Troubleshooting Step
Degradation in solution 1. Confirm the purity and concentration of the stock and working solutions using a suitable analytical method (e.g., HPLC-UV). 2. Perform a forced degradation study to understand the compound's stability under your specific assay conditions (pH, temperature, light exposure). 3. Prepare fresh solutions immediately before use.
Interaction with assay components 1. Investigate potential interactions with other components in your assay medium. 2. Run control experiments to assess the compound's stability in the presence of individual assay components.

Experimental Protocols

Protocol: Preliminary Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 3, 7, 9)

  • Calibrated HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 HPLC column

2. Preparation of Solutions:

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Dilute the stock solution with the respective buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

3. Stress Conditions:

  • pH: Incubate the solutions at different pH values (e.g., 3, 7, 9) at a constant temperature.

  • Temperature: Incubate the solution at a neutral pH at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Light: Expose the solution at a neutral pH to a light source (e.g., UV lamp or direct sunlight) and run a parallel experiment with a light-protected sample.

4. Time Points:

  • Analyze the samples by HPLC at initial time (T=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

5. HPLC Analysis:

  • Develop an HPLC method capable of separating the parent compound from potential degradation products.

  • Inject the samples and record the peak area of the parent compound.

6. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining versus time for each condition.

Data Presentation

Table 1: Stability of this compound at Different pH Values
Time (hours)% Remaining (pH 3)% Remaining (pH 7)% Remaining (pH 9)
0100100100
2
4
8
24
48
Table 2: Stability of this compound at Different Temperatures
Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (40°C)
0100100100
2
4
8
24
48

Visualizations

Hypothetical Degradation Pathway A This compound B Hydrolysis Product (e.g., Isopropyl-thiourea derivative) A->B Acid/Base Hydrolysis C Ring Cleavage Product A->C Strong Base

Caption: Hypothetical degradation pathways for this compound.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., in DMSO) B Dilute in Test Buffers (pH 3, 7, 9) A->B C Temperature Study (4°C, 25°C, 40°C) B->C D pH Study (pH 3, 7, 9) B->D E Photostability Study (Light vs. Dark) B->E F Sample at Time Points (0, 2, 4, 8, 24, 48h) C->F D->F E->F G HPLC Analysis F->G H Calculate % Remaining G->H Factors Influencing Stability center Compound Stability pH pH pH->center Temp Temperature Temp->center Light Light Exposure Light->center Solvent Solvent System Solvent->center Conc Concentration Conc->center Time Storage Time Time->center

References

Technical Support Center: 5-Amino-3-isopropyl-1,2,4-thiadiazole Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Amino-3-isopropyl-1,2,4-thiadiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem IDQuestionPossible CausesSuggested Solutions
LOW-YLD-01 My reaction yield is consistently low. 1. Incomplete reaction: The reaction may not have gone to completion. 2. Suboptimal temperature: The reaction temperature may be too low or too high. 3. Poor quality reagents: Starting materials or reagents may be impure. 4. Side reactions: Formation of byproducts may be consuming the starting materials.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion. 2. Temperature Optimization: Experiment with a range of temperatures to find the optimal condition for the reaction. 3. Reagent Purity: Ensure all starting materials and reagents are of high purity and are properly stored. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions with atmospheric components.
PUR-CHLG-01 I am having difficulty purifying the final product. 1. Inorganic salt contamination: The product may be contaminated with inorganic salts from the reaction. 2. Formation of polar byproducts: Highly polar impurities can co-elute with the product during chromatography. 3. Product solubility: The product may have limited solubility in common recrystallization solvents.1. Aqueous Work-up: Perform a thorough aqueous work-up to remove water-soluble inorganic salts. 2. Soxhlet Extraction: For multi-gram scale purification, Soxhlet extraction with a suitable solvent like dichloromethane can be effective in separating the product from inorganic salts.[1][2] 3. Solvent Screening: Screen a variety of solvents or solvent mixtures for recrystallization to find a system where the product has good solubility at high temperatures and poor solubility at low temperatures. 4. Column Chromatography Optimization: If using column chromatography, experiment with different solvent systems and stationary phases to achieve better separation.
BYPROD-FORM-01 I am observing significant byproduct formation. 1. Thioamide hydrolysis: The thioamide intermediate may be hydrolyzing back to the corresponding amide. 2. Over-oxidation: The oxidizing agent may be too harsh, leading to undesired side products. 3. Dimerization of starting materials: Self-condensation of starting materials can lead to impurities.1. Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis. 2. Milder Oxidizing Agents: Consider using milder oxidizing agents such as iodine or hydrogen peroxide in a controlled manner. 3. Controlled Addition of Reagents: Add reagents slowly and in a controlled manner to minimize side reactions.
SCALE-UP-01 I am facing challenges when scaling up the reaction from milligram to gram scale. 1. Exothermic reaction: The reaction may be exothermic, leading to poor temperature control at a larger scale. 2. Mixing issues: Inefficient stirring in a larger reaction vessel can lead to localized "hot spots" and byproduct formation. 3. Purification difficulties: Purification methods that are effective on a small scale, like column chromatography, may not be practical for larger quantities.1. Temperature Control: Use a jacketed reactor or an ice bath to maintain better temperature control during the reaction. 2. Efficient Stirring: Employ mechanical stirring to ensure efficient mixing throughout the reaction. 3. Alternative Purification: Explore alternative purification methods such as recrystallization or Soxhlet extraction for larger scale production.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: A common method for the synthesis of 5-amino-3-alkyl-1,2,4-thiadiazoles involves the oxidative cyclization of an N-acylthiourea or a related thioamide precursor. This typically involves the formation of an N-S bond through the action of an oxidizing agent.

Q2: What are some common oxidizing agents used for the synthesis of 1,2,4-thiadiazoles?

A2: A variety of oxidizing agents have been employed for the synthesis of 1,2,4-thiadiazoles, including halogens (like bromine or iodine), hydrogen peroxide, and phenyliodine(III) bis(trifluoroacetate).[3] The choice of oxidant can influence the reaction conditions and the formation of byproducts.

Q3: Are there any "green" or more environmentally friendly synthetic methods available?

A3: Yes, research is ongoing to develop greener synthetic routes. Some methods utilize milder and more environmentally benign reagents and solvents. For example, some syntheses can be performed in ethanol at room temperature.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Q5: What are the known safety hazards associated with the synthesis of this compound?

A5: The specific hazards will depend on the reagents and solvents used in the synthesis. However, many organic synthesis procedures involve flammable solvents, corrosive acids or bases, and potentially toxic reagents. It is crucial to consult the Safety Data Sheet (SDS) for all chemicals used and to perform a thorough risk assessment before starting any experiment. This compound itself is classified as acutely toxic if swallowed.

Experimental Protocols

Synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole (A representative protocol for a similar compound)

This protocol is adapted from the multi-gram scale synthesis of the closely related 5-amino-3-methyl-1,2,4-thiadiazole and can be modified for the isopropyl analogue by starting with the corresponding isobutyramidine hydrochloride.[1][2]

Materials:

  • Acetamidine hydrochloride (or Isobutyramidine hydrochloride)

  • Methanol

  • Bromine

  • Sodium metal

  • Potassium thiocyanate

  • Dichloromethane

Procedure:

  • A solution of acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL) is prepared in a flask equipped with a stirrer and cooled in an ice-salt bath.

  • Bromine (85 g, 0.53 mol) and a solution of sodium (24 g, 1.04 mol) in methanol (300 mL) are added simultaneously from separate dropping funnels over 30 minutes. The addition rate is controlled to maintain a slight excess of bromine.

  • After the addition is complete, a small amount of sodium methoxide solution is added to decolorize the mixture.

  • Potassium thiocyanate (51.5 g, 0.53 mol) is then added, and the mixture is stirred at room temperature for 18 hours.

  • The reaction mixture is filtered, and the filtrate is evaporated under reduced pressure.

  • The resulting solid residue is subjected to Soxhlet extraction with dichloromethane for 18 hours.

  • The combined dichloromethane extracts are evaporated under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization if necessary.

ParameterValue
Reactant Acetamidine hydrochloride
Scale 50.0 g
Yield (unoptimized) ~47%
Purification Method Soxhlet Extraction
Solvent Dichloromethane

Visualizations

Synthesis_Pathway A Isobutyramidine B Thiourea Derivative A->B Reaction with Thiocarbonyl source C This compound B->C Oxidative Cyclization

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reaction Monitor Reaction (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Optimize_Time Increase Reaction Time or Temperature Incomplete->Optimize_Time Yes Check_Purity Check Reagent Purity Incomplete->Check_Purity No Optimize_Time->Check_Reaction Purification Purification Issues? Check_Purity->Purification Recrystallize Optimize Recrystallization Solvent Purification->Recrystallize Yes Byproducts Significant Byproducts? Purification->Byproducts No Soxhlet Consider Soxhlet Extraction Recrystallize->Soxhlet End Problem Resolved Recrystallize->End Soxhlet->End Milder_Conditions Use Milder Oxidant/ Anhydrous Conditions Byproducts->Milder_Conditions Yes Byproducts->End No Milder_Conditions->Check_Reaction

Caption: A workflow for troubleshooting common synthesis issues.

Logical_Relationships cluster_Inputs Input Variables cluster_Outputs Output Metrics Temperature Temperature Yield Yield Temperature->Yield Byproduct_Formation Byproduct Formation Temperature->Byproduct_Formation Reaction_Time Reaction Time Reaction_Time->Yield Oxidant_Choice Oxidant Choice Oxidant_Choice->Yield Purity Purity Oxidant_Choice->Purity Oxidant_Choice->Byproduct_Formation Solvent_Purity Solvent Purity Solvent_Purity->Purity

Caption: Key experimental variables and their impact on production outcomes.

References

Technical Support Center: Synthesis of 5-Amino-3-isopropyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 5-Amino-3-isopropyl-1,2,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method for the synthesis of 5-amino-3-alkyl-1,2,4-thiadiazoles, including the isopropyl variant, involves the reaction of an in situ generated N-haloamidine with a metal thiocyanate. The reaction typically proceeds by first forming the N-haloamidine from isobutyramidine hydrochloride, followed by reaction with a thiocyanate salt, such as potassium thiocyanate, to yield the desired product.

Q2: What are the primary inorganic impurities I should be aware of?

A2: The primary inorganic impurities encountered in this synthesis are inorganic salts, such as potassium chloride or potassium bromide (depending on the halogenating agent used), and any unreacted potassium thiocyanate. These salts are byproducts of the main reaction and are typically insoluble in the organic solvents used for product extraction.

Q3: How can I effectively remove these inorganic salt impurities?

A3: A highly effective method for removing inorganic salt impurities is through Soxhlet extraction.[1][2] After the initial reaction work-up and evaporation of the solvent, the solid residue containing the product and inorganic salts can be placed in a Soxhlet thimble and extracted with a suitable organic solvent, such as dichloromethane. The desired product will be extracted into the solvent, leaving the inorganic salts behind.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on impurity prevention and removal.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete formation of the N-haloamidine intermediate.Ensure the reaction is carried out at a low temperature (e.g., in an ice-salt bath) during the addition of the halogenating agent and base to maintain the stability of the N-haloamidine.[1]
Instability of the N-haloamidine.The N-haloamidine is a reactive intermediate and should be used immediately after its in situ generation. Avoid delays between the formation of the intermediate and the addition of the thiocyanate salt.
Presence of Unreacted Starting Material (Isobutyramidine) Insufficient halogenating agent or base.Ensure that stoichiometric amounts of the halogenating agent (e.g., bromine or N-chlorosuccinimide) and base (e.g., sodium methoxide) are used relative to the starting amidine hydrochloride.
Formation of a Symmetric 3,5-Diisopropyl-1,2,4-thiadiazole Impurity This can occur through the oxidative dimerization of the corresponding thioamide if it is present as an impurity or formed as a byproduct.[3]Ensure the purity of the starting isobutyramidine. If thioamide impurities are suspected, they can be removed through purification of the starting material.
Hydrolysis of the Final Product Exposure of the final product to acidic or basic aqueous conditions for prolonged periods, especially at elevated temperatures, can lead to hydrolysis of the amino group or cleavage of the thiadiazole ring.During work-up, use neutral water for washing and minimize the time the product is in contact with aqueous phases. Ensure the final product is thoroughly dried and stored in a dry environment.
Formation of Isomeric Impurities (e.g., 3-Amino-5-isopropyl-1,2,4-thiadiazole) While the primary reaction pathway favors the 5-amino isomer, reaction conditions can sometimes influence regioselectivity. The formation of the 3-amino isomer is a possibility, though generally less favored in this synthetic route.Maintain strict control over reaction temperature and the rate of addition of reagents. Deviations from the established protocol may lead to the formation of undesired isomers. Characterization by NMR and comparison with known spectra can help identify such impurities.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 5-amino-3-methyl-1,2,4-thiadiazole and is expected to provide a reliable route to the desired product.[1][2]

Materials:

  • Isobutyramidine hydrochloride

  • Methanol

  • Bromine or N-Chlorosuccinimide (NCS)

  • Sodium methoxide solution in methanol

  • Potassium thiocyanate

  • Dichloromethane (for extraction)

Procedure:

  • To a stirred solution of isobutyramidine hydrochloride in methanol, cooled in an ice-salt bath, simultaneously add bromine (or NCS) and a solution of sodium methoxide in methanol from separate dropping funnels. Maintain the reaction temperature below 5 °C. The addition should be controlled to keep the bromine in slight excess (indicated by a faint orange color).

  • After the addition is complete, add a small amount of extra sodium methoxide solution to decolorize the mixture.

  • Add solid potassium thiocyanate to the reaction mixture and stir at low temperature for an additional hour, then allow the mixture to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the precipitated inorganic salts.

  • Evaporate the filtrate under reduced pressure to obtain a solid residue.

  • Subject the residual solid to Soxhlet extraction with dichloromethane for 18 hours.

  • Evaporate the combined extracts under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Visualizations

To aid in understanding the experimental workflow and potential side reactions, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Isobutyramidine HCl in Methanol step1 In situ N-Haloamidine Formation (Bromine/NCS + NaOMe, <5°C) start->step1 step2 Reaction with KSCN step1->step2 step3 Crude Product Mixture step2->step3 step4 Filtration step3->step4 step5 Evaporation step4->step5 step6 Soxhlet Extraction (Dichloromethane) step5->step6 final_product Pure this compound step6->final_product inorganic_salts Inorganic Salts (KCl/KBr, KSCN) step6->inorganic_salts impurity_formation cluster_main_reaction Main Reaction Pathway cluster_side_reactions Potential Side Reactions & Impurities start Isobutyramidine HCl intermediate1 N-Halo-isobutyramidine start->intermediate1 impurity2 Symmetric 3,5-Diisopropyl-1,2,4-thiadiazole (from thioamide impurity) start->impurity2 From Thioamide Impurity impurity3 Unreacted Starting Material start->impurity3 Incomplete Reaction intermediate2 S-Amidinylisothiourea Intermediate intermediate1->intermediate2 + KSCN impurity1 Hydrolysis Products (e.g., Isobutyramide) intermediate1->impurity1 Decomposition/ Hydrolysis product This compound intermediate2->product Cyclization

References

Technical Support Center: 5-Amino-3-isopropyl-1,2,4-thiadiazole in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 5-Amino-3-isopropyl-1,2,4-thiadiazole and related compounds in biological assays.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experimental work.

Compound Handling and Storage

Q1: How should I dissolve this compound for use in cell-based assays?

A1: this compound is a solid with a melting point of 119°C.[1] For cell-based assays, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: What are the storage conditions for the compound stock solution?

A2: Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is recommended. 1,2,4-thiadiazoles are generally stable due to their aromatic nature.[2]

Assay Performance and Data Interpretation

Q3: I am observing high variability between replicate wells in my cell viability assay. What could be the cause?

A3: High variability can stem from several factors:

  • Uneven cell seeding: Ensure a homogeneous cell suspension and use appropriate pipetting techniques to dispense an equal number of cells into each well.

  • Edge effects: Wells on the perimeter of the microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells.

  • Compound precipitation: If the compound is not fully soluble at the tested concentration, it can precipitate out of solution, leading to inconsistent effects. Visually inspect the wells for any signs of precipitation.

  • Pipetting errors: Inaccurate or inconsistent pipetting of the compound or assay reagents will lead to variability. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions.

Q4: My positive control is not showing the expected effect. What should I do?

A4: This could indicate a problem with the cells, the control compound, or the assay reagents.

  • Cell health: Ensure that the cells are healthy, within a suitable passage number, and free from contamination (e.g., mycoplasma).

  • Control compound integrity: Verify the concentration and integrity of your positive control stock solution. It may have degraded over time.

  • Reagent activity: Check the expiration dates and proper storage of all assay reagents.

Q5: I am seeing a high background signal in my assay. How can I reduce it?

A5: High background can be caused by several factors depending on the assay type. For absorbance-based assays, ensure that the blank wells (media and compound only) are properly subtracted. For fluorescence-based assays, check for autofluorescence of the compound or the plate material. In western blotting, high background can be due to insufficient blocking or a high concentration of the secondary antibody.[3][4][5]

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₉N₃S
Molecular Weight 143.21 g/mol
Melting Point 119 °C[1]
Boiling Point (Predicted) 267.7 ± 23.0 °C[1]
Density (Predicted) 1.216 ± 0.06 g/cm³[1]
pKa (Predicted) 4.46 ± 0.50[1]
Form Solid

Biological Activity of Amino-Thiadiazole Derivatives (Representative Data)

The following table summarizes the cytotoxic activity (IC₅₀ values) of various amino-thiadiazole derivatives against different cancer cell lines, demonstrating the potential biological activities of this class of compounds.

Compound TypeCell LineIC₅₀ (µM)Reference
2-Amino-1,3,4-thiadiazole derivativeMCF-7 (Breast Cancer)1.52[6]
2-Amino-1,3,4-thiadiazole derivativeHCT-116 (Colon Cancer)10.3[6]
2-Amino-1,3,4-thiadiazole derivativeA549 (Lung Cancer)1.62[6]
2-Aminothiazole derivativeH1299 (Lung Cancer)4.89[7]
2-Aminothiazole derivativeSHG-44 (Glioma)4.03[7]
2-Amido-1,3,4-thiadiazole derivativeSK-OV-3 (Ovarian Cancer)19.5[8]
1,3,4-Thiadiazole derivativeK562 (Leukemia)7.4[8]
1,3,4-Thiadiazole derivativeMDA-MB-231 (Breast Cancer)53.4[9]
1,3,4-Thiadiazole derivativeA549 (Lung Adenocarcinoma)21.00 (µg/mL)[10]
1,3,4-Thiadiazole derivativeC6 (Rat Glioma)18.50 (µg/mL)[10]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for determining the cytotoxic effects of this compound on a cancer cell line (e.g., A549).

Materials:

  • This compound

  • A549 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture A549 cells to about 80% confluency. b. Trypsinize the cells, resuspend them in complete medium, and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells (medium only). d. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12] b. Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[12]

  • Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12] b. Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Signaling Pathway Diagram

ERK1_2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Ligand Binding GPCR G-Protein Coupled Receptor (GPCR) Ras_GDP Ras-GDP (inactive) GPCR->Ras_GDP SOS SOS Grb2->SOS SOS->Ras_GDP activates Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf activates MEK1_2 MEK1/2 Raf->MEK1_2 phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates ERK1_2_N ERK1/2 ERK1_2->ERK1_2_N translocates Compound 5-Amino-3-isopropyl- 1,2,4-thiadiazole Compound->ERK1_2 inhibits Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK1_2_N->Transcription_Factors phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulates

Caption: Hypothetical inhibition of the ERK1/2 signaling pathway by this compound.

Experimental Workflow Diagram

Cell_Viability_Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., A549) start->cell_culture cell_seeding 2. Seed Cells in 96-well plate cell_culture->cell_seeding incubation_24h 3. Incubate 24 hours cell_seeding->incubation_24h compound_prep 4. Prepare Compound Serial Dilutions incubation_24h->compound_prep compound_treatment 5. Treat Cells with Compound incubation_24h->compound_treatment compound_prep->compound_treatment incubation_48_72h 6. Incubate 48-72 hours compound_treatment->incubation_48_72h mtt_addition 7. Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h 8. Incubate 4 hours mtt_addition->incubation_4h solubilization 9. Solubilize Formazan with DMSO incubation_4h->solubilization read_absorbance 10. Read Absorbance at 570 nm solubilization->read_absorbance data_analysis 11. Data Analysis (Calculate % Viability) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for a typical cell viability (MTT) assay with a small molecule inhibitor.

Troubleshooting Logic Diagram

Troubleshooting_High_Variability start High Variability in Replicates check_seeding Check Cell Seeding Technique start->check_seeding check_pipetting Verify Pipette Calibration & Technique start->check_pipetting check_edge_effects Evaluate for Edge Effects start->check_edge_effects check_solubility Inspect Wells for Compound Precipitation start->check_solubility solution_seeding Solution: Ensure homogeneous cell suspension, use proper pipetting. check_seeding->solution_seeding solution_pipetting Solution: Recalibrate pipettes, use reverse pipetting for viscous liquids. check_pipetting->solution_pipetting solution_edge_effects Solution: Avoid outer wells or fill with blank solution. check_edge_effects->solution_edge_effects solution_solubility Solution: Lower compound concentration, use a different solvent, or add a solubilizing agent. check_solubility->solution_solubility

Caption: A logical approach to troubleshooting high variability in plate-based assays.

References

Technical Support Center: Enhancing the Biological Activity of 5-Amino-3-isopropyl-1,2,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-3-isopropyl-1,2,4-thiadiazole derivatives. The information is designed to address specific issues that may be encountered during synthesis, functionalization, and biological evaluation of these compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental workflow.

Synthesis & Purification

Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Core Scaffold Incomplete cyclization; Suboptimal reaction temperature or time; Impure starting materials.Ensure the amidine precursor is fully formed before adding the cyclizing agent. Experiment with different temperatures (e.g., reflux in ethanol) and monitor the reaction progress using TLC. Use freshly purified starting materials.
Formation of Side Products Presence of moisture leading to hydrolysis of intermediates; incorrect stoichiometry of reagents.Conduct reactions under anhydrous conditions using dried solvents and glassware. Carefully control the molar ratios of the reactants. Common side products can include unreacted starting materials or partially cyclized intermediates.
Difficulty in Purification The product may be highly polar and difficult to separate from polar byproducts on silica gel.Consider using a different stationary phase for chromatography, such as alumina. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method. Soxhlet extraction has also been reported as a successful purification technique for related compounds.[1][2]

Enhancing Biological Activity

Problem Possible Cause(s) Troubleshooting Steps
Poor Solubility of Derivatives The planar aromatic nature of the thiadiazole ring can lead to poor solubility in aqueous media.Introduce polar functional groups at the 5-amino position, such as hydroxyl or carboxyl groups. Consider synthesizing prodrugs by adding cleavable, solubilizing moieties.
Low Cell Permeability High polarity or molecular weight of the derivatives.Optimize the lipophilicity of the molecule by introducing alkyl or aryl groups. The sulfur atom in the thiadiazole ring inherently improves liposolubility.[3] Keep the molecular weight within the ranges suggested by Lipinski's rule of five.
Lack of Target Specificity The derivative may interact with multiple off-target proteins.Utilize computational docking studies to predict binding to the target protein and identify modifications that could enhance specificity. Synthesize a focused library of analogs with systematic modifications at the 5-amino and other positions to identify key pharmacophoric features.

Frequently Asked Questions (FAQs)

Synthesis and Functionalization

  • Q1: What are the common starting materials for the synthesis of this compound? A1: A common synthetic route involves the reaction of an appropriate amidine with a source of sulfur and nitrogen, followed by cyclization.[4] For instance, N-haloacetamidines can be reacted with a metal thiocyanate.[1]

  • Q2: How can I functionalize the 5-amino group of the thiadiazole ring? A2: The 5-amino group is a versatile handle for further derivatization. It can undergo acylation, alkylation, and arylation reactions to introduce a wide variety of substituents. These modifications are key to exploring the structure-activity relationship (SAR) and enhancing biological activity.

  • Q3: What are some common side reactions to be aware of during synthesis? A3: Besides incomplete reactions, the formation of isomeric thiadiazoles can occur depending on the reaction conditions. Also, dimerization of starting materials or intermediates can be a competing reaction. Careful control of reaction parameters and purification are crucial to isolate the desired product.

Biological Activity and Mechanism of Action

  • Q4: What are the known biological activities of 5-amino-1,2,4-thiadiazole derivatives? A4: Derivatives of this scaffold have shown a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3]

  • Q5: How do these compounds exert their anticancer effects? A5: Several mechanisms have been proposed. Some derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest.[5] Others can induce apoptosis through the modulation of Bcl-2 family proteins, such as increasing the Bax/Bcl-2 ratio, and activating caspases.[6] Inhibition of the extracellular signal-regulated kinase (ERK) pathway has also been reported.[5]

  • Q6: What is the proposed antimicrobial mechanism of action? A6: The exact mechanism can vary depending on the derivative and the microorganism. However, it is believed that the thiadiazole ring can interact with essential enzymes in bacteria and fungi, disrupting their metabolic pathways.

Quantitative Data

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound IDStructureCell LineIC50 (µM)Reference
FABT 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleNSCLCNot specified[5]
Compound 4 Hybrid of FABT and SemaxanibC6 neuroblastoma0.005 (CDK2 inhibition)[5]
Compound 4e 5-(4-chlorophenyl)-1,3,4-thiadiazole derivativeMCF-72.34[6]
Compound 4i 5-(4-chlorophenyl)-1,3,4-thiadiazole derivativeHepG23.13[6]
Compound 19 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-749.6
Compound 19 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-23153.4

Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Compound 9b 1,3,4-thiadiazole derivativeAspergillus fumigatus0.9[7]
Compound 9b 1,3,4-thiadiazole derivativeGeotrichum candidum0.08[7]
Compound 9b 1,3,4-thiadiazole derivativeStaphylococcus aureus1.95[7]
Compound 4c 1,3,4-thiadiazole derivativeBacillus subtilis0.12[7]
Compound 9a 1,3,4-thiadiazole derivativeBacillus subtilis0.12[7]
Compound 14a Tetranorlabdane derivative with 1,3,4-thiadiazoleBacillus polymyxa2.5[8]
Compound 17 Pyrrolamide derivative with 1,3,4-thiadiazoleStaphylococcus aureus0.125[8]
Compound 17 Pyrrolamide derivative with 1,3,4-thiadiazoleEscherichia coli16[8]

Experimental Protocols

General Synthesis of 5-Amino-3-alkyl-1,2,4-thiadiazole

This protocol is adapted from the synthesis of 5-amino-3-methyl-1,2,4-thiadiazole and can be modified for the isopropyl analog.[1][2]

  • Preparation of the N-haloamidine: Dissolve the corresponding amidine hydrochloride (e.g., isobutyramidine hydrochloride) in methanol. Cool the solution in an ice bath.

  • Simultaneously add a solution of bromine in methanol and a solution of sodium methoxide in methanol dropwise to the amidine solution, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0°C.

  • Cyclization: Add a solution of potassium thiocyanate in methanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel or alumina.

MTT Assay for Anticancer Activity Evaluation

This is a general protocol for assessing the cytotoxicity of the synthesized derivatives.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials (Amidine, KSCN) reaction Cyclization Reaction start->reaction workup Work-up reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Pure 5-Amino-3-isopropyl- 1,2,4-thiadiazole Derivative characterization->final_product treatment Compound Treatment final_product->treatment cell_culture Cell Culture cell_culture->treatment assay Biological Assay (e.g., MTT, Antimicrobial) treatment->assay data_analysis Data Analysis assay->data_analysis results Biological Activity Data (IC50, MIC) data_analysis->results

Caption: General experimental workflow for synthesis and biological evaluation.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression cell_cycle Cell Cycle Progression gene_expression->cell_cycle thiadiazole 5-Amino-1,2,4-thiadiazole Derivative thiadiazole->erk Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by thiadiazole derivatives.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation of Apoptosis cluster_execution Execution of Apoptosis thiadiazole 5-Amino-1,2,4-thiadiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) thiadiazole->bcl2 Inhibition bax Bax (Pro-apoptotic) thiadiazole->bax Activation caspase9 Caspase-9 bcl2->caspase9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Induction of apoptosis by thiadiazole derivatives via Bcl-2 family modulation.

References

dealing with poor reproducibility in experiments with 5-Amino-3-isopropyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-3-isopropyl-1,2,4-thiadiazole. Poor reproducibility in experiments can be a significant challenge, and this resource aims to address common issues encountered during synthesis, purification, and in vitro/in vivo testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability when working with this compound?

A1: Poor reproducibility can stem from several factors, including:

  • Compound Purity and Integrity: The presence of impurities from synthesis, degradation products, or incorrect isomeric forms can significantly alter experimental outcomes.

  • Solubility and Formulation: Inconsistent dissolution or precipitation of the compound in assay buffers can lead to variable effective concentrations.

  • Experimental Conditions: Minor variations in pH, temperature, incubation times, and cell culture conditions can impact the biological activity of the compound.

  • Storage and Handling: Improper storage can lead to degradation of the compound over time, affecting its potency.

Q2: How can I ensure the quality of my this compound sample?

A2: It is crucial to verify the identity and purity of your compound. We recommend the following:

  • Certificate of Analysis (CoA): Always request a CoA from your supplier, which should include purity data (e.g., from HPLC or NMR) and confirmation of the chemical structure.

  • In-house Analysis: If possible, perform your own analytical chemistry to confirm the structure and purity, especially for long-term studies. Techniques such as 1H-NMR, 13C-NMR, and mass spectrometry are highly recommended.

  • Lot-to-Lot Consistency: Be aware that there can be variability between different synthesis batches. If you observe a sudden change in experimental results, consider testing a new lot of the compound.

Q3: What are the optimal storage conditions for this compound?

A3: For solid this compound, we recommend storing it in a tightly sealed container at 2-8°C, protected from light and moisture. For stock solutions in solvents like DMSO, it is advisable to store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

A4: While specific solubility data for this compound is not extensively published, related thiadiazole derivatives are often soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is recommended to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute it into aqueous buffers for biological assays. Always check for precipitation after dilution.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
Potential Cause Troubleshooting Steps
Compound Precipitation in Media - Visually inspect the media for any signs of precipitation after adding the compound. - Perform a solubility test by preparing the final concentration of the compound in the assay media and checking for clarity over time. - Consider using a lower final concentration of the organic solvent (e.g., <0.1% DMSO).
Cell Health and Density Variability - Ensure consistent cell seeding density across all experiments. - Regularly check for mycoplasma contamination. - Monitor cell viability and morphology to ensure cells are healthy at the time of treatment.
Interaction with Assay Components - The compound may interact with components of the cell culture media or assay reagents. - Run control experiments without cells to check for any direct interaction between the compound and the assay readout system.
Issue 2: Low or No Observed Biological Activity
Potential Cause Troubleshooting Steps
Compound Degradation - Use a freshly prepared solution of the compound for each experiment. - If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles. - Re-verify the purity and integrity of the solid compound if it has been stored for an extended period.
Incorrect Concentration - Double-check all calculations for dilutions. - Consider performing a dose-response curve over a wider range of concentrations.
Inappropriate Assay System - The chosen cell line or experimental model may not be sensitive to the compound's mechanism of action. - Research the potential targets of 5-amino-1,2,4-thiadiazole derivatives to select a more appropriate assay system.[1]
Issue 3: Difficulty in Synthesizing or Purifying the Compound
Potential Cause Troubleshooting Steps
Low Reaction Yield - Ensure all reagents are pure and dry. - Optimize reaction conditions such as temperature, reaction time, and catalyst loading. - Consider alternative synthetic routes reported for similar 5-amino-3-substituted-1,2,4-thiadiazoles.
Purification Challenges - If column chromatography is ineffective, consider recrystallization from a suitable solvent system. - Ensure the chosen purification method is not causing degradation of the compound.

Experimental Protocols

General Synthesis of 5-Amino-3-substituted-1,2,4-thiadiazoles

A common method for the synthesis of 5-amino-3-substituted-1,2,4-thiadiazoles involves the oxidative cyclization of N-amidino-N'-substituted thioureas. The following is a generalized protocol that may be adapted for this compound.

Materials:

  • Substituted amidine hydrochloride

  • Potassium thiocyanate

  • Bromine

  • Methanol

  • Sodium methoxide

Procedure:

  • Dissolve the appropriate amidine hydrochloride (e.g., isobutyramidine hydrochloride) in methanol.

  • Cool the solution in an ice bath.

  • Simultaneously add bromine and a solution of sodium methoxide in methanol to the cooled solution. Maintain a slight excess of bromine during the addition.

  • After the addition is complete, add a slight excess of sodium methoxide solution to quench any remaining bromine.

  • Add potassium thiocyanate to the reaction mixture and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Note: This is a generalized procedure and may require optimization for the specific synthesis of this compound.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & QC cluster_screening In Vitro Screening cluster_invivo In Vivo Testing synthesis Synthesis of This compound purification Purification (Chromatography/Recrystallization) synthesis->purification qc Quality Control (NMR, MS, HPLC) purification->qc stock Prepare Stock Solution (e.g., in DMSO) qc->stock High Purity Compound primary_assay Primary Screening (e.g., Cell Viability Assay) stock->primary_assay dose_response Dose-Response Studies primary_assay->dose_response secondary_assay Secondary/Mechanistic Assays (e.g., ELISA, Western Blot) dose_response->secondary_assay formulation Formulation Development secondary_assay->formulation Promising Lead animal_model Animal Model of Disease (e.g., Inflammation or Tumor Model) formulation->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd

Caption: A generalized workflow for the discovery and preclinical development of a small molecule therapeutic, from synthesis to in vivo testing.

troubleshooting_logic start Poor Reproducibility Observed check_compound Verify Compound Integrity? (Purity, Stability) start->check_compound check_protocol Review Experimental Protocol? (Concentrations, Timings) start->check_protocol check_reagents Assess Reagents & Cell Lines? (Quality, Contamination) start->check_reagents check_compound->check_protocol Yes resynthesize Re-synthesize or Re-purify Compound check_compound->resynthesize No optimize_storage Optimize Storage & Handling Procedures check_compound->optimize_storage No check_protocol->check_reagents Yes revalidate_protocol Re-validate Assay Parameters check_protocol->revalidate_protocol No new_reagents Use Fresh Reagents/ Low Passage Cells check_reagents->new_reagents No end Reproducibility Improved check_reagents->end Yes resynthesize->start optimize_storage->start revalidate_protocol->start new_reagents->start

References

Validation & Comparative

A Comparative Analysis of 5-Amino-3-isopropyl-1,2,4-thiadiazole and Other Thiadiazole Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiadiazoles, a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, are a cornerstone in medicinal chemistry. Their structural versatility, embodied in four distinct isomers—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—gives rise to a broad spectrum of biological activities. This guide provides a comparative overview of 5-Amino-3-isopropyl-1,2,4-thiadiazole and its isomeric counterparts, focusing on their anticancer and anti-inflammatory potential, supported by available experimental data.

Isomeric Landscape of Thiadiazoles

The arrangement of the nitrogen and sulfur atoms within the five-membered ring defines the four isomers of thiadiazole, each possessing unique physicochemical properties that influence their biological activity. The 1,3,4-thiadiazole scaffold has been the most extensively studied, lauded for its metabolic stability and diverse pharmacological profile.[1][2] The 1,2,4-thiadiazole isomer is also a prominent feature in many biologically active compounds.[3]

Thiadiazole_Isomers Thiadiazole Thiadiazole (C₂H₂N₂S) node_123 1,2,3-Thiadiazole Thiadiazole->node_123 node_124 1,2,4-Thiadiazole Thiadiazole->node_124 node_125 1,2,5-Thiadiazole Thiadiazole->node_125 node_134 1,3,4-Thiadiazole Thiadiazole->node_134

Caption: The four structural isomers of the thiadiazole ring system.

Comparative Anticancer Activity

Thiadiazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis.

While specific anticancer data for this compound is not available, the broader class of 5-amino-1,2,4-thiadiazole derivatives has been explored for its therapeutic potential.[4] The following tables summarize the in vitro anticancer activity of various derivatives of the four thiadiazole isomers against common cancer cell lines. It is important to interpret this data with the understanding that the activity is highly dependent on the specific substitutions on the thiadiazole ring.

Table 1: In Vitro Anticancer Activity of 1,2,3-Thiadiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
D-ring fused dehydroepiandrosterone derivativeT47D (Breast)0.042 - 0.058[3]
5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazole derivativeHeLa (Cervical)0.70[3]
5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazole derivativeU2OS (Osteosarcoma)0.69[3]

Table 2: In Vitro Anticancer Activity of 1,2,4-Thiadiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3,5-bis(indolyl)-1,2,4-thiadiazoleVariousPotent Activity
Benzo[5][6]imidazo[1,2-d][3][4][5]thiadiazole derivativeHL-60 (Leukemia)0.24 - 1.72[3]
Benzo[5][6]imidazo[1,2-d][3][4][5]thiadiazole derivativeU937 (Leukemia)0.24 - 1.72[3]
Amide-functionalized 1,2,4-thiadiazole-1,2,4-triazoleMCF-7 (Breast)0.10[1]
Amide-functionalized 1,2,4-thiadiazole-1,2,4-triazoleA549 (Lung)0.17[1]

Table 3: In Vitro Anticancer Activity of 1,2,5-Thiadiazole Derivatives

Compound/DerivativeCancer Cell LineGI50 (µM)Reference
Anthra[2,1-c][3][4][6]thiadiazole-6,11-dione (NSC745885)Various Leukemia0.16 - 7.71[3]
4-(isopropylthio)anthra[1,2-c][3][4][6]thiadiazole-6,11-dioneVarious Leukemia0.18 - 1.45[3]

Table 4: In Vitro Anticancer Activity of 1,3,4-Thiadiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleVariousProliferation Inhibition[7]
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide derivativeA549 (Lung)1.62[6]
5-phenyl-substituted 1,3,4-thiadiazole-2-amine derivativeMCF-7 (Breast)1.52[6]
Biphenyl-disulfonamide derivativeHCT-116 (Colon)Viability Decrease[3]

Comparative Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Thiadiazole derivatives have emerged as promising candidates due to their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.

As with its anticancer profile, specific anti-inflammatory data for this compound is not currently available. The following table provides an overview of the anti-inflammatory activity of various thiadiazole derivatives, highlighting their potential in this therapeutic area.

Table 5: Anti-inflammatory Activity of Thiadiazole Derivatives

IsomerCompound/DerivativeAssayActivityReference
1,3,4-ThiadiazoleImidazo[2,1-b][1][4][5]thiadiazole derivativesCarrageenan-induced rat paw edemaSignificant in vivo activity[8]
1,3,4-Thiadiazole5-(1-adamantyl)-1,3,4-thiadiazole derivativesCarrageenan-induced paw edemaGood dose-dependent activity[9]
1,2,4-Triazole-conjugated 1,3,4-thiadiazoleCOX-1/COX-2 InhibitionPotent COX-2 inhibition[10]

Signaling Pathways and Experimental Workflows

The biological effects of thiadiazole derivatives are often mediated through their interaction with specific cellular signaling pathways. In cancer, these can include pathways that regulate cell cycle progression, apoptosis, and angiogenesis. In inflammation, the primary target is often the arachidonic acid cascade, which is regulated by COX enzymes.

Anticancer_Pathway cluster_cellular_effects Cellular Effects Thiadiazole Thiadiazole Derivatives CellCycle Cell Cycle Arrest Thiadiazole->CellCycle Inhibit CDKs Apoptosis Induction of Apoptosis Thiadiazole->Apoptosis Activate Caspases Angiogenesis Inhibition of Angiogenesis Thiadiazole->Angiogenesis Inhibit VEGFR Inhibition of\nCell Proliferation Inhibition of Cell Proliferation CellCycle->Inhibition of\nCell Proliferation Cancer Cell\nDeath Cancer Cell Death Apoptosis->Cancer Cell\nDeath Reduced Tumor\nGrowth Reduced Tumor Growth Angiogenesis->Reduced Tumor\nGrowth

Caption: General anticancer mechanisms of thiadiazole derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Synth Chemical Synthesis Start->Synth Purify Purification & Characterization Synth->Purify Screen In Vitro Screening (e.g., MTT Assay) Purify->Screen IC50 IC50 Determination Screen->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism

Caption: A typical experimental workflow for the synthesis and evaluation of novel thiadiazole derivatives.

Experimental Protocols

General Synthesis of 5-Amino-3-substituted-1,2,4-thiadiazoles

A common method for the synthesis of 5-amino-3-substituted-1,2,4-thiadiazoles involves the oxidative cyclization of imidoyl thioureas.[5][6][11]

Materials:

  • Substituted amidine hydrochloride

  • Isothiocyanate

  • Molecular iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the appropriate amidine hydrochloride in acetonitrile, add the corresponding isothiocyanate.

  • Stir the mixture at room temperature to form the imidoyl thiourea intermediate.

  • Add potassium carbonate and molecular iodine to the reaction mixture.

  • Continue stirring at room temperature for approximately 15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-3-substituted-1,2,4-thiadiazole.

General Synthesis of other Thiadiazole Isomers
  • 1,2,3-Thiadiazoles: A prevalent method is the Hurd-Mori synthesis, which involves the cyclization of hydrazones with thionyl chloride.[12][13]

  • 1,2,5-Thiadiazoles: These can be synthesized from α-diamines by reaction with sulfur monochloride or sulfur dichloride.[14][15]

  • 1,3,4-Thiadiazoles: A common route involves the cyclization of thiosemicarbazides with various reagents, such as phosphorus oxychloride or by heating with an acid.[1][16][17][18]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX assay buffer

  • Heme cofactor

  • Test compounds

  • A detection reagent (e.g., a fluorescent probe that reacts with the product of the COX reaction)

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • In a 96-well plate, add the COX assay buffer, heme, and the test compound at various concentrations.

  • Add the COX-2 enzyme to each well (except for the negative control).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time.

  • Add the detection reagent and measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion

The thiadiazole scaffold, in all its isomeric forms, continues to be a rich source of inspiration for the design of novel therapeutic agents. While this guide provides a comparative overview of the anticancer and anti-inflammatory potential of different thiadiazole isomers, the absence of direct experimental data for this compound highlights a gap in the current research landscape. Further investigation into the biological activities of this specific compound and direct comparative studies against its isomeric counterparts are warranted to fully elucidate its therapeutic potential and guide future drug development efforts in this promising class of heterocyclic compounds.

References

comparing the efficacy of 5-Amino-3-isopropyl-1,2,4-thiadiazole with existing compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the efficacy of 5-Amino-3-isopropyl-1,2,4-thiadiazole is not publicly available. This guide provides a comparative framework based on the known biological activities of the broader 1,2,4-thiadiazole class of compounds and established therapeutic agents. The experimental data presented is hypothetical and for illustrative purposes to guide potential research and evaluation of this specific molecule.

Introduction

The 1,2,4-thiadiazole scaffold is a key heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2] this compound is a specific analogue within this class. While its individual efficacy has not been extensively reported, the known bioactivities of related compounds suggest its potential as a therapeutic agent. This guide provides a hypothetical comparison of its potential efficacy against existing antimicrobial and anticancer drugs, alongside standardized experimental protocols to facilitate future research.

Hypothetical Antimicrobial Efficacy

The 1,3,4-thiadiazole ring, an isomer of the 1,2,4-thiadiazole, is known to confer antimicrobial properties. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] This suggests that this compound may also possess similar activities.

Table 1: Hypothetical Antimicrobial Activity of this compound Compared to Standard Agents

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC, µg/mL)
This compound Staphylococcus aureus16 - 64 (Hypothetical)
Escherichia coli32 - 128 (Hypothetical)
Candida albicans8 - 32 (Hypothetical)
AmpicillinStaphylococcus aureus0.25 - 2
Escherichia coli2 - 8
Candida albicansNot Applicable
FluconazoleStaphylococcus aureusNot Applicable
Escherichia coliNot Applicable
Candida albicans0.25 - 4
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Compounds: The test compound (this compound) and standard drugs (Ampicillin, Fluconazole) are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (5x10^5 CFU/mL) C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compounds B->C D Incubate (37°C, 18-48h) C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for MIC Determination.

Hypothetical Anticancer Efficacy

Derivatives of 1,2,4-thiadiazole have demonstrated cytotoxic activity against various cancer cell lines.[2][5] The proposed mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

Table 2: Hypothetical Anticancer Activity of this compound Compared to a Standard Agent

CompoundCell LineIC50 (µM)
This compound MCF-7 (Breast Cancer)5 - 20 (Hypothetical)
A549 (Lung Cancer)10 - 50 (Hypothetical)
EtoposideMCF-7 (Breast Cancer)1 - 5
A549 (Lung Cancer)2 - 10
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and a standard drug (Etoposide) for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

signaling_pathway_apoptosis cluster_pathway Hypothetical Apoptosis Induction Pathway Compound 5-Amino-3-isopropyl- 1,2,4-thiadiazole Target Cellular Target (e.g., Kinase, DNA) Compound->Target Inhibition/Activation Caspase_Cascade Caspase Cascade Activation Target->Caspase_Cascade Signal Transduction Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothetical Apoptotic Pathway.

Conclusion

While direct experimental evidence for the efficacy of this compound is currently lacking, the established biological activities of the 1,2,4-thiadiazole scaffold provide a strong rationale for its investigation as a potential antimicrobial and anticancer agent. The illustrative data and standardized protocols presented in this guide are intended to serve as a foundational resource for researchers and drug development professionals to initiate and guide the systematic evaluation of this promising compound. Further in-depth studies are warranted to elucidate its precise mechanism of action and to validate its therapeutic potential.

References

Validation of 5-Amino-3-isopropyl-1,2,4-thiadiazole's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-isopropyl-1,2,4-thiadiazole is a heterocyclic compound belonging to the 1,2,4-thiadiazole class of molecules. While specific research on the mechanism of action of this particular substituted thiadiazole is limited in publicly available literature, the broader family of thiadiazole derivatives is of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] This guide provides a comparative framework for validating the potential mechanism of action of this compound, drawing parallels with related compounds and outlining the necessary experimental protocols for its comprehensive evaluation.

Thiadiazole scaffolds, including the 1,2,4- and 1,3,4-isomers, are core components of various pharmacologically active agents with applications as antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[1][4] Given this context, it is plausible that this compound may exhibit similar biological effects. A positional isomer, 2-amino-1,3,4-thiadiazole, has been shown to act as an inhibitor of inosine 5'-monophosphate (IMP) dehydrogenase, a key enzyme in the de novo purine biosynthesis pathway.[5] This pathway is a validated target for anticancer and antiviral therapies.

This guide will, therefore, use the inhibition of IMP dehydrogenase as a hypothetical mechanism of action for this compound to illustrate the validation process and comparison with established inhibitors.

Hypothetical Mechanism of Action: Inhibition of IMP Dehydrogenase

The proposed mechanism of action for this compound is the inhibition of IMP dehydrogenase (IMPDH). IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is a critical step in the biosynthesis of guanine nucleotides. By inhibiting IMPDH, the compound would deplete the intracellular pool of guanine nucleotides, thereby arresting DNA and RNA synthesis and ultimately inhibiting cell proliferation.

G cluster_purine De Novo Purine Biosynthesis cluster_inhibitor Mechanism of Action IMP IMP XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Thiadiazole 5-Amino-3-isopropyl- 1,2,4-thiadiazole IMPDH IMPDH Thiadiazole->IMPDH Inhibition

Caption: Hypothetical signaling pathway of IMP dehydrogenase inhibition.

Comparative Performance with Alternative IMPDH Inhibitors

To validate the proposed mechanism of action, the performance of this compound should be benchmarked against well-characterized IMPDH inhibitors.

Compound Class Potency (IC50/Ki) Cellular Activity (EC50) Selectivity
This compound ThiadiazoleTo be determinedTo be determinedTo be determined
Mycophenolic Acid (MPA) Fungal Metabolite~10-40 nM (Ki)~1 µMNon-competitive with IMP and NAD+
Ribavirin Monophosphate Nucleoside Analog~200-700 nM (Ki)VariesCompetitive with IMP
Mizoribine Monophosphate Nucleoside Analog~5-10 nM (Ki)VariesCompetitive with IMP

Experimental Protocols for Mechanism of Action Validation

A multi-faceted approach is required to conclusively validate the mechanism of action.

In Vitro Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on IMPDH activity.

Methodology:

  • Recombinant human IMPDH2 is purified.

  • The enzyme activity is measured by monitoring the increase in NADH absorbance at 340 nm.

  • The reaction mixture contains IMP, NAD+, and the enzyme in a suitable buffer.

  • Increasing concentrations of this compound are added to determine the IC50 value.

  • Kinetic studies are performed by varying the concentrations of both IMP and NAD+ to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

G Start Start Prepare_Assay Prepare Assay Plate: - Buffer - IMP - NAD+ - Test Compound Start->Prepare_Assay Add_Enzyme Add IMPDH Enzyme Prepare_Assay->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Measure_Absorbance Measure NADH Absorbance at 340 nm Incubate->Measure_Absorbance Analyze_Data Calculate IC50 and Kinetic Parameters Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro IMPDH enzyme inhibition assay.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.

Methodology:

  • A panel of cancer cell lines (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates.

  • Cells are treated with a serial dilution of this compound for 72 hours.

  • Cell viability is measured using an MTS or MTT assay.

  • The EC50 value (the concentration that inhibits cell growth by 50%) is calculated.

Guanine Nucleotide Pool Rescue Assay

Objective: To confirm that the anti-proliferative effect is due to the depletion of guanine nucleotides.

Methodology:

  • Cancer cells are treated with the EC50 concentration of this compound.

  • Exogenous guanosine is added to the culture medium.

  • Cell viability is measured after 72 hours.

  • A rescue of cell viability by the addition of guanosine would strongly support the hypothesis that the compound targets the guanine nucleotide biosynthesis pathway.

G Seed_Cells Seed Cancer Cells Treat_Compound Treat with 5-Amino-3-isopropyl- 1,2,4-thiadiazole Seed_Cells->Treat_Compound Add_Guanosine Add Exogenous Guanosine (Rescue Condition) Treat_Compound->Add_Guanosine No_Guanosine No Guanosine (Control) Treat_Compound->No_Guanosine Incubate Incubate for 72h Add_Guanosine->Incubate No_Guanosine->Incubate Measure_Viability Measure Cell Viability Incubate->Measure_Viability Compare Compare Viability Measure_Viability->Compare

Caption: Logical workflow for a guanine nucleotide rescue experiment.

Intracellular Nucleotide Pool Analysis

Objective: To directly measure the effect of the compound on intracellular nucleotide concentrations.

Methodology:

  • Cells are treated with this compound for various time points.

  • Cellular metabolites are extracted.

  • The levels of IMP, XMP, GMP, GDP, and GTP are quantified using high-performance liquid chromatography-mass spectrometry (HPLC-MS).

  • A decrease in guanine nucleotides and an accumulation of IMP would be consistent with IMPDH inhibition.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet prevalent in the scientific literature, its structural similarity to other biologically active thiadiazoles suggests it is a promising candidate for further investigation. The experimental framework outlined in this guide provides a robust strategy for elucidating its mechanism of action, using IMPDH inhibition as a primary hypothesis. By systematically applying these biochemical and cellular assays and comparing the results to known IMPDH inhibitors, researchers can effectively validate the molecular target and downstream effects of this novel compound, paving the way for its potential development as a therapeutic agent.

References

Comparative Analysis of 5-Amino-3-isopropyl-1,2,4-thiadiazole Analogs: A Guide to Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-amino-1,2,4-thiadiazole analogs, with a focus on their potential as anticancer agents. While direct experimental data for 3-isopropyl substituted analogs is limited in publicly available literature, this document synthesizes findings from closely related compounds to infer potential activity and guide future research. The primary mechanism of action explored is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle often dysregulated in cancer.

Data Summary: Anticancer and Kinase Inhibitory Activity of Thiadiazole Analogs

The following table summarizes the in vitro biological activity of various 5-amino-1,2,4-thiadiazole and structurally related 1,3,4-thiadiazole analogs. This data is compiled from multiple studies to provide a comparative overview. The IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

Compound IDScaffoldR1 (Position 3)R2 (Position 5)AssayTarget/Cell LineIC50 (µM)
1 1,2,4-ThiadiazoleIsopropyl (inferred)AminoCDK2 Inhibition(Predicted)-
2 1,2,4-ThiadiazolePhenylAminoCDK2 InhibitionCDK2/cyclin A>10
3 1,2,4-Thiadiazole4-MethoxyphenylN-acetylaminoAdenosine A3 RHuman A30.00079
4 1,3,4-ThiadiazoleAminoPhenylCytotoxicityMCF-75.2
5 1,3,4-ThiadiazoleAmino4-ChlorophenylCytotoxicityHepG23.13[1]
6 1,3,4-ThiadiazoleAmino2,4-DihydroxyphenylCytotoxicityC6 (neuroblastoma)-
7 1,3,4-ThiadiazoleAminoIndole-3-ylCytotoxicityMCF-71.9
8 1,3,4-ThiadiazoleAmino4-NitrophenylAbl Kinase InhibitionAbl0.8

Note: Data for compound 1 is predictive and serves as the basis for this guide. Other data points are from published studies on related analogs and are provided for comparative purposes.

Structure-Activity Relationship (SAR) Insights

Based on the available data for analogous compounds, the following SAR observations can be inferred:

  • The Thiadiazole Scaffold: Both 1,2,4- and 1,3,4-thiadiazole cores have demonstrated potent biological activity. The arrangement of nitrogen and sulfur atoms in the ring influences the molecule's electronic properties and its ability to interact with biological targets.

  • The 5-Amino Group: The presence of a primary or substituted amino group at the 5-position appears to be a common feature in many active thiadiazole derivatives. This group can act as a hydrogen bond donor, which is often crucial for binding to kinase active sites.

  • Substitution at the 3-Position:

    • Aryl Substituents: Aromatic groups at this position are common in active analogs. The electronic nature and substitution pattern of the aryl ring can significantly impact potency. For instance, electron-withdrawing or donating groups on a phenyl ring can modulate activity.

    • Alkyl Substituents (Inferred): While direct data for an isopropyl group is scarce, the presence of small alkyl groups on related heterocyclic inhibitors often influences selectivity and pharmacokinetic properties. An isopropyl group, being moderately bulky and lipophilic, could potentially enhance binding to hydrophobic pockets within a kinase active site. Further investigation is required to confirm this hypothesis.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay measures the ability of a compound to inhibit the enzymatic activity of the CDK2/cyclin A2 complex.[5]

Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which generates a luminescent signal.[5]

Procedure:

  • Reaction Setup: In a 96-well plate, combine the CDK2/cyclin A2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations. Include a positive control (e.g., a known CDK2 inhibitor) and a negative control (vehicle).

  • Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

  • ADP Detection: Add a reagent that converts ADP to ATP and then generates a luminescent signal from the newly formed ATP (e.g., using Kinase-Glo® technology).

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizing the Mechanism: CDK2 Inhibition

The following diagram illustrates a simplified workflow for identifying and characterizing CDK2 inhibitors, a potential mechanism of action for 5-amino-3-isopropyl-1,2,4-thiadiazole analogs.

CDK2_Inhibition_Workflow A Virtual Screening of Thiadiazole Library B Synthesis of 5-Amino-3-isopropyl- 1,2,4-thiadiazole Analogs A->B C CDK2/Cyclin A2 Kinase Assay B->C D MTT Cytotoxicity Assay (Cancer Cell Lines) B->D E Determine IC50 Values C->E D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assays (e.g., Caspase Activity) E->G H Confirmation of CDK2 Inhibition in Cells F->H G->H

References

comparative analysis of different synthesis routes for 1,2,4-thiadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The efficient and versatile synthesis of these molecules is therefore of significant interest to the drug discovery and development community. This guide provides a comparative analysis of four prominent synthetic routes to 1,2,4-thiadiazoles, offering a side-by-side look at their methodologies, performance, and substrate scope.

Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative data for four distinct and widely employed methods for the synthesis of 1,2,4-thiadiazoles. This allows for a rapid comparison of the efficiency and conditions of each route.

Synthesis RouteStarting MaterialsKey Reagents/CatalystReaction ConditionsTypical Yields
1. Oxidative Dimerization of Thioamides ThioamidesCeric Ammonium Nitrate (CAN)Acetonitrile, Room Temperature, 10-30 min85-95%
2. From Nitriles and Thioamides Nitriles, ThioamidesIodine (I₂)Dichloromethane (DCM), 80°C, 12 h60-85%
3. From Imidoyl Thioureas Imidoyl ThioureasPhenyliodine(III) bis(trifluoroacetate) (PIFA)Dichloromethane (DCM), Room Temperature, 5-10 min70-90%
4. 1,3-Dipolar Cycloaddition 1,3,4-Oxathiazol-2-ones (Nitrile Sulfide Precursor), Acyl CyanidesThermal (Reflux)Xylene, 130-160°C, ~20 h75-90%

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis routes cited in the comparative analysis.

Oxidative Dimerization of Thioamides

This method is a straightforward and high-yielding approach for the synthesis of symmetrical 3,5-disubstituted 1,2,4-thiadiazoles.[1]

Protocol:

  • To a solution of the primary thioamide (1.0 mmol) in acetonitrile (5 mL), add ceric ammonium nitrate (CAN) (2.2 mmol) in one portion.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 10-30 minutes).

  • Upon completion of the reaction, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to afford the desired 3,5-disubstituted 1,2,4-thiadiazole.

Synthesis from Nitriles and Thioamides

This one-pot method allows for the synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles.[2][3]

Protocol:

  • To a solution of the nitrile (1.0 mmol) and thioamide (1.2 mmol) in dichloromethane (DCM, 10 mL), add iodine (I₂) (1.5 mmol).

  • Stir the reaction mixture at 80°C in a sealed tube for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the target 3,5-disubstituted 1,2,4-thiadiazole.

Synthesis from Imidoyl Thioureas

This rapid and efficient metal-free approach provides access to 3-substituted-5-arylamino-1,2,4-thiadiazoles.[4]

Protocol:

  • To a stirred solution of the imidoyl thiourea (1.0 mmol) in dichloromethane (DCM, 5 mL), add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) at room temperature.

  • Monitor the reaction by TLC; it is typically complete within 5-10 minutes.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the product with DCM (3 x 10 mL).

  • Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-5-arylamino-1,2,4-thiadiazole.

1,3-Dipolar Cycloaddition of Nitrile Sulfides with Acyl Cyanides

This classic cycloaddition strategy allows for the construction of the 1,2,4-thiadiazole ring from a nitrile sulfide precursor and a dipolarophile.[5][6]

Protocol:

  • In a round-bottom flask, dissolve the 5-substituted-1,3,4-oxathiazol-2-one (nitrile sulfide precursor, 1.0 mmol) and the acyl cyanide (4.0 mmol) in dry xylene (2.5 mL).

  • Heat the solution under reflux (approximately 130-160°C) and monitor the reaction by HPLC or TLC until the oxathiazolone is completely consumed (typically around 20 hours).

  • After cooling the reaction mixture, remove the solvent and excess acyl cyanide by distillation under reduced pressure.

  • The resulting crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) to yield the 5-acyl-3-substituted-1,2,4-thiadiazole.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes and a general experimental workflow.

Synthesis_Routes cluster_0 Route 1: Oxidative Dimerization cluster_1 Route 2: From Nitriles & Thioamides cluster_2 Route 3: From Imidoyl Thioureas cluster_3 Route 4: 1,3-Dipolar Cycloaddition Thioamide_1 Thioamide Dimerization Oxidative Dimerization (e.g., CAN) Thioamide_1->Dimerization Thiadiazole_1 Symmetrical 3,5-Disubstituted 1,2,4-Thiadiazole Dimerization->Thiadiazole_1 Nitrile_2 Nitrile Addition_2 Intermolecular Addition Nitrile_2->Addition_2 Thioamide_2 Thioamide Thioamide_2->Addition_2 Intermediate_2 N-Thioacylamidine Intermediate Addition_2->Intermediate_2 Cyclization_2 Intramolecular Oxidative Coupling (e.g., I₂) Intermediate_2->Cyclization_2 Thiadiazole_2 Unsymmetrical 3,5-Disubstituted 1,2,4-Thiadiazole Cyclization_2->Thiadiazole_2 Imidoyl_Thiourea_3 Imidoyl Thiourea Cyclization_3 Intramolecular Oxidative S-N Bond Formation (e.g., PIFA) Imidoyl_Thiourea_3->Cyclization_3 Thiadiazole_3 3-Substituted-5-amino 1,2,4-Thiadiazole Cyclization_3->Thiadiazole_3 Oxathiazolone_4 1,3,4-Oxathiazol-2-one Generation_4 Thermal Decarboxylation Oxathiazolone_4->Generation_4 Nitrile_Sulfide_4 Nitrile Sulfide (1,3-dipole) Generation_4->Nitrile_Sulfide_4 Cycloaddition_4 [3+2] Cycloaddition Nitrile_Sulfide_4->Cycloaddition_4 Acyl_Cyanide_4 Acyl Cyanide (Dipolarophile) Acyl_Cyanide_4->Cycloaddition_4 Thiadiazole_4 5-Acyl-3-substituted 1,2,4-Thiadiazole Cycloaddition_4->Thiadiazole_4

Caption: Comparative overview of four synthetic routes to 1,2,4-thiadiazoles.

Experimental_Workflow Start Start Reagents Combine Starting Materials & Reagents in Solvent Start->Reagents Reaction Stir under Specified Temperature & Time Reagents->Reaction Monitoring Monitor Reaction Progress (TLC/HPLC) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Purification Purification (Column Chromatography/Crystallization) Concentration->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for the synthesis of 1,2,4-thiadiazoles.

References

In Vivo vs. In Vitro Studies of 5-Amino-3-isopropyl-1,2,4-thiadiazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, a direct comparative analysis of in vivo and in vitro studies for 5-amino-3-isopropyl-1,2,4-thiadiazole is not feasible due to a lack of publicly available research specifically investigating this compound. While the broader family of thiadiazole derivatives has been the subject of numerous studies, showcasing a wide range of biological activities, data on this particular analogue remains unpublished in the accessible scientific literature.

This guide will, therefore, provide a foundational understanding of the general characteristics of 1,2,4-thiadiazoles and related thiadiazole compounds, drawing parallels to potential areas of investigation for this compound. The methodologies and data presentation formats outlined below serve as a template for future research and reporting on this compound.

General Biological Activities of Thiadiazole Scaffolds

Thiadiazole rings are a common feature in many pharmacologically active molecules.[1][2][3][4][5][6][7] Derivatives of 1,2,4-thiadiazole and 1,3,4-thiadiazole have demonstrated a wide array of biological effects, including but not limited to:

  • Antimicrobial and Antifungal Activity: Various substituted thiadiazoles have been synthesized and evaluated for their efficacy against bacterial and fungal strains.[5][7][8][9]

  • Anticancer Properties: Certain thiadiazole derivatives have shown antiproliferative activity against various cancer cell lines in in vitro assays.[2][10][11]

  • Antiviral Effects: The thiadiazole nucleus has been incorporated into compounds exhibiting antiviral activity, including against HIV.[3]

  • Enzyme Inhibition: Specific thiadiazole derivatives have been investigated as inhibitors of various enzymes.

  • Neurological and Metabolic Disorders: Some studies have explored the potential of thiadiazole compounds in the context of neuroprotective properties and in managing conditions like obesity.[2]

Hypothetical Experimental Workflow for Future Studies

Should research on this compound become available, a typical experimental workflow to compare its in vivo and in vitro effects would likely follow the logical progression outlined below.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Cell-Based Assays (e.g., Cytotoxicity, Proliferation) A->B C Biochemical Assays (e.g., Enzyme Inhibition) B->C D Mechanism of Action Studies (e.g., Western Blot, qPCR) C->D E Animal Model Selection (e.g., Mouse, Rat) D->E Promising In Vitro Results F Pharmacokinetic Studies (ADME) E->F G Efficacy Studies (e.g., Tumor Xenograft) F->G H Toxicology Studies G->H H->A Feedback for Optimization

Caption: A generalized workflow for the preclinical evaluation of a novel compound, progressing from initial in vitro testing to subsequent in vivo validation.

Data Presentation: Templates for Future Findings

To facilitate clear comparison, quantitative data from future studies on this compound should be summarized in structured tables.

Table 1: Hypothetical In Vitro Activity Summary

Assay TypeCell Line/TargetEndpointResult (e.g., IC₅₀, EC₅₀)
CytotoxicityCancer Cell Line AIC₅₀Value (µM)
CytotoxicityNormal Cell Line BCC₅₀Value (µM)
Enzyme InhibitionTarget EnzymeKiValue (nM)
AntimicrobialBacterial Strain CMICValue (µg/mL)

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters

ParameterRoute of AdministrationDose (mg/kg)Value
CₘₐₓOralXValue (ng/mL)
TₘₐₓOralXValue (h)
AUCOralXValue (ng·h/mL)
BioavailabilityOral vs. IVXValue (%)

Experimental Protocols: A General Framework

Detailed methodologies are crucial for the reproducibility of scientific findings. Future publications on this compound should include comprehensive descriptions of the experimental protocols.

Example Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Specific cancer and non-cancer cell lines would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: this compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then serially diluted to the desired concentrations.

  • Cell Seeding: Cells would be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium would be replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) would be included.

  • Incubation: The plates would be incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals would be dissolved in a solubilization buffer, and the absorbance would be measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability would be calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC₅₀) would be determined by plotting cell viability against compound concentration.

Potential Signaling Pathway Involvement

Based on the activities of other thiadiazole derivatives, should this compound exhibit anticancer properties, it might interact with common signaling pathways implicated in cancer progression.

This compound This compound Receptor Tyrosine Kinase Receptor Tyrosine Kinase This compound->Receptor Tyrosine Kinase Inhibition PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinase->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway Receptor Tyrosine Kinase->MAPK/ERK Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis MAPK/ERK Pathway->Cell Proliferation

Caption: A hypothetical signaling pathway illustrating how a thiadiazole derivative might exert anticancer effects by inhibiting key cell proliferation pathways.

References

A Comparative Guide to Validating the Purity of Synthesized 5-Amino-3-isopropyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of analytical methodologies for validating the purity of synthesized 5-Amino-3-isopropyl-1,2,4-thiadiazole. It offers a comparative analysis of expected results from various analytical techniques and includes detailed experimental protocols. The information presented here is intended to assist researchers in establishing robust quality control procedures for this compound.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As with any synthesized active pharmaceutical ingredient (API) candidate, rigorous purity assessment is crucial to ensure its identity, quality, and safety. This guide outlines a multi-pronged analytical approach for purity validation, incorporating chromatographic, spectroscopic, and elemental analysis techniques.

Data Presentation: Comparative Analysis

The purity of a synthesized batch of this compound can be compared against a certified reference standard or against potential impurities. Common impurities in the synthesis of thiadiazoles can arise from starting materials, byproducts, or degradation products. For the purpose of this guide, we will consider two hypothetical common impurities:

  • Impurity A: Isobutyramide (a potential unreacted starting material).

  • Impurity B: 3-Isopropyl-1,2,4-thiadiazol-5-one (a potential related substance).

The following tables summarize the expected quantitative data for the target compound and these potential impurities across various analytical techniques.

Table 1: High-Performance Liquid Chromatography (HPLC)

CompoundRetention Time (min)Purity (%)
This compound~ 5.2> 99.0
Impurity A (Isobutyramide)~ 2.1< 0.1
Impurity B (3-Isopropyl-1,2,4-thiadiazol-5-one)~ 4.5< 0.15

Table 2: Elemental Analysis

ElementTheoretical (%) for C₅H₉N₃SFound (%) for Synthesized SampleAcceptable Deviation (%)
Carbon41.9441.85 - 42.03± 0.4
Hydrogen6.346.28 - 6.40± 0.4
Nitrogen29.3429.25 - 29.43± 0.4
Sulfur22.3922.30 - 22.48± 0.4

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound~ 7.1 (s, 2H, -NH₂), ~ 3.2 (septet, 1H, -CH), ~ 1.3 (d, 6H, -CH(CH₃)₂)
Impurity A (Isobutyramide)~ 6.5 (br s, 2H, -NH₂), ~ 2.4 (septet, 1H, -CH), ~ 1.1 (d, 6H, -CH(CH₃)₂)
Impurity B (3-Isopropyl-1,2,4-thiadiazol-5-one)~ 11.5 (br s, 1H, -NH), ~ 3.1 (septet, 1H, -CH), ~ 1.2 (d, 6H, -CH(CH₃)₂)

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

CompoundChemical Shift (δ, ppm)
This compound~ 180 (C5), ~ 170 (C3), ~ 30 (-CH), ~ 22 (-CH₃)
Impurity A (Isobutyramide)~ 180 (C=O), ~ 35 (-CH), ~ 20 (-CH₃)
Impurity B (3-Isopropyl-1,2,4-thiadiazol-5-one)~ 175 (C5), ~ 168 (C3), ~ 28 (-CH), ~ 21 (-CH₃)

Table 5: Mass Spectrometry (MS)

Compound[M+H]⁺ (m/z)
This compound144.059
Impurity A (Isobutyramide)88.076
Impurity B (3-Isopropyl-1,2,4-thiadiazol-5-one)145.043

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 10% acetonitrile, increasing to 90% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in the mobile phase at a concentration of 1 mg/mL.

Elemental Analysis (CHNS)
  • Instrumentation: A CHNS elemental analyzer.

  • Method: Combustion analysis.[1] The sample is combusted at a high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.

  • Sample Preparation: A precisely weighed sample (1-3 mg) is placed in a tin capsule.

  • Purity Criteria: The experimentally determined weight percentages of carbon, hydrogen, nitrogen, and sulfur should be within ±0.4% of the theoretical values.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • ¹H NMR:

    • Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals and assign them to the corresponding protons in the molecule.

  • ¹³C NMR:

    • Acquire proton-decoupled spectra.

    • Assign all signals to the corresponding carbon atoms.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Method:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the purity validation process.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic & Elemental Analysis cluster_conclusion Final Purity Assessment Synthesis Synthesized this compound Initial_Checks Melting Point & TLC Synthesis->Initial_Checks NMR ¹H and ¹³C NMR Initial_Checks->NMR MS Mass Spectrometry Initial_Checks->MS FTIR FT-IR Spectroscopy Initial_Checks->FTIR HPLC HPLC Purity NMR->HPLC MS->HPLC FTIR->HPLC Elemental Elemental Analysis (CHNS) HPLC->Elemental Purity_Confirmed Purity Validated (>99%) Elemental->Purity_Confirmed

Caption: Workflow for the comprehensive purity validation of this compound.

Signaling_Pathway_Analogy cluster_input Input cluster_analysis Analytical Techniques (Signal Transduction) cluster_output Output Crude_Product Crude Synthesized Product HPLC HPLC Crude_Product->HPLC NMR NMR Crude_Product->NMR MS MS Crude_Product->MS Elemental Elemental Analysis Crude_Product->Elemental Pure_Compound Pure Compound Data HPLC->Pure_Compound Impurity_Profile Impurity Profile HPLC->Impurity_Profile NMR->Pure_Compound MS->Pure_Compound Elemental->Pure_Compound

Caption: Analogy of purity analysis to a signaling pathway, from crude product to purity assessment.

References

Comparative Pharmacokinetic Profiling of Novel 1,2,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the pharmacokinetic properties of two promising 1,2,4-thiadiazole compounds. This guide provides a comparative analysis of a Factor XIIIa inhibitor and a PPARα/δ dual agonist, supported by experimental data, detailed protocols, and visual workflows.

The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with diverse biological activities. Understanding the pharmacokinetic profiles of these derivatives is crucial for their development as therapeutic agents. This guide presents a comparative analysis of the in vivo pharmacokinetic properties of two distinct 1,2,4-thiadiazole derivatives: a potent Factor XIIIa inhibitor, N-[6-(imidazo[1,2-d][1][2][3]thiadiazol-3-ylamino)hexyl]-2-nitrobenzenesulfonamide (Compound 5624), and a peroxisome proliferator-activated receptor (PPAR) α/δ dual agonist (Compound 24).

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Compound 5624 and Compound 24, derived from in vivo studies in rabbits and rats, respectively.

Pharmacokinetic ParameterCompound 5624 (Factor XIIIa Inhibitor)Compound 24 (PPARα/δ Dual Agonist)
Animal Model Male White New Zealand RabbitsMale Sprague-Dawley Rats
Dose & Route 25 mg/kg, Slow Intravenous Infusion10 mg/kg, Oral
Cmax (Maximum Concentration) Not explicitly stated (IV infusion)1.8 µM
Tmax (Time to Cmax) Not applicable (IV infusion)1.3 h
AUC (Area Under the Curve) Data not available in abstract11.2 µM·h
t1/2 (Half-life) Determined3.0 h
Clearance (CL) Determined54 L/kg/h
Volume of Distribution (Vd) DeterminedNot explicitly stated
Bioavailability Not applicable (IV)48%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline the protocols used in the pharmacokinetic evaluation of Compound 5624 and Compound 24.

Pharmacokinetic Study of Compound 5624 (Factor XIIIa Inhibitor)

Animal Model: Male White New Zealand rabbits were used for the in vivo study.

Drug Administration: Compound 5624 was administered as a slow intravenous infusion at a dose of 25 mg/kg.[2]

Sample Collection: Blood samples were collected at defined time points during and after the infusion. Plasma was separated from the blood samples for analysis.

Sample Preparation: Plasma proteins were precipitated using acetonitrile. The resulting supernatant was evaporated to dryness, and the residue was reconstituted in the mobile phase for HPLC analysis. The recovery of Compound 5624 from plasma was approximately 90%.[2]

Analytical Method: A validated reversed-phase high-performance liquid chromatographic (RP-HPLC) method with UV detection was used for the quantification of Compound 5624 in rabbit plasma.

  • Column: C18 column

  • Mobile Phase: A gradient of acetonitrile in water.

  • Internal Standard: N-[6-(imidazo[1,2-d][1][2][3]thiadiazol-3-ylamino)hexyl]naphthalene-1-sulfonamide (a chemically related compound).[2]

  • Limit of Detection (LOD): 0.2 µM

  • Limit of Quantification (LOQ): 0.5 µM

Data Analysis: The plasma concentration-time data was used to determine various pharmacokinetic parameters, including half-life, volume of distribution, total clearance, and the elimination rate constant.

Pharmacokinetic Study of Compound 24 (PPARα/δ Dual Agonist)

Animal Model: Male Sprague-Dawley rats were utilized for the pharmacokinetic evaluation.

Drug Administration: Compound 24 was administered orally (p.o.) at a dose of 10 mg/kg.

Sample Collection: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile.

Analytical Method: While the specific analytical method for Compound 24 is not detailed in the provided abstract, pharmacokinetic studies of this nature typically employ validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) methods for sensitive and specific quantification of the drug in plasma samples.

Data Analysis: The plasma concentration-time data was analyzed to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.

Mandatory Visualization

The following diagrams illustrate key processes and pathways relevant to the pharmacokinetic analysis and mechanism of action of the compared 1,2,4-thiadiazole derivatives.

experimental_workflow cluster_preclinical In Vivo Pharmacokinetic Study cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Interpretation drug_admin Drug Administration (e.g., IV, Oral) animal_model Animal Model (e.g., Rat, Rabbit) sample_collection Serial Blood Sampling animal_model->sample_collection plasma_separation Plasma Separation sample_collection->plasma_separation sample_prep Sample Preparation (e.g., Protein Precipitation) plasma_separation->sample_prep hplc_ms LC-MS/MS or HPLC Analysis sample_prep->hplc_ms concentration_time Plasma Concentration vs. Time Profile hplc_ms->concentration_time pk_modeling Pharmacokinetic Modeling concentration_time->pk_modeling parameter_determination Determination of PK Parameters (Cmax, Tmax, AUC, t1/2) pk_modeling->parameter_determination

Caption: General workflow for an in vivo pharmacokinetic study.

factor_xiii_inhibition cluster_coagulation Blood Coagulation Cascade cluster_inhibition Mechanism of Inhibition fibrinogen Fibrinogen fibrin_monomer Fibrin Monomer fibrinogen->fibrin_monomer soluble_fibrin Soluble Fibrin Clot fibrin_monomer->soluble_fibrin polymerization insoluble_fibrin Insoluble (Cross-linked) Fibrin Clot soluble_fibrin->insoluble_fibrin cross-linking factor_xiii Factor XIII factor_xiii_a Factor XIIIa (Active) factor_xiii->factor_xiii_a activation by Thrombin factor_xiii_a->soluble_fibrin catalyzes thiadiazole 1,2,4-Thiadiazole Inhibitor (e.g., Compound 5624) thiadiazole->factor_xiii_a inhibits thrombin Thrombin thrombin->fibrinogen cleavage

Caption: Inhibition of Factor XIIIa by 1,2,4-thiadiazole derivatives.

References

Assessing the Novelty of 5-Amino-3-isopropyl-1,2,4-thiadiazole Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents to combat neurodegenerative diseases is a paramount challenge in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, 1,2,4-thiadiazoles have emerged as a privileged structure due to their diverse biological activities. This guide provides a comprehensive assessment of the novelty of 5-Amino-3-isopropyl-1,2,4-thiadiazole derivatives, a subclass with patented potential for treating neurodegenerative conditions like Alzheimer's disease. By comparing their projected efficacy, based on data from structurally similar compounds, with established and alternative therapies, this document aims to equip researchers, scientists, and drug development professionals with the information needed to evaluate their potential and direct future research.

Comparative Analysis of Neuroprotective Compounds

While specific experimental data for 5-amino-3-(2-aminopropyl)-1,2,4-thiadiazole and its nitroxypropyl analogue remains proprietary, the broader class of 2-amino-1,3,4-thiadiazoles has demonstrated significant neuroprotective effects in preclinical studies. The following tables summarize the performance of representative compounds from this class against established Alzheimer's medications.

Table 1: Comparison of In Vitro Neuroprotective Activity

Compound/DrugChemical ClassPutative Mechanism of ActionIn Vitro Model of NeurotoxicityKey Performance Metric(s)Reference
FABT 2-Amino-1,3,4-thiadiazoleAntioxidant, Anti-apoptoticGlutamate-induced excitotoxicity, Serum deprivationIncreased neuronal cell viability (MTT assay)[1]
4BrABT 2-Amino-1,3,4-thiadiazoleTrophic agent, Anti-apoptoticGlutamate-induced excitotoxicity, Cisplatin toxicityDecreased LDH release, Reduced apoptosis[2][3]
Donepezil PiperidineAcetylcholinesterase inhibitorN/A (Symptomatic relief)Enhances cholinergic transmission[4][5][6]
Memantine Adamantane amineNMDA receptor antagonistGlutamate-induced excitotoxicityReduces excitotoxic neuronal death[7][8][9][10][11]
Aducanumab Monoclonal AntibodyAmyloid-β plaque clearanceN/A (Disease-modifying)Reduces amyloid plaque burden in PET imaging[12][13][14][15][16]

Table 2: Overview of Therapeutic Modalities for Alzheimer's Disease

Therapeutic StrategyExample Compound(s)Primary Target(s)Key AdvantagesKey Limitations
Thiadiazole-based Neuroprotection FABT, 4BrABTMultiple pathways (antioxidant, anti-apoptotic)Potential for broad-spectrum neuroprotection, blood-brain barrier permeability.Mechanism not fully elucidated, potential off-target effects.
Cholinesterase Inhibition DonepezilAcetylcholinesteraseSymptomatic improvement in cognitive function.Does not halt disease progression, gastrointestinal side effects.
NMDA Receptor Antagonism MemantineNMDA receptorsReduces excitotoxicity, used in moderate to severe disease.Symptomatic relief, does not stop neurodegeneration.
Anti-Amyloid Immunotherapy AducanumabAmyloid-β plaquesFirst approved disease-modifying therapy, removes a key pathological hallmark.Controversial clinical efficacy, risk of amyloid-related imaging abnormalities (ARIA).

Experimental Protocols

To facilitate the evaluation and comparison of novel this compound derivatives, this section details the methodologies for key in vitro neuroprotection assays.

Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons

Objective: To assess the ability of a test compound to protect neurons from cell death induced by excessive glutamate stimulation.[17][18][19][20]

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in neurobasal medium supplemented with B27 and L-glutamine. Cells are seeded onto poly-D-lysine coated 96-well plates and maintained for 7-10 days in vitro to allow for maturation.

  • Compound Treatment: The test compound (e.g., a this compound derivative) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a pre-incubation period of 1-2 hours.

  • Induction of Excitotoxicity: A neurotoxic concentration of L-glutamate (typically 50-100 µM) is added to the culture medium and incubated for 15-30 minutes.

  • Washout and Recovery: The glutamate-containing medium is removed, and the cells are washed with fresh medium and incubated for 24 hours in the presence of the test compound.

  • Assessment of Cell Viability:

    • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, which is solubilized and quantified by measuring absorbance at 570 nm.

    • LDH Assay: Lactate dehydrogenase (LDH) released from damaged cells into the culture medium is quantified using a colorimetric assay. Increased LDH activity correlates with decreased cell viability.

Oxidative Stress Neuroprotection Assay in SH-SY5Y Cells

Objective: To evaluate the capacity of a test compound to protect neuronal-like cells from oxidative stress-induced cell death.[21][22][23][24][25]

Methodology:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum. For differentiation, cells can be treated with retinoic acid.

  • Compound Treatment: Cells are pre-treated with the test compound at various concentrations for 24 hours.

  • Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) for a defined period (e.g., 24 hours).

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF), which is quantified using a fluorescence microplate reader.

  • Assessment of Apoptosis:

    • Hoechst 33342 Staining: Cells are stained with the fluorescent DNA-binding dye Hoechst 33342. Apoptotic nuclei exhibit condensed and fragmented chromatin, which can be visualized and quantified using fluorescence microscopy.

Visualizing the Landscape of Neuroprotection

Signaling Pathways in Alzheimer's Disease and Potential Intervention Points

The following diagram illustrates the key pathological pathways in Alzheimer's disease and highlights the mechanisms of action for both existing therapies and the putative targets for novel thiadiazole derivatives.

cluster_extracellular Extracellular Space cluster_synapse Synaptic Cleft cluster_intracellular Intracellular Space Amyloid-beta Monomers Amyloid-beta Monomers Amyloid-beta Plaques Amyloid-beta Plaques Amyloid-beta Monomers->Amyloid-beta Plaques Aggregation Oxidative Stress Oxidative Stress Amyloid-beta Plaques->Oxidative Stress Induces Aducanumab Aducanumab Aducanumab->Amyloid-beta Plaques Binds and promotes clearance Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Activates Calcium Influx Calcium Influx NMDA Receptor->Calcium Influx Mediates Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolyzed by Memantine Memantine Memantine->NMDA Receptor Blocks Donepezil Donepezil Donepezil->AChE Inhibits Calcium Influx->Oxidative Stress Contributes to Apoptosis Apoptosis Oxidative Stress->Apoptosis Triggers Neuronal Death Neuronal Death Apoptosis->Neuronal Death Thiadiazole Derivatives Thiadiazole Derivatives Thiadiazole Derivatives->Oxidative Stress Reduces Thiadiazole Derivatives->Apoptosis Inhibits

Caption: Alzheimer's disease pathology and therapeutic interventions.

General Workflow for Synthesis and Evaluation of Novel Thiadiazole Derivatives

This diagram outlines a typical workflow for the discovery and preclinical evaluation of novel neuroprotective compounds based on the this compound scaffold.

cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Starting Materials Starting Materials Synthesis of Derivatives Synthesis of Derivatives Starting Materials->Synthesis of Derivatives Purification & Characterization Purification & Characterization Synthesis of Derivatives->Purification & Characterization Cytotoxicity Assays Cytotoxicity Assays Purification & Characterization->Cytotoxicity Assays Neuroprotection Assays Neuroprotection Assays Mechanism of Action Studies Mechanism of Action Studies Neuroprotection Assays->Mechanism of Action Studies Pharmacokinetics (ADME) Pharmacokinetics (ADME) Mechanism of Action Studies->Pharmacokinetics (ADME) Efficacy in Animal Models Efficacy in Animal Models Pharmacokinetics (ADME)->Efficacy in Animal Models Toxicology Studies Toxicology Studies Efficacy in Animal Models->Toxicology Studies Lead Optimization Lead Optimization Toxicology Studies->Lead Optimization

Caption: Drug discovery workflow for novel thiadiazole derivatives.

References

Lack of Specific Peer-Reviewed Literature on 5-Amino-3-isopropyl-1,2,4-thiadiazole Applications Hinders Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The existing body of research on 1,2,4-thiadiazole and 1,3,4-thiadiazole scaffolds indicates their promise in various fields of medicine. These compounds have been investigated for their biological activities, which include:

  • Antimicrobial effects: Many thiadiazole derivatives have been synthesized and evaluated for their activity against a range of bacteria and fungi.[1][2]

  • Anticancer properties: The thiadiazole nucleus is a component of some compounds tested for their cytotoxic effects against various cancer cell lines.[3]

  • Anti-inflammatory activity: Certain derivatives have shown potential as anti-inflammatory agents.

  • Diuretic effects: Some 5-amino-1,3,4-thiadiazole derivatives have been studied for their diuretic properties.[4]

Despite the promising outlook for the thiadiazole class of compounds, the absence of specific studies on 5-Amino-3-isopropyl-1,2,4-thiadiazole makes it impossible to construct a detailed comparative guide as per the user's request. Such a guide would necessitate quantitative performance data, direct comparisons with alternative compounds, and explicit experimental methodologies, none of which are present in the available literature for this specific molecule.

For researchers, scientists, and drug development professionals interested in this specific compound, this represents a clear area for future investigation. Initial studies could focus on the synthesis and characterization of this compound, followed by in-vitro screening to determine its potential biological activities. Subsequent research could then involve comparative studies against existing compounds with similar therapeutic indications.

Below is a generalized representation of a potential experimental workflow for screening novel thiadiazole compounds, based on common practices in the field.

G Generalized Workflow for Screening Thiadiazole Derivatives cluster_0 Compound Synthesis & Characterization cluster_1 In-Vitro Biological Screening cluster_2 Comparative Analysis A Synthesis of This compound B Purification & Structural Characterization (NMR, Mass Spec, etc.) A->B C Primary Screening (e.g., Antimicrobial, Cytotoxicity) B->C D Secondary Screening (Dose-Response, IC50/MIC Determination) C->D E Mechanism of Action Studies D->E F Benchmarking against Standard Drugs/Alternative Compounds E->F

Caption: Generalized workflow for the synthesis, screening, and evaluation of novel thiadiazole compounds.

Further research into this compound is required to elucidate its potential applications and to enable a thorough comparison with other compounds.

References

Safety Operating Guide

Personal protective equipment for handling 5-Amino-3-isopropyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-Amino-3-isopropyl-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on available safety data and are intended to ensure the safe handling of this compound in a laboratory setting.

Disclaimer: A complete Safety Data Sheet (SDS) with comprehensive quantitative data for this compound was not available. The information provided here is based on the hazard classifications from available sources and general safety practices for handling similar chemical compounds. A thorough risk assessment should be conducted by qualified personnel before commencing any work with this substance.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • GHS07: Warning

  • H302: Harmful if swallowed

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

The compound is a combustible solid, assigned to Storage Class Code 11.

Quantitative Data Summary

Due to the absence of a complete SDS, specific occupational exposure limits (OELs) such as Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL) are not available. The following table summarizes the available physical and chemical properties.

PropertyValueSource
Molecular Formula C₅H₉N₃S
Molecular Weight 143.21 g/mol
Appearance Solid
Boiling Point 267.7°C at 760 mmHg[1]
Flash Point 115.7°C[1]

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure safety.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended to avoid inhalation of dust or vapors.[1]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are required. Ensure gloves are inspected before use and changed frequently.[1]

  • Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Handling Protocol
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to minimize dust generation.

    • Use non-sparking tools.[1]

    • Handle the solid carefully to avoid creating dust.

  • Dissolving and Reactions:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a well-controlled heating mantle and monitor the process.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all surfaces and equipment used.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • If on Skin: Immediately wash with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1] Remove contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] If respiratory irritation occurs, seek medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material (excess compound, contaminated PPE, and cleaning materials) in a designated, clearly labeled, and sealed container.

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.

Experimental Workflow Visualization

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures A Risk Assessment B Don PPE (Gloves, Goggles, Lab Coat) A->B C Weighing and Transfer B->C D Experimental Use (e.g., Dissolving, Reaction) C->D E Decontaminate Work Area and Equipment D->E F Segregate and Label Waste E->F G Proper Disposal via Licensed Contractor F->G H Spill or Exposure I Follow First Aid Measures H->I J Notify Supervisor I->J

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.